Product packaging for 5-Chloro-2-fluorobenzimidamide(Cat. No.:CAS No. 674793-32-9)

5-Chloro-2-fluorobenzimidamide

Cat. No.: B1358126
CAS No.: 674793-32-9
M. Wt: 172.59 g/mol
InChI Key: SROQEVHFERCATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-2-fluorobenzimidamide (CAS 674793-32-9) is a chemical compound with the molecular formula C7H6ClFN2 and a molecular weight of 172.59 g/mol . As a benzimidamide derivative, this compound is a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both chloro and fluoro substituents on the benzene ring along with an amidine functional group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. Researchers utilize this compound in heterocyclic chemistry to construct various nitrogen-containing scaffolds. The specific placement of halogens can be critical for modulating the electronic properties, binding affinity, and metabolic stability of the resulting molecules. This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. All information provided is for research and development purposes. Researchers should handle this material with appropriate precautions and refer to the associated Safety Data Sheet (MSDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClFN2 B1358126 5-Chloro-2-fluorobenzimidamide CAS No. 674793-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROQEVHFERCATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620267
Record name 5-Chloro-2-fluorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674793-32-9
Record name 5-Chloro-2-fluorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzimidamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-Chloro-2-fluorobenzimidamide, a key intermediate in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, explains the rationale behind experimental choices, and provides detailed protocols to ensure reproducible and efficient synthesis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound hydrochloride is a versatile building block in medicinal chemistry. Its unique structural features, including the chloro and fluoro substituents on the benzene ring, enhance its reactivity and selectivity in various chemical transformations.[1] This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Researchers leverage this compound in the design of enzyme inhibitors and other pharmacologically active compounds, making it an essential component in the discovery of novel therapeutics.[1] Its applications extend to biochemical research, particularly in studies involving proteases and other enzymes, aiding in the elucidation of enzyme mechanisms and the development of targeted inhibitors.[1]

The strategic incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The presence of both a fluorine and a chlorine atom on the benzimidamide scaffold provides medicinal chemists with multiple points for diversification and optimization of lead compounds.

Primary Synthesis Pathway: The Pinner Reaction of 5-Chloro-2-fluorobenzonitrile

The most established and widely utilized method for the synthesis of this compound is the Pinner reaction, which proceeds via a two-step sequence starting from 5-Chloro-2-fluorobenzonitrile. This classical reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt), which is then converted to the desired amidine by treatment with ammonia.[2][3][4][5]

Reaction Schematics

Pinner_Reaction A 5-Chloro-2-fluorobenzonitrile B Ethyl 5-chloro-2-fluorobenzimidate (Pinner Salt Intermediate) A->B + EtOH, Anhydrous HCl C This compound B->C + NH3 (Ammonolysis)

Figure 1: Overall reaction scheme for the Pinner synthesis of this compound.

Mechanism of the Pinner Reaction

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This protonation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is then deprotonated to form the imidate, which, under the acidic conditions, exists as the hydrochloride salt (the Pinner salt).

In the second stage, the Pinner salt undergoes ammonolysis. Ammonia, being a stronger nucleophile, attacks the imidate carbon, leading to the displacement of the alkoxy group (as ethanol) and the formation of the final benzimidamide product, which is typically isolated as its hydrochloride salt.

Pinner_Mechanism cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Ammonolysis A Nitrile B Protonated Nitrile A->B + H+ C Imidate Intermediate B->C + EtOH D Pinner Salt C->D + H+ E Pinner Salt F Tetrahedral Intermediate E->F + NH3 G Amidine F->G - EtOH, - H+

Figure 2: Simplified mechanism of the Pinner reaction and subsequent ammonolysis.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[4] The presence of water would lead to the hydrolysis of the Pinner salt intermediate to form the corresponding ester, significantly reducing the yield of the desired amidine.

  • Acid Catalyst: Anhydrous hydrogen chloride is the most common acid catalyst. It is crucial for protonating the nitrile, thereby activating it for nucleophilic attack. Gaseous HCl is bubbled through the reaction mixture, or a solution of HCl in a dry solvent like diethyl ether or dioxane is used.

  • Low Temperature: The formation of the Pinner salt is often carried out at low temperatures (0 °C or below) to prevent the formation of side products. Imidate hydrochlorides can be thermally unstable and may rearrange to amides or decompose.[2]

  • Choice of Alcohol: While various alcohols can be used, ethanol is a common choice, leading to the formation of the ethyl imidate intermediate. The choice of alcohol can influence the reaction rate and the ease of removal during the ammonolysis step.

  • Ammonolysis: The conversion of the Pinner salt to the amidine is achieved by treatment with ammonia. This can be done by bubbling anhydrous ammonia gas through the reaction mixture or by using a solution of ammonia in an alcohol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound hydrochloride, adapted from general Pinner reaction methodologies.

Materials:

  • 5-Chloro-2-fluorobenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas or as a solution in diethyl ether)

  • Anhydrous ammonia (gas or as a solution in ethanol)

  • Dry nitrogen or argon gas

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a drying tube

  • Ice bath

  • Gas dispersion tube

  • Filtration apparatus

Procedure:

Step 1: Formation of Ethyl 5-chloro-2-fluorobenzimidate Hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-Chloro-2-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (2.0 eq).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature remains at 0 °C. Alternatively, add a pre-prepared saturated solution of anhydrous HCl in diethyl ether (2.0 eq) dropwise.

  • After the addition of HCl, seal the flask and allow the reaction mixture to stir at 0-5 °C for 12-24 hours. The Pinner salt will precipitate as a white solid.

  • Isolate the precipitated Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound Hydrochloride

  • Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a clean, dry flask at 0 °C.

  • Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours. Alternatively, add a saturated solution of ammonia in ethanol and stir the mixture at room temperature for 12-18 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the by-product, ammonium chloride, will precipitate. Remove the ammonium chloride by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a crystalline solid.

Quantitative Data
ParameterValue
Starting Material 5-Chloro-2-fluorobenzonitrile
Purity of Product ≥ 96% (HPLC)[1]
Appearance Off-white solid[1]

Note: The yield of this reaction can vary depending on the specific conditions and scale but is generally reported to be good to excellent for the Pinner reaction.

Alternative Synthesis Pathways

While the Pinner reaction is the most common route, it is important for a comprehensive guide to consider alternative synthetic strategies.

From 5-Chloro-2-fluorobenzamide

The conversion of a primary amide to an amidine is a less common but viable route. This transformation can be achieved through a two-step process involving the conversion of the amide to a thioamide, followed by amination.

  • Thionation: 5-Chloro-2-fluorobenzamide can be treated with a thionating agent, such as Lawesson's reagent, to form the corresponding 5-chloro-2-fluorobenzothioamide.

  • Amination: The thioamide can then be converted to the amidine by reaction with ammonia, often in the presence of a mercury (II) salt to activate the thioamide.

Amide_to_Amidine A 5-Chloro-2-fluorobenzamide B 5-Chloro-2-fluorobenzothioamide A->B + Lawesson's Reagent C This compound B->C + NH3, Hg(II) salt

Figure 3: Synthesis of this compound from the corresponding benzamide.

From 5-Chloro-2-fluorobenzaldehyde

Another potential route involves the conversion of the corresponding aldehyde to an oxime, followed by reduction and subsequent reaction.

  • Oximation: 5-Chloro-2-fluorobenzaldehyde can be reacted with hydroxylamine to form 5-chloro-2-fluorobenzaldehyde oxime.

  • Reduction to Amine: The oxime can be reduced to the corresponding benzylamine.

  • Conversion to Amidine: The benzylamine would then need to be converted to the amidine, which is a multi-step and less direct process compared to the Pinner reaction.

Given the efficiency and high yields of the Pinner reaction, these alternative routes are generally considered less practical for the large-scale synthesis of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood.

  • 5-Chloro-2-fluorobenzonitrile: This compound is harmful if swallowed or if it comes into contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • Anhydrous Hydrogen Chloride: Anhydrous HCl is a highly corrosive and toxic gas that can cause severe skin burns and eye damage.[6] It should be handled with extreme caution in a well-ventilated fume hood. Solutions of HCl in ether are also highly flammable and corrosive.

  • Anhydrous Ammonia: Ammonia is a corrosive gas with a pungent odor. Inhalation can cause respiratory irritation.[7][8][9][10][11] Liquid ammonia can cause severe burns upon contact with the skin.[7] It should be handled in a well-ventilated area, and appropriate PPE, including respiratory protection, should be used.[7][10]

Emergency Procedures:

  • Skin Contact: In case of contact with any of the reagents, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Characterization of this compound Hydrochloride

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound hydrochloride.

Analysis Expected Data
Molecular Formula C₇H₆ClFN₂·HCl[1]
Molecular Weight 209.05 g/mol [1]
Appearance Off-white solid[1]
Purity (HPLC) ≥ 96%[1]
¹H NMR Expected signals for the aromatic protons and the -NH₂ protons of the amidinium group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.
¹³C NMR Expected signals for the seven carbon atoms of the benzamidine core, including the characteristic amidinium carbon.
IR Spectroscopy Characteristic peaks for N-H stretching, C=N stretching of the amidinium group, and C-Cl and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₇H₆ClFN₂) and characteristic fragmentation patterns.

Note: Specific spectral data for this compound hydrochloride is not widely available in the public domain. The information provided is based on the expected chemical properties and data for analogous structures.

Conclusion

The synthesis of this compound is most effectively achieved through the Pinner reaction of 5-Chloro-2-fluorobenzonitrile. This method offers a reliable and high-yielding pathway to this important pharmaceutical intermediate. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is critical for success. Alternative synthetic routes exist but are generally less direct and efficient. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to safely and effectively synthesize this compound for its application in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluorobenzimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-fluorobenzimidamide is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, including the benzimidamide core, are recognized pharmacophores that contribute to a wide range of biological activities. The presence of both chloro and fluoro substituents on the benzene ring is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, making it a compelling candidate for further investigation. This guide provides a comprehensive overview of the anticipated physicochemical properties of this compound and details the experimental methodologies required for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from the known properties of 5-Chloro-2-fluorobenzamide and general chemical principles. Empirical verification is essential.

PropertyPredicted ValueNotes
Molecular Formula C₇H₆ClFN₂
Molecular Weight 172.59 g/mol
Appearance White to off-white solidBased on related benzamide compounds.
Melting Point > 150 °CExpected to be higher than the corresponding benzamide (134-137 °C) due to increased potential for hydrogen bonding.[1]
Boiling Point > 300 °CHigh boiling point is expected due to the polar nature and hydrogen bonding capabilities.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The imidamide group is expected to increase polarity compared to the amide.
pKa Basic pKa ~9-10; Acidic pKa ~12-13The imidamide moiety possesses both a basic nitrogen (C=NH) and an acidic N-H group.

Synthesis and Structural Elucidation

The synthesis of this compound would likely proceed from its corresponding amide or nitrile precursor. A common route involves the conversion of the nitrile to the imidate, followed by aminolysis.

Illustrative Synthetic Workflow

G A 5-Chloro-2-fluorobenzonitrile B Intermediate Imidate A->B  Pinner Reaction (HCl, Ethanol) C This compound B->C  Aminolysis D Ammonia or Ammonium Salt D->C

Caption: A potential synthetic route to this compound.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point
  • Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

  • Methodology:

    • A small, dry sample of this compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Structural Characterization via Spectroscopic Methods
  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

    • Expected Signals: Aromatic protons in the range of 7-8 ppm, and broad signals for the -NH₂ and =NH protons.

  • ¹³C NMR Spectroscopy:

    • Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

    • Acquire the ¹³C NMR spectrum.

    • Expected Signals: Aromatic carbons (110-150 ppm), and a signal for the imidamide carbon (C=N) around 160-170 ppm.

  • Principle: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Expected Absorptions: N-H stretching vibrations (3100-3400 cm⁻¹), C=N stretching (1640-1690 cm⁻¹), and C-Cl/C-F vibrations in the fingerprint region.

  • Principle: MS determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

  • Methodology (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 173.0.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

  • Methodology:

    • Column: A reverse-phase C18 column is typically suitable for this type of compound.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

    • Procedure: a. Dissolve the sample in the mobile phase or a compatible solvent. b. Inject a small volume (e.g., 10 µL) onto the HPLC system. c. Monitor the chromatogram for the appearance of a single major peak, indicating high purity.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve Sample B Injector A->B C C18 Column B->C D UV Detector C->D E Chromatogram D->E

Caption: A generalized workflow for HPLC purity analysis.

Conclusion

While specific experimental data for this compound is not currently prevalent in the literature, this guide provides a comprehensive framework for its synthesis, characterization, and the determination of its key physicochemical properties. The methodologies outlined are based on established analytical techniques for similar benzimidamide and benzimidazole derivatives.[2][3][4][5][6][7] Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their empirical investigation of this promising compound.

References

An In-depth Technical Guide to 5-Chloro-2-fluorobenzimidamide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of halogenated building blocks has become a cornerstone for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, 5-Chloro-2-fluorobenzimidamide, and more commonly its hydrochloride salt, has emerged as a pivotal intermediate in the synthesis of a new generation of targeted therapies. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and, most critically, its application in the development of novel therapeutics, with a particular focus on antithrombotic agents.

While the term "benzimidamide" is sometimes used, the more precise chemical name for this compound is 5-Chloro-2-fluorobenzamidine . For the purposes of this guide, and to align with common usage in chemical literature and supplier catalogs, we will primarily refer to it as 5-Chloro-2-fluorobenzamidine. It is often supplied and used as its hydrochloride salt to enhance stability and solubility.

Chemical Identity and Structure

The structural uniqueness of 5-Chloro-2-fluorobenzamidine, featuring a strategically positioned chlorine and fluorine on the phenyl ring, imparts distinct electronic properties that are instrumental in its reactivity and its ability to form key interactions with biological targets.

Systematic Name: 5-Chloro-2-fluorobenzenecarboximidamide Synonyms: 5-Chloro-2-fluorobenzamidine, 2-Fluoro-5-chlorobenzamidine[1] CAS Number:

  • Free Base: 674793-32-9[1][2]

  • Hydrochloride Salt: 1187929-52-7[3][4]

The presence of the strongly electron-withdrawing fluorine atom at the ortho-position and the chlorine atom at the meta-position to the amidine group significantly influences the pKa of the amidine moiety and the overall electron distribution of the aromatic ring. This electronic tuning is a key feature leveraged by medicinal chemists in designing selective inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2-fluorobenzamidine and its hydrochloride salt is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Property5-Chloro-2-fluorobenzamidine (Free Base)5-Chloro-2-fluorobenzamidine Hydrochloride
Molecular Formula C₇H₆ClFN₂C₇H₆ClFN₂·HCl
Molecular Weight 172.59 g/mol 209.05 g/mol [3]
Appearance -Off-white solid[3]
Melting Point -Not available
Boiling Point 255 °C (Predicted)[5]Not available
Solubility -Soluble in polar organic solvents.
Storage Conditions -Store at 0-8 °C for long-term stability[3]

Synthesis of 5-Chloro-2-fluorobenzamidine Hydrochloride: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of 5-Chloro-2-fluorobenzamidine hydrochloride involves the Pinner reaction, starting from the corresponding benzonitrile. This classical method provides a reliable route to the desired amidine salt.[6][7]

Workflow for the Synthesis of 5-Chloro-2-fluorobenzamidine Hydrochloride

G cluster_0 Starting Material cluster_1 Pinner Reaction cluster_2 Ammonolysis cluster_3 Work-up and Isolation A 5-Chloro-2-fluorobenzonitrile D Formation of Ethyl 5-chloro-2-fluorobenzimidate HCl (Pinner Salt Intermediate) A->D Reacts with B Anhydrous Ethanol (Solvent/Reagent) B->D in C Dry HCl gas (Catalyst) C->D catalyzed by F Formation of 5-Chloro-2-fluorobenzamidine HCl D->F Reacts with E Anhydrous Ammonia in Ethanol E->F in G Filtration to remove NH4Cl F->G H Evaporation of Solvent G->H I Recrystallization H->I J Final Product: 5-Chloro-2-fluorobenzamidine HCl I->J

Caption: Synthetic workflow for 5-Chloro-2-fluorobenzamidine HCl via the Pinner reaction.

Detailed Experimental Protocol

Materials:

  • 5-Chloro-2-fluorobenzonitrile

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride gas

  • Anhydrous Ammonia in Ethanol

  • Anhydrous Diethyl Ether

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve 5-Chloro-2-fluorobenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C.

    • Continue the addition of HCl gas until the solution is saturated.

    • Seal the flask and allow it to stand at 0-4 °C for 24-48 hours. The ethyl 5-chloro-2-fluorobenzimidate hydrochloride (Pinner salt) will precipitate as a white solid.

  • Ammonolysis:

    • Collect the Pinner salt by filtration under an inert atmosphere, washing with a small amount of cold, anhydrous diethyl ether.

    • Suspend the crude Pinner salt in a solution of anhydrous ammonia in ethanol at 0 °C.

    • Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, filter the mixture to remove the precipitated ammonium chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-Chloro-2-fluorobenzamidine hydrochloride.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can lead to the hydrolysis of the nitrile to the corresponding amide, a common side product. Therefore, the use of anhydrous solvents and reagents is critical for achieving a high yield of the desired amidine.

  • Low Temperature: The Pinner salt intermediate is thermally labile and can decompose upon heating. Maintaining a low temperature throughout the reaction and work-up minimizes the formation of byproducts.

  • Use of Hydrochloride Salt: The final product is isolated as the hydrochloride salt, which is generally more crystalline and stable than the free base, facilitating its purification and storage.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

5-Chloro-2-fluorobenzamidine is a valuable building block in medicinal chemistry, primarily for the synthesis of serine protease inhibitors. The benzamidine moiety is a well-established pharmacophore that can mimic the guanidinium group of arginine, allowing it to bind to the S1 pocket of many serine proteases.

Inhibition of Factor Xa and Factor XIa

A significant application of 5-Chloro-2-fluorobenzamidine is in the development of inhibitors for coagulation factors Xa and XIa, which are key targets for the development of novel anticoagulants.[8][9] The unique substitution pattern of this building block allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

A notable example is in the synthesis of Milvexian (BMS-986177/JNJ-70033093) , an orally active Factor XIa inhibitor that has undergone clinical trials for the prevention and treatment of thromboembolic events. While the exact synthesis of Milvexian is proprietary, the core structure of many Factor XIa inhibitors incorporates a substituted benzamidine moiety, for which 5-Chloro-2-fluorobenzamidine serves as a key precursor.[10]

Broader Applications

The utility of 5-Chloro-2-fluorobenzamidine extends beyond anticoagulants. It is a versatile intermediate for the synthesis of various biologically active molecules, including:

  • Kinase Inhibitors: The benzamidine group can be incorporated into scaffolds targeting the ATP-binding site of various kinases.[11][][13]

  • Other Enzyme Inhibitors: Its ability to interact with negatively charged residues in enzyme active sites makes it a valuable starting point for the design of inhibitors for a range of other enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-2-fluorobenzamidine and its hydrochloride salt.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

Precautionary Statements:

  • Prevention:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

5-Chloro-2-fluorobenzamidine is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique electronic and structural features make it a key intermediate in the synthesis of a variety of targeted therapeutics, most notably the new class of Factor XIa inhibitors. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the ongoing quest for novel and improved medicines.

References

Foreword: The Emergence of Halogenated Benzimidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-2-fluorobenzimidamide Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and chlorine, into this privileged structure has proven to be a highly effective strategy for modulating physicochemical properties and enhancing biological efficacy. The inclusion of fluorine can increase metabolic stability, lipophilicity, and binding affinity to target proteins, while chlorine can also contribute to improved potency and altered selectivity.[1]

This guide focuses on a specific, promising subclass: This compound derivatives . We will delve into the synthetic rationale, explore the diverse biological activities uncovered through rigorous scientific investigation, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in experimental data and field-proven insights.

Part 1: Synthesis and Chemical Rationale

The synthesis of this compound derivatives and their structural analogues typically begins with readily available precursors like 5-chloro-2-fluorobenzoic acid or 5-chloro-2-fluorobenzamide.[2][3] The synthetic routes are designed to be versatile, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

A common synthetic pathway involves the cyclization of a substituted o-phenylenediamine with a carboxylic acid or its derivative. Variations of this approach allow for the construction of the core benzimidazole ring system, which can then be further modified.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of bioactive benzimidazole derivatives, which can be adapted for the specific 5-chloro-2-fluoro substitution pattern.

G cluster_0 Precursor Preparation cluster_1 Core Synthesis cluster_2 Derivatization A 5-Chloro-2-fluorobenzoic Acid B Activation (e.g., SOCl2) A->B C 5-Chloro-2-fluorobenzoyl Chloride B->C E Condensation/ Cyclization C->E F Substituted 2-Aryl-Benzimidazole Core D o-Phenylenediamine Derivative D->E G Further Substitution/ Modification (R-groups) F->G H Final Bioactive Derivatives G->H

Caption: Conceptual workflow for the synthesis of benzimidazole derivatives.

Exemplary Experimental Protocol: Synthesis of a Benzimidazole Derivative

This protocol is a representative example based on established methodologies for synthesizing benzimidazole compounds.[4][5]

Objective: To synthesize a 2-substituted-5-chlorobenzimidazole derivative.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Step 1: Dissolution. Dissolve 4-chloro-1,2-phenylenediamine (1 eq.) in ethanol in a round-bottom flask.

  • Step 2: Adduct Formation. Add a solution of the desired substituted aromatic aldehyde (1 eq.) in ethanol to the flask. Stir the mixture at room temperature for 30 minutes.

  • Step 3: Cyclization. Add an aqueous solution of sodium metabisulfite (1.1 eq.) dropwise to the mixture. The causality here is that Na₂S₂O₅ acts as a mild oxidizing agent under these conditions to facilitate the cyclization to the benzimidazole ring. Reflux the reaction mixture for 3-4 hours.

  • Step 4: Monitoring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Step 5: Isolation. After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Step 6: Neutralization & Precipitation. Neutralize the mixture with a dilute NaOH solution to precipitate the crude product. The pH adjustment is critical for ensuring the product is in its neutral, less soluble form.

  • Step 7: Purification. Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified benzimidazole derivative.

  • Step 8: Characterization. Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[4][5]

Part 2: Spectrum of Biological Activities

Derivatives of the this compound scaffold and its close structural relatives exhibit a remarkable range of biological activities, positioning them as promising candidates for various therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial properties of halogenated benzimidazole and related structures.

  • Antibacterial Action: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, certain sulfonamide derivatives containing a 5-chloro-2-hydroxybenzamide scaffold were highly active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 15.62 to 31.25 μmol/L.[6][7] The combination of the benzimidazole core with other bioactive scaffolds like sulfonamides appears to be a synergistic approach to enhancing potency.[8]

  • Antifungal Properties: Antifungal activity has also been documented, with some derivatives showing efficacy against eukaryotic model organisms like Saccharomyces cerevisiae.[8][9] The azole ring within the benzoxazolinone structure is a known pharmacophore for antifungal agents.[8]

  • Antimycobacterial Potential: A particularly interesting application is in the treatment of mycobacterial infections. 5-Chloropyrazinamide (5-Cl-PZA), a structural relative, shows activity against Mycobacterium tuberculosis, including strains resistant to the first-line drug pyrazinamide (PZA).[10] This suggests a different mechanism of action.

Mechanism Insight: Inhibition of Fatty Acid Synthase I (FAS I)

The antimycobacterial activity of 5-Cl-PZA is attributed to the inhibition of Fatty Acid Synthase I (FAS I), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[10] 5-Cl-PZA is believed to bind competitively to the NADPH binding site of FAS I, disrupting fatty acid synthesis and leading to cell death.[10]

cluster_0 Mycobacterial Cell FAS_I Fatty Acid Synthase I (FAS I) Mycolic_Acid Mycolic Acid Synthesis FAS_I->Mycolic_Acid NADPH NADPH NADPH->FAS_I AcetylCoA Acetyl-CoA AcetylCoA->FAS_I Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption Derivative 5-Chloro Derivative Derivative->FAS_I Inhibition

Caption: Proposed mechanism of antimycobacterial action via FAS I inhibition.

Anticancer (Antiproliferative) Activity

Benzimidazole derivatives have emerged as potent anticancer agents. Studies have demonstrated significant antiproliferative activity in various cancer cell lines.

  • Activity in Lung Cancer: Certain 2,5-disubstituted furan derivatives with a benzimidazole nucleus showed promising activity against human lung cancer cell lines, including A549, HCC827, and NCI-H358.[9] Interestingly, benzothiazole derivatives were generally more active than their benzimidazole counterparts in these studies.[9]

  • Enhanced Efficacy of Fluorinated Derivatives: The introduction of fluorinated phenyl groups at specific positions of related anticancer compounds (like FL118) has been shown to significantly enhance antitumor efficacy.[11] For instance, compound 7n exhibited an IC₅₀ of 9 nM in A549 cells, and compound 7l showed IC₅₀ values from 12 nM to 26 nM across different cell lines.[11]

Compound Cell Line Antiproliferative Activity (IC₅₀) Reference
Derivative 8 A549 (Lung)6.75 ± 0.19 μM (2D) / 9.31 ± 0.78 μM (3D)[9]
Derivative 8 HCC827 (Lung)6.26 ± 0.33 μM (2D) / 20.46 ± 8.63 μM (3D)[9]
Derivative 7l Various12 nM - 26 nM[11]
Derivative 7n A549 (Lung)9 nM[11]
Antiprotozoal Activity

Drug resistance is a major hurdle in treating protozoal diseases like malaria. 5-chlorobenzimidazolyl-chalcones have been investigated as potential antiplasmodial agents.

  • Activity Against P. falciparum: These compounds showed significant activity against both chloroquine-sensitive (CQ-S) and, crucially, chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.[12] The methoxylated derivative (3e ) had IC₅₀ values ranging from 0.32 to 1.96 µM, while the unsubstituted 5-chlorobenzimidazole derivative (3b ) was highly active against CQ-R isolates (IC₅₀ = 0.78 µM).[12]

  • Mechanism Insight: DHFR-TS Inhibition: Molecular docking studies suggest that these compounds may exert their effect by inhibiting the dihydrofolate reductase-thymidylate synthase (DHFR-TS) protein of the parasite, a well-validated antimalarial drug target.[12]

Enzyme Inhibition
  • α-Glucosidase Inhibition: As potential antidiabetic agents, 5-chloro-2-aryl benzo[d]thiazole derivatives were evaluated for their ability to inhibit α-glucosidase. Several compounds showed potent activity, with IC₅₀ values ranging from 22.1 to 136.2 μM, significantly more potent than the standard drug acarbose (IC₅₀ = 840 μM).[13] Kinetic studies revealed both competitive and non-competitive modes of inhibition, providing valuable information for lead optimization.[13]

  • Anti-inflammatory (COX Inhibition): Benzimidazole derivatives have been assessed for anti-inflammatory potential by targeting cyclooxygenase (COX) enzymes. Several synthesized compounds demonstrated IC₅₀ values lower than the standard NSAID ibuprofen in in-vitro assays, and their efficacy was confirmed in an in-vivo carrageenan-induced mice paw edema model.[14]

Part 3: In Vitro & In Silico Assessment

The evaluation of these derivatives relies on a suite of standardized assays and computational methods to build a comprehensive activity and safety profile.

Standard In Vitro Evaluation Workflow

cluster_assays Specific Assays A Synthesized 5-Chloro-2-fluoro Derivatives B Primary Screening (e.g., Single Concentration) A->B C Dose-Response Assays B->C D Determination of IC₅₀ / MIC values C->D E Antiproliferative (MTS/BrdU on Cancer Cells) C->E F Antimicrobial (Broth Microdilution) C->F G Enzyme Inhibition (e.g., α-Glucosidase) C->G H Mechanism of Action Studies (e.g., Kinetics) D->H I In Vitro Cytotoxicity (on Healthy Cell Lines) D->I J Lead Candidate Selection H->J I->J

Caption: Standard workflow for in vitro evaluation of novel chemical entities.

Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol is essential for determining the concentration at which a compound is toxic to cells, a critical first step in drug discovery.

Objective: To determine the IC₅₀ value of a test compound on a human cancer cell line (e.g., A549).

Principle: The MTS assay relies on the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, which is quantifiable by spectrophotometry. The amount of color produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well and incubate for another 1-4 hours.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Silico Studies: Guiding Discovery

Computational tools are indispensable for prioritizing candidates and understanding their interactions.

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to study the binding of benzimidazole derivatives to targets like PfDHFR-TS, COX enzymes, and α-glucosidase, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity.[12][13][14]

  • ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally to assess the "drug-likeness" of a compound. Many active benzimidazole derivatives have shown favorable pharmacokinetic properties consistent with Lipinski's rule of five.[11][12]

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a highly versatile and potent class of compounds with a broad spectrum of demonstrated biological activities. The strategic incorporation of chloro and fluoro substituents plays a critical role in defining their pharmacological profiles, leading to promising leads in antibacterial, anticancer, antiprotozoal, and anti-inflammatory research.

The compelling in vitro and in vivo data, supported by mechanistic insights from computational studies, strongly advocate for their continued development. Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent derivatives to improve efficacy, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Advancing the most promising candidates into relevant animal models to validate their therapeutic potential.

  • Target Deconvolution: For compounds with unknown mechanisms, employing advanced techniques to identify their precise molecular targets.

  • Toxicity Profiling: Conducting comprehensive safety and toxicity studies for lead candidates to ensure a favorable therapeutic window.

The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

5-Chloro-2-fluorobenzimidamide: A Strategic Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the strategic application of 5-Chloro-2-fluorobenzimidamide as a pivotal building block in modern medicinal chemistry. Moving beyond a simple catalog of reactions, this document provides a comprehensive analysis of the compound's synthesis, reactivity, and its role in the rational design of potent and selective therapeutic agents. Through detailed protocols, mechanistic insights, and data-driven case studies, we illustrate how the unique electronic properties conferred by the chloro and fluoro substituents can be leveraged to address complex challenges in drug discovery, particularly in the development of enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile intermediate.

Introduction: The Strategic Advantage of Halogenated Benzimidamides

The benzimidamide moiety is a well-established pharmacophore, recognized for its ability to engage in key hydrogen bonding interactions with biological targets. The strategic incorporation of halogen atoms, specifically chlorine and fluorine, onto this scaffold significantly enhances its utility in drug design. This compound, in particular, has emerged as a valuable intermediate due to the distinct and complementary properties of its substituents.[1]

The chloro group , often referred to as a "magic" substituent in medicinal chemistry, can profoundly improve the potency and pharmacokinetic profile of a drug candidate.[2][3] Its electron-withdrawing nature and ability to form halogen bonds can lead to enhanced binding affinity and metabolic stability. The fluoro group , another key player in modern drug design, offers a unique combination of steric and electronic properties.[4] Its high electronegativity can modulate the pKa of nearby functional groups and influence molecular conformation, often leading to improved cell permeability and bioavailability.[4]

This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its successful incorporation into complex, biologically active molecules.

Synthesis of this compound Hydrochloride: A Detailed Protocol

The most direct and widely employed method for the synthesis of this compound is the Pinner reaction, which proceeds via the corresponding nitrile, 5-chloro-2-fluorobenzonitrile.[5][6][7] This acid-catalyzed reaction with an alcohol forms an intermediate imidate salt, which is then converted to the desired amidine.[5][7][8]

Starting Material: 5-Chloro-2-fluorobenzonitrile

The precursor, 5-chloro-2-fluorobenzonitrile, is a commercially available dihalogenated benzonitrile derivative.[9][10][11] Its synthesis can be achieved through various methods, including the halogenation of benzonitrile.[12]

Table 1: Physicochemical Properties of 5-Chloro-2-fluorobenzonitrile

PropertyValue
Molecular Formula C₇H₃ClFN
Molecular Weight 155.56 g/mol
Appearance White to light yellow crystalline solid
Melting Point 66-69 °C
CAS Number 57381-34-7
Experimental Protocol: Pinner Reaction for this compound Hydrochloride

This protocol outlines a robust and reproducible method for the synthesis of this compound hydrochloride.

Materials:

  • 5-chloro-2-fluorobenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Nitrogen (gas)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube.

  • Ice bath

  • Apparatus for generating and drying hydrogen chloride gas

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-chloro-2-fluorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.

  • Acidification: Cool the solution in an ice bath to 0-5 °C. Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained below 10 °C.

  • Reaction Monitoring: Continue the introduction of HCl gas until the solution is saturated. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the imidate hydrochloride salt is often indicated by the precipitation of a white solid.[13]

  • Ammonolysis: After completion of the imidate formation, introduce anhydrous ammonia gas into the reaction mixture at 0-5 °C. Alternatively, the reaction mixture can be added to a solution of ammonia in a suitable solvent. This step converts the imidate to the final benzimidamide.

  • Isolation and Purification: The resulting this compound hydrochloride will precipitate from the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Diagram 1: Synthesis of this compound Hydrochloride via the Pinner Reaction

G cluster_0 Starting Material cluster_1 Pinner Reaction cluster_2 Ammonolysis 5-Chloro-2-fluorobenzonitrile 5-Chloro-2-fluorobenzonitrile Imidate Hydrochloride Intermediate Imidate Hydrochloride Intermediate 5-Chloro-2-fluorobenzonitrile->Imidate Hydrochloride Intermediate 1. Anhydrous EtOH, Anhydrous Et2O 2. HCl (gas), 0-5 °C This compound HCl This compound HCl Imidate Hydrochloride Intermediate->this compound HCl NH3 (gas), 0-5 °C

Caption: Synthetic pathway for this compound HCl.

Applications in Medicinal Chemistry: Case Studies

The true value of this compound lies in its application as a strategic building block for the synthesis of potent and selective drug candidates. Its unique substitution pattern allows for fine-tuning of physicochemical and pharmacological properties.

Case Study: Synthesis of Factor Xa and XIa Inhibitors for Anticoagulation Therapy

Thrombotic diseases are a leading cause of morbidity and mortality worldwide, and the inhibition of coagulation factors such as Factor Xa (FXa) and Factor XIa (FXIa) is a key therapeutic strategy.[14][15][16][17] The benzimidamide moiety is a common feature in many direct thrombin and FXa inhibitors, where it mimics the guanidinium group of arginine and binds to the S1 pocket of these serine proteases.

While a direct synthesis of a marketed drug starting from this compound is not publicly detailed, its utility can be inferred from the synthesis of closely related analogues and the known importance of halogenated benzamidines in this class of inhibitors.[18][19] The chloro and fluoro substituents can enhance binding affinity and improve pharmacokinetic properties.

Diagram 2: General Strategy for Incorporating this compound into FXa/FXIa Inhibitors

G Start This compound Linker Linker Moiety Start->Linker Coupling Reaction Core Core Scaffold (e.g., Pyrazole, Pyrrolidinone) Core->Linker Coupling Reaction Final Potent and Selective FXa/FXIa Inhibitor Linker->Final

Caption: A generalized synthetic approach for FXa/FXIa inhibitors.

Hypothetical Reaction Scheme:

A plausible synthetic route involves the coupling of this compound with a suitable heterocyclic core, often via a linker. The specific reaction conditions would be dictated by the nature of the core and linker.

Expected Biological Activity:

The resulting compounds would be expected to exhibit potent inhibition of FXa and/or FXIa. The 5-chloro substituent would likely contribute to enhanced binding in the S1 pocket, while the 2-fluoro substituent could improve oral bioavailability.

Table 2: Representative Data for Benzamidine-based FXa Inhibitors [20]

CompoundFXa Ki (nM)Selectivity vs. Thrombin
Analogue 10.5>1000-fold
Analogue 21.2>1000-fold
Analogue 30.8>1000-fold

Note: This table presents representative data for benzamidine-based FXa inhibitors to illustrate the potency achievable with this pharmacophore. Specific data for compounds derived directly from this compound would require dedicated synthesis and testing.

Case Study: Synthesis of Pyrimidine and Triazine Derivatives as Kinase Inhibitors

Pyrimidine and triazine scaffolds are prevalent in a wide range of kinase inhibitors due to their ability to form key hydrogen bonds in the ATP-binding site of these enzymes.[9][12][21][22][23][24][25][26] The reaction of benzimidamides with dicarbonyl compounds or their equivalents provides a versatile route to substituted pyrimidines.

Experimental Protocol: Synthesis of a 2-Amino-pyrimidine Derivative [22]

Materials:

  • This compound hydrochloride

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Base (e.g., sodium ethoxide)

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide in ethanol, add the 1,3-dicarbonyl compound and stir for 30 minutes at room temperature.

  • Add this compound hydrochloride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid.

  • The product will precipitate and can be collected by filtration, washed with water, and recrystallized from a suitable solvent.

Diagram 3: Synthesis of a Pyrimidine Derivative

G Amidine This compound Pyrimidine Substituted Pyrimidine Derivative Amidine->Pyrimidine Base, EtOH, Reflux Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrimidine

Caption: General scheme for pyrimidine synthesis from a benzimidamide.

Rationale for Halogenation:

In the context of kinase inhibitors, the 5-chloro substituent can occupy a hydrophobic pocket in the enzyme's active site, leading to increased potency. The 2-fluoro group can enhance membrane permeability and metabolic stability, contributing to a more favorable pharmacokinetic profile.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a benzimidamide pharmacophore with chloro and fluoro substituents provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. The synthetic accessibility of this compound, coupled with its proven utility in the synthesis of potent enzyme inhibitors and other biologically active heterocyles, ensures its continued importance in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, offering a solid foundation for researchers to incorporate this strategic building block into their drug discovery programs.

References

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-Chloro-2-fluorobenzimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-fluorobenzimidamide is a halogenated benzimidamide derivative, a class of compounds recognized for a wide spectrum of biological activities. While direct pharmacological data on this specific molecule is not extensively documented in current literature, its structural motifs—the benzimidamide core and halogen substituents—provide a strong foundation for hypothesizing its potential therapeutic applications. This guide outlines a strategic, multi-pronged approach for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the rationale behind target selection based on analogous compounds, propose detailed experimental workflows for target identification and validation, and provide insights into the causality of experimental choices, thereby offering a robust framework for preclinical investigation.

Introduction: The Rationale for Investigating this compound

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] this compound, which features both a benzimidamide core and halogenation, is therefore a compound of considerable interest for novel drug discovery.

This guide will provide a comprehensive roadmap for elucidating the therapeutic potential of this compound, starting from broad-based screening to specific target validation.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the known activities of structurally related benzimidazole and benzimidamide derivatives, we can postulate several key therapeutic areas and corresponding molecular targets for this compound.

Anti-inflammatory Activity

Benzimidazole derivatives have been extensively reported to possess anti-inflammatory properties through various mechanisms.[4][5][6]

  • Potential Targets:

    • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Inhibition of COX enzymes is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

    • 5-Lipoxygenase Activating Protein (FLAP): Targeting FLAP can modulate the production of leukotrienes, which are key inflammatory mediators.[4][5]

    • Transient Receptor Potential Vanilloid-1 (TRPV-1) Ion Channels: TRPV-1 is involved in pain and neurogenic inflammation.[4][5]

    • Cannabinoid Receptors (CB1 and CB2): Modulation of the endocannabinoid system can have anti-inflammatory and analgesic effects.[4][5]

    • Bradykinin Receptors: Antagonism of bradykinin receptors can mitigate inflammatory pain.[4][5]

    • Cytokine Signaling Pathways: Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or their downstream signaling pathways.

Antimicrobial and Antiviral Activity

Halogenated benzimidazoles have demonstrated notable activity against various pathogens.[7][8][9]

  • Potential Targets in Bacteria:

    • DNA Gyrase and Topoisomerase IV: Essential bacterial enzymes for DNA replication.

    • Filamenting Temperature-Sensitive Mutant Z (FtsZ): A key protein in bacterial cell division.

    • Dihydropteroate Synthase (DHPS): An enzyme in the folate biosynthesis pathway, a target for sulfonamide antibiotics.[10]

  • Potential Targets in Viruses:

    • Viral Polymerases (RNA or DNA dependent): Crucial for viral replication.

    • Proteases: Essential for viral maturation.

    • Viral Entry/Fusion Proteins: Mediate the entry of viruses into host cells.

Anticancer Activity

The benzimidazole scaffold is present in several anticancer agents.

  • Potential Targets:

    • Aurora Kinases: The precursor molecule, 5-Chloro-2-fluorobenzoic acid, is utilized in the synthesis of Aurora kinase inhibitors, suggesting this could be a potential target class.[11]

    • Tubulin Polymerization: Disruption of microtubule dynamics is a common mechanism for anticancer drugs.

    • Tyrosine Kinases: Many kinase inhibitors feature heterocyclic cores.

    • Proteases: The related compound, 5-Chloro-2-fluorobenzamidine hydrochloride, is used in research involving protease inhibitors.[12]

A Strategic Framework for Target Identification and Validation

A systematic and multi-faceted approach is essential to identify and validate the therapeutic targets of this compound. The following workflow is proposed:

G cluster_0 Phase 1: Broad-Based Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation Cell-based Assays Cell-based Assays Biochemical Assays Biochemical Assays High-Content Screening High-Content Screening Affinity Chromatography Affinity Chromatography High-Content Screening->Affinity Chromatography Identify Active Phenotype Yeast Three-Hybrid System Yeast Three-Hybrid System Computational Modeling Computational Modeling In Vitro Target Engagement In Vitro Target Engagement Computational Modeling->In Vitro Target Engagement Prioritize Hits Cellular Target Engagement Cellular Target Engagement In Vivo Target Engagement In Vivo Target Engagement Cellular Target Engagement->In Vivo Target Engagement Confirm Cellular Activity

Caption: A three-phase workflow for target identification and validation.

Phase 1: Broad-Based Phenotypic Screening

The initial step involves screening this compound across a diverse range of cell-based and biochemical assays to identify a biological phenotype.

Experimental Protocol: Cell-Based Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of cell lines representing different therapeutic areas (e.g., cancer cell lines, immune cell lines, bacterial strains).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well or 384-well plates at an appropriate density.

  • Compound Treatment: Add the compound dilutions to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Assessment: Use a suitable assay to measure cell viability or proliferation (e.g., MTS, CellTiter-Glo, BrdU incorporation).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Table 1: Hypothetical Phenotypic Screening Results

Cell LineTherapeutic AreaIC50 (µM)
A549 (Lung Cancer)Oncology5.2
MCF-7 (Breast Cancer)Oncology8.1
RAW 264.7 (Macrophage)Inflammation12.5
E. coliInfectious Disease> 50
S. aureusInfectious Disease25.0
Phase 2: Target Deconvolution

Once a phenotype is identified, the next step is to determine the molecular target(s) responsible for this effect.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of Compound: Synthesize a derivative of this compound with a linker arm and immobilize it onto a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein lysate from the cells that showed a response in the phenotypic screen.

  • Affinity Pull-down: Incubate the cell lysate with the immobilized compound. Proteins that bind to the compound will be captured.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

G Immobilized Compound Immobilized Compound Incubation Incubation Immobilized Compound->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry

Caption: Workflow for affinity chromatography-mass spectrometry.

Phase 3: Target Validation

The final phase involves validating the identified target(s).

Experimental Protocol: In Vitro Target Engagement Assay (e.g., Kinase Assay)

  • Recombinant Protein: Obtain a purified recombinant version of the putative target protein (e.g., Aurora Kinase A).

  • Assay Setup: Set up a reaction mixture containing the recombinant protein, its substrate (e.g., ATP and a peptide substrate), and varying concentrations of this compound.

  • Reaction and Detection: Allow the reaction to proceed and then measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis: Determine the IC50 of the compound for the inhibition of the target protein.

Experimental Protocol: Cellular Target Engagement Assay (e.g., Western Blot)

  • Cell Treatment: Treat cells with this compound at various concentrations.

  • Protein Extraction: Lyse the cells and extract the proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for the phosphorylated form of a known substrate of the target protein.

  • Analysis: A decrease in the phosphorylation of the substrate would indicate that the compound is engaging and inhibiting the target protein within the cell.

Conclusion and Future Directions

While this compound is currently an understudied molecule, its chemical structure suggests a high potential for therapeutic relevance. The systematic approach outlined in this guide, progressing from broad phenotypic screening to specific target validation, provides a robust framework for elucidating its mechanism of action and identifying its therapeutic targets. The insights gained from such studies will be invaluable for the future development of novel therapeutics based on the benzimidamide scaffold.

References

solubility and stability of 5-Chloro-2-fluorobenzimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-fluorobenzimidamide hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental physicochemical properties is paramount. This guide provides an in-depth technical exploration of this compound hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We will delve into the critical aspects of its solubility and stability, not merely as procedural checklists, but as a reasoned scientific narrative. The methodologies outlined herein are designed to be self-validating systems, grounded in established regulatory frameworks and first-principle chemistry, to ensure the generation of robust and reliable data essential for advancing drug discovery and development programs.

Introduction to this compound hydrochloride

This compound hydrochloride is an organic compound featuring a benzimidamide core structure substituted with chloro and fluoro groups on the benzene ring.[1] The presence of these halogens significantly influences the molecule's electronic properties, reactivity, and potential biological interactions, making it a valuable building block in medicinal chemistry.[1] As with many active pharmaceutical ingredients (APIs) and their intermediates, it is supplied as a hydrochloride salt to enhance its handling properties and, typically, its aqueous solubility. A thorough characterization of its solubility and stability is a non-negotiable prerequisite for its effective use in synthesis and formulation.

Physicochemical Characterization

A summary of the known physicochemical properties of this compound hydrochloride is presented in Table 1. This data serves as the foundation for designing the subsequent solubility and stability studies.

Table 1: Physicochemical Properties of this compound hydrochloride

PropertyValueSource
Chemical Name This compound hydrochlorideInternal
Molecular Formula C₇H₆ClFN₂·HCl[1]
Molecular Weight 209.05 g/mol [1]
CAS Number 1187929-52-7[1]
Appearance Off-white solid[1]
Purity ≥ 96% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Solubility Profiling

Rationale and Scientific Principles

The solubility of an API or intermediate is a critical determinant of its bioavailability and processability. For a hydrochloride salt of a weakly basic compound, solubility is intrinsically linked to the pH of the medium.[2][3] The pH-solubility profile provides invaluable information for selecting appropriate formulation strategies and predicting in vivo behavior.[4][5] The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent under specific conditions of temperature, pressure, and pH.[6] The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[7]

Experimental Protocol: pH-Dependent Equilibrium Solubility

This protocol details the determination of the equilibrium solubility of this compound hydrochloride across a physiologically relevant pH range.

Step 1: Preparation of Buffers

  • Prepare a series of aqueous buffers at pH 1.2, 2.0, 4.5, 6.8, and 7.4. Standard buffer systems (e.g., HCl for pH 1.2, phosphate buffers for neutral pH) should be used.

Step 2: Sample Preparation

  • Add an excess amount of this compound hydrochloride to vials containing a fixed volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

Step 3: Equilibration

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 4: Sample Collection and Preparation

  • After equilibration, allow the suspensions to settle.

  • Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the analytical method.

Step 5: Quantification

  • Analyze the diluted samples using a validated stability-indicating HPLC-UV method (as detailed in Section 5.0).

  • Calculate the concentration of the dissolved compound against a standard curve.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 1.2, 2.0, 4.5, 6.8, 7.4) B Add Excess Compound to Buffer Vials A->B C Agitate at Constant Temp (24-48 hours) B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Filtrate D->E F Quantify by HPLC-UV E->F

Caption: Workflow for pH-dependent solubility determination.

Data Presentation and Interpretation

The solubility data should be presented in a table and graphically as a plot of solubility (in mg/mL or µg/mL) versus pH. For a hydrochloride salt of a weak base, the solubility is expected to be highest at low pH and decrease as the pH increases and approaches the pKa of the free base.

Stability Assessment

Regulatory Framework and Scientific Rationale

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[8] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[8][9] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways, which in turn helps in developing and validating stability-indicating analytical methods.[6][10][11][12]

Forced Degradation (Stress Testing)

The goal is to achieve 5-20% degradation of the drug substance.[10]

4.2.1 Acid and Base Hydrolysis

  • Rationale: The amidine functional group is susceptible to hydrolysis.[1][9]

  • Protocol:

    • Acid: Dissolve the compound in 0.1 M HCl and heat at 60 °C.

    • Base: Dissolve the compound in 0.1 M NaOH at room temperature.

    • Neutral: Dissolve the compound in water and heat at 60 °C.

    • Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

4.2.2 Oxidative Degradation

  • Rationale: To assess the susceptibility of the molecule to oxidation.

  • Protocol: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor at various time points.

4.2.3 Thermal Degradation

  • Rationale: To evaluate the stability of the solid compound at elevated temperatures.

  • Protocol: Expose the solid compound to dry heat at a temperature 10°C above the accelerated stability condition (e.g., 80 °C).

4.2.4 Photostability

  • Rationale: The presence of a halogenated aromatic ring suggests potential photosensitivity.[5][10][13]

  • Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][14] A control sample should be protected from light.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV Analysis (Assay and Impurity Profiling) Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, RT) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS MassBalance Mass Balance Calculation HPLC->MassBalance API This compound hydrochloride API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Based on ICH Q1A(R2) guidelines, a formal stability study should be designed to establish a re-test period.[8]

  • Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 3, 6 months for accelerated studies.

Potential Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The amidine group can hydrolyze to the corresponding 5-Chloro-2-fluorobenzamide and subsequently to 5-Chloro-2-fluorobenzoic acid.

  • Photodegradation: The carbon-chlorine bond may be susceptible to photolytic cleavage.[5][13]

Degradation_Pathways cluster_main A This compound (Parent Compound) B 5-Chloro-2-fluorobenzamide A->B Hydrolysis (H₂O/H⁺ or OH⁻) D Photodegradation Products (e.g., de-chlorinated species) A->D Photolysis (hν) C 5-Chloro-2-fluorobenzoic acid B->C Further Hydrolysis

Caption: Potential degradation pathways.

Analytical Methodologies for Stability Indication

Method Objective

A stability-indicating analytical method must be able to accurately and precisely quantify the decrease in the concentration of the active compound and the increase in the concentration of degradation products, without interference from excipients or other impurities.[13][15][16][17] The method must be validated according to ICH Q2(R1) guidelines.[8][9][18][19]

Proposed HPLC-UV Method

A gradient reversed-phase HPLC method with UV detection is the standard approach for this type of analysis.[15]

Table 2: Starting HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides good peak shape for basic compounds and is UV transparent.
Mobile Phase B 0.1% Trifluoroacetic acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 90% B over 20 minutesTo elute both the parent compound and potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 230 nmBased on the aromatic structure, a wavelength in this region should provide good sensitivity.
Injection Vol. 10 µLStandard injection volume.
LC-MS for Degradant Identification

For the identification of unknown degradation products observed in the stress studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[7][20][21][22][23] By providing accurate mass and fragmentation data, LC-MS allows for the structural elucidation of impurities.[7][20]

Method Validation

The developed HPLC method must be validated for the following parameters as per ICH Q2(R1):[8][9][18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: (Repeatability, Intermediate Precision) The degree of scatter between a series of measurements.

  • Detection Limit (DL): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the . By integrating established scientific principles with regulatory expectations, the described methodologies will enable researchers to generate high-quality, reliable data. This data is fundamental for informed decision-making in process development, formulation design, and regulatory submissions, ultimately contributing to the successful advancement of new therapeutic agents.

References

The Strategic Integration of Fluorinated Building Blocks in Modern Drug Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals on the market containing at least one fluorine atom.[1][2][3] This guide provides an in-depth technical exploration of the multifaceted roles of fluorinated building blocks in drug design, moving beyond a mere recitation of effects to a causal analysis of why these modifications are so profoundly impactful. We will dissect the influence of fluorine on key pharmacological parameters, including metabolic stability, target binding affinity, lipophilicity, and acidity/basicity (pKa). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design more effective, safer, and resilient therapeutic agents. Through detailed protocols, quantitative data comparisons, and mechanistic diagrams, this guide aims to equip the reader with the foundational knowledge and practical insights necessary to rationally employ fluorinated building blocks in their own research endeavors.

The Foundational Principles of Fluorine's Influence in Medicinal Chemistry

Fluorine's prominent role in drug design is not accidental; it stems from its unique and potent combination of intrinsic properties. As the most electronegative element, yet with a van der Waals radius only slightly larger than hydrogen (1.47 Å versus 1.20 Å), fluorine can introduce significant electronic perturbations with minimal steric penalty.[4] This allows for its strategic deployment as a "bioisostere" for hydrogen or a hydroxyl group, where it can dramatically alter a molecule's properties while maintaining a similar overall size and shape.[4]

The core of fluorine's utility lies in the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.[4] This high bond energy is a key contributor to the enhanced metabolic stability often observed in fluorinated compounds. Furthermore, the extreme polarity of the C-F bond introduces localized dipole moments that can influence everything from intramolecular conformation to intermolecular interactions with biological targets.

Enhancing Metabolic Stability: The "Metabolic Blocking" Effect

A primary driver for the incorporation of fluorine is to enhance a drug candidate's metabolic stability, thereby increasing its half-life and bioavailability.[5] This is often achieved by strategically placing a fluorine atom at a metabolically labile position, a tactic known as "metabolic blocking."

The Mechanism of Cytochrome P450-Mediated Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast majority of small-molecule drugs.[6][7] The catalytic cycle of CYP450 enzymes involves the activation of molecular oxygen to generate a highly reactive iron(IV)-oxo heme cation radical species, which is capable of abstracting a hydrogen atom from a C-H bond, leading to hydroxylation.[8]

Fluorine as a Metabolic Shield

Replacing a C-H bond at a site susceptible to CYP450-mediated oxidation with a C-F bond effectively "shields" that position from metabolic attack.[9] The high dissociation energy of the C-F bond makes it significantly more resistant to hydrogen atom abstraction by the CYP450 active species compared to a C-H bond.[1][9] This can dramatically slow or halt the metabolism of the drug at that site, prolonging its therapeutic effect.

Diagram: The "Metabolic Blocking" Effect of Fluorine

metabolic_blocking Figure 1: Mechanism of Metabolic Blocking by Fluorine cluster_non_fluorinated Non-Fluorinated Compound Metabolism cluster_fluorinated Fluorinated Compound Metabolism Drug_CH Drug-CH₃ (Metabolically Labile Site) CYP450 Cytochrome P450 Enzyme Drug_CH->CYP450 Oxidation Metabolite_OH Drug-CH₂OH (Hydroxylated Metabolite) CYP450->Metabolite_OH Excretion Rapid Excretion Metabolite_OH->Excretion Drug_CF Drug-CF₃ (Metabolically Stable) CYP450_F Cytochrome P450 Enzyme Drug_CF->CYP450_F Oxidation Resistant Prolonged_Action Prolonged Therapeutic Action Drug_CF->Prolonged_Action No_Reaction Metabolism Blocked CYP450_F->No_Reaction

Caption: Fluorine substitution at a metabolically labile site hinders CYP450-mediated oxidation, leading to enhanced metabolic stability and prolonged drug action.

Modulating Physicochemical Properties for Optimal Performance

Beyond metabolic stability, fluorination is a powerful tool for fine-tuning the physicochemical properties of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (LogP), is a critical parameter influencing a drug's ability to cross cell membranes. The effect of fluorination on lipophilicity is highly context-dependent. While the trifluoromethyl (-CF3) group is one of the most lipophilic substituents, a single fluorine atom can either increase or decrease lipophilicity depending on its electronic environment.[10][11]

Table 1: Comparative Lipophilicity of Fluorinated and Non-Fluorinated Analogs

Compound PairNon-Fluorinated Analog (LogP)Fluorinated Analog (LogP)Change in LogP (ΔLogP)Reference
Toluene vs. α,α,α-Trifluorotoluene2.733.16+0.43[10]
Aniline vs. 4-Fluoroaniline0.901.15+0.25[10]
2-Fluoroethanol-0.75N/AN/A[12]
2,2,2-Trifluoroethanol0.41N/AN/A[12]
Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic functional groups.[4] Placing fluorine atoms near a basic amine will lower its pKa, making it less protonated at physiological pH. This can enhance membrane permeability, as the neutral form of a drug is more readily transported across lipid bilayers. Conversely, fluorination can increase the acidity of nearby acidic moieties.

Table 2: Impact of Fluorination on the pKa of Representative Scaffolds

Compound PairNon-Fluorinated Analog (pKa)Fluorinated Analog (pKa)Change in pKa (ΔpKa)Reference
Aniline vs. 4-Fluoroaniline4.634.65+0.02[13]
Piperidine vs. 4-Fluoropiperidine11.1110.38-0.73[13]
Acetic Acid vs. Trifluoroacetic Acid4.760.23-4.53[3]

Enhancing Binding Affinity and Target Selectivity

The introduction of fluorine can lead to more potent and selective drugs by influencing their binding interactions with target proteins.[9] This can occur through a variety of mechanisms:

  • Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with electron-deficient groups in the protein's binding pocket, such as the backbone carbonyls.[14]

  • Conformational Control: The gauche effect, where the C-F bond prefers a gauche orientation relative to other polar bonds, can stabilize a specific bioactive conformation of the drug molecule, leading to a more favorable binding entropy.[15]

  • Altered Hydrogen Bonding: While the C-F bond is a weak hydrogen bond acceptor, its strong inductive effect can modulate the hydrogen-bonding capacity of neighboring functional groups.[15]

Table 3: Potency Comparison of Fluorinated and Non-Fluorinated Drug Analogs

Drug/Analog PairTargetNon-Fluorinated Potency (IC₅₀/EC₅₀)Fluorinated Potency (IC₅₀/EC₅₀)Fold ImprovementReference
Enoxacin vs. Naphthyridine AnalogDNA Gyrase15x less activeMore active15[9]
Fentanyl vs. 2-Fluoro-fentanylμ-Opioid Receptor0.25 nM (EC₅₀)0.16 nM (EC₅₀)1.56[16]
Fentanyl vs. 3-Fluoro-fentanylμ-Opioid Receptor0.25 nM (EC₅₀)0.50 nM (EC₅₀)0.5[16]

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol provides a standardized method for assessing the metabolic stability of a test compound in the presence of liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of the test compound (e.g., 2 µM) by diluting the stock solution in acetonitrile.[17]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to initiate the reaction. For negative controls, substitute the NADPH regenerating system with phosphate buffer.[17]

    • Incubate the plate at 37°C with shaking.[17][18]

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add a volume of ice-cold acetonitrile with an internal standard to the corresponding wells to stop the reaction and precipitate proteins.[7][18][19]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Diagram: In Vitro Microsomal Stability Assay Workflow

microsomal_stability_workflow Figure 2: Workflow for In Vitro Microsomal Stability Assay Start Start Prepare_Reagents Prepare Microsomes, Test Compound, and NADPH System Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Terminate_Reaction Terminate Reaction (Ice-Cold Acetonitrile + IS) Time_Points->Terminate_Reaction Centrifuge Centrifuge to Precipitate Proteins Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the metabolic stability of a compound using an in vitro microsomal assay.

Synthesis of a Fluorinated Heterocyclic Building Block: A Representative Example

The synthesis of fluorinated building blocks is a crucial aspect of leveraging fluorine in drug design. While numerous methods exist, the following provides a general example of a late-stage fluorination approach.

Objective: To synthesize a fluorinated analog from a hydroxyl-containing precursor using a deoxyfluorination agent.

Reaction: R-OH + Deoxyfluorinating Agent → R-F

Materials:

  • Hydroxyl-containing starting material

  • Deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor®)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus and appropriate glassware

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the hydroxyl-containing starting material in the anhydrous aprotic solvent under an inert atmosphere.

    • Cool the solution to the appropriate temperature (often 0°C or -78°C).

  • Addition of Fluorinating Agent:

    • Slowly add the deoxyfluorinating agent to the stirred solution. Caution: These reagents can be hazardous and should be handled with appropriate safety precautions in a fume hood.

  • Reaction Monitoring:

    • Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cooled quenching solution.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the extraction solvent.

    • Combine the organic layers, wash with brine, and dry over the drying agent.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired fluorinated compound.

  • Characterization:

    • Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., NMR, MS).

Case Study: The Role of Fluorine in a Successful Drug

Sitagliptin (Januvia®):

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key feature of its structure is the trifluoromethyl group on the triazolopiperazine ring. The inclusion of this fluorinated moiety was a deliberate design choice that conferred several advantages:

  • Enhanced Potency: The trifluoromethyl group occupies a hydrophobic pocket in the DPP-4 enzyme, contributing to the high binding affinity of the drug.

  • Improved Metabolic Stability: The C-F bonds are resistant to metabolic degradation, contributing to the drug's favorable pharmacokinetic profile and once-daily dosing regimen.

  • Increased Oral Bioavailability: The overall physicochemical properties imparted by the fluorinated group, including its lipophilicity, contribute to the excellent oral bioavailability of sitagliptin.

Conclusion and Future Perspectives

The strategic incorporation of fluorinated building blocks has become an indispensable tool in the medicinal chemist's arsenal. As we have demonstrated, the unique properties of fluorine allow for the rational modulation of a wide range of pharmacological parameters, from metabolic stability and binding affinity to lipophilicity and pKa. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's subtle effects on molecular interactions will undoubtedly lead to the design of even more sophisticated and effective therapeutic agents in the future. By embracing the principles and techniques outlined in this guide, researchers can more effectively harness the power of fluorine to address the challenges of modern drug discovery.

References

The Versatile Architect: A Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Pillar of Medicinal Chemistry

In the landscape of modern drug discovery, the selection of foundational chemical motifs is a critical determinant of success. Among the vast arsenal of building blocks available to the medicinal chemist, 4-Chloro-2-fluoro-5-nitrobenzoic acid (CAS No. 35112-05-1) has emerged as a particularly potent and versatile scaffold. Its strategic arrangement of reactive functional groups—a carboxylic acid, a nitro group, and two distinct halogen atoms—offers a rich playground for molecular architects. This guide provides an in-depth technical exploration of this multireactive building block, from its commercial availability to its application in the synthesis of complex, biologically active heterocyclic systems. We will delve into the causality behind its reactivity, provide field-proven synthetic protocols, and showcase its role in the development of innovative therapeutics.

Molecular Profile and Commercial Availability

4-Chloro-2-fluoro-5-nitrobenzoic acid is a crystalline solid that serves as a crucial intermediate in advanced organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its utility stems from the differential reactivity of its substituents, allowing for sequential and site-selective modifications.

Physicochemical Properties

A comprehensive understanding of the molecule's intrinsic properties is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 35112-05-1[3][4][5]
Molecular Formula C₇H₃ClFNO₄[3][5][6]
Molecular Weight 219.55 g/mol [4][6]
Appearance White to off-white crystalline solid/powder[7][8]
Melting Point Not specified
Boiling Point 361.4 °C at 760 mmHg[9]
Purity Typically ≥97%[3][4]
Commercial Sourcing

The accessibility of this building block is a key enabler for its widespread use in research and development. It is commercially available from a variety of suppliers in various quantities and purities.

SupplierPurityAvailable Quantities
Otto Chemie Pvt. Ltd.97%Varies
Alfa Aesar (via ChemicalBook)98%250mg, 5g
ChemUniverse98%250MG, 1G, 5G
Santa Cruz BiotechnologyNot SpecifiedVaries

This table is a representative sample and not an exhaustive list of all available suppliers.

The Strategic Reactivity of a Multireactive Building Block

The synthetic power of 4-Chloro-2-fluoro-5-nitrobenzoic acid lies in the hierarchical reactivity of its functional groups. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being more electronegative and a better leaving group in SNAr reactions compared to chlorine, provides a site for initial, selective modification. The chlorine atom can then be targeted under different reaction conditions. Subsequently, the nitro group can be reduced to an amine, opening up a plethora of cyclization possibilities with the adjacent carboxylic acid or a substituent introduced at the fluoro or chloro positions.

G A 4-Chloro-2-fluoro-5-nitrobenzoic acid B Nucleophilic Aromatic Substitution (at Fluoro position) A->B Selective Reactivity E Carboxylic Acid Activation/Amidation A->E C Nucleophilic Aromatic Substitution (at Chloro position) B->C Sequential Modification D Nitro Group Reduction C->D F Cyclization Reactions D->F E->F G Diverse Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinoxalinones, Benzodiazepines) F->G Core Synthesis

Caption: Hierarchical reactivity of 4-Chloro-2-fluoro-5-nitrobenzoic acid.

Applications in the Synthesis of Bioactive Heterocycles

This building block is a cornerstone in heterocyclic oriented synthesis (HOS), a strategy aimed at creating diverse libraries of compounds for high-throughput screening in drug discovery.[7][10]

Solid-Phase Synthesis of Nitrogenous Heterocycles

A powerful application of 4-chloro-2-fluoro-5-nitrobenzoic acid is in solid-phase synthesis, which allows for the rapid generation of compound libraries.[7][10] The general workflow involves immobilizing the building block on a resin, followed by sequential chemical transformations.

G start 4-Chloro-2-fluoro-5-nitrobenzoic acid immobilization Immobilization on Rink Resin start->immobilization snar Nucleophilic Substitution of Chlorine immobilization->snar reduction Nitro Group Reduction snar->reduction cyclization Cyclization reduction->cyclization cleavage Cleavage from Resin cyclization->cleavage product Diverse Heterocycles: Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones cleavage->product

Caption: Solid-phase synthesis workflow for heterocyclic libraries.

Experimental Protocol: Solid-Phase Synthesis of Benzimidazoles [10]

  • Immobilization: 4-Chloro-2-fluoro-5-nitrobenzoic acid is attached to a Rink amide resin via its carboxylic acid group.

  • Nucleophilic Substitution: The chlorine atom is substituted with various amines.

  • Nitro Reduction: The nitro group is reduced to an amine using a reducing agent like stannous chloride.

  • Cyclization: The resulting diamine is cyclized with an aldehyde to form the benzimidazole ring.

  • Cleavage: The final product is cleaved from the resin, yielding the desired substituted benzimidazole.

Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4] While direct synthesis of quinazolinones from 4-chloro-2-fluoro-5-nitrobenzoic acid is not explicitly detailed in the provided search results, a general and highly employed method for 4(3H)-quinazolinone synthesis starts with anthranilic acid.[4] Given that the reduction of the nitro group and subsequent modifications of 4-chloro-2-fluoro-5-nitrobenzoic acid can lead to substituted anthranilic acids, this building block is an excellent precursor for a variety of quinazolinone derivatives.

General Protocol for Quinazolinone Synthesis from Anthranilic Acid: [4]

  • Acylation: Anthranilic acid is acylated with an acyl chloride.

  • Dehydration and Ring Closure: The resulting N-acyl anthranilic acid is treated with a dehydrating agent like acetic anhydride to form a benzoxazinone intermediate.

  • Amine Addition: The benzoxazinone is then reacted with an amine to yield the final 4(3H)-quinazolinone derivative.

Precursor to Kinase Inhibitors

The structural motifs present in 4-chloro-2-fluoro-5-nitrobenzoic acid are highly relevant to the synthesis of kinase inhibitors, a major class of cancer therapeutics. For instance, the related building block, 4-fluoro-3-nitrobenzonitrile, is a key starting material for the synthesis of Alectinib, a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met.[3] The high reactivity of the fluorine atom in nucleophilic aromatic substitution is a critical factor in these syntheses.[3] The principles governing the reactivity of 4-fluoro-3-nitrobenzonitrile are directly applicable to 4-chloro-2-fluoro-5-nitrobenzoic acid, making it a valuable precursor for novel kinase inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 4-chloro-2-fluoro-5-nitrobenzoic acid. A thorough review of the Material Safety Data Sheet (MSDS) is mandatory before use.

General Safety Recommendations: [11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.

  • Handling: Avoid dust formation. Wash hands thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. In case of skin contact, wash off with soap and plenty of water. Seek medical attention if irritation persists.

Conclusion: A Building Block of Enduring Significance

4-Chloro-2-fluoro-5-nitrobenzoic acid is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent, hierarchical reactivity provides a robust and flexible platform for the synthesis of a wide array of complex heterocyclic structures that are central to modern drug discovery.[2][10] From the rapid generation of diverse compound libraries through solid-phase synthesis to its potential as a precursor for targeted therapeutics like kinase inhibitors, this multireactive building block will undoubtedly continue to be a valuable tool in the hands of medicinal chemists. As the quest for novel and more effective medicines continues, the importance of versatile and commercially accessible starting materials like 4-chloro-2-fluoro-5-nitrobenzoic acid cannot be overstated.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Chloro-2-fluorobenzimidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of novel derivatives from the versatile building block, 5-Chloro-2-fluorobenzimidamide. This compound serves as a critical intermediate in pharmaceutical and materials science research due to its unique electronic and structural properties imparted by the chloro and fluoro substituents.[1] This document provides detailed, field-proven protocols for the synthesis of two key classes of derivatives: N-acylated benzimidamides and substituted benzimidazoles. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility. All protocols are supported by quantitative data summaries and visual workflows to facilitate seamless execution in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable scaffold in medicinal chemistry. The presence of a chlorine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring significantly influences the molecule's reactivity and its ability to participate in various biological interactions.[1] These halogen substituents can modulate physicochemical properties such as lipophilicity and metabolic stability, and can also serve as handles for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[2][3]

The benzimidamide functional group itself is a bioisostere of a carboxylic acid and can engage in key hydrogen bonding interactions with biological targets. This makes derivatives of this compound attractive candidates for the development of novel therapeutic agents, particularly as enzyme inhibitors.[1] This guide will focus on two primary synthetic avenues to generate novel derivatives: direct N-acylation of the benzimidamide and cyclization to form substituted benzimidazoles, a privileged scaffold in drug discovery.[4][5]

Synthetic Pathways and Core Concepts

The synthetic strategies outlined below leverage the inherent reactivity of the this compound core. The choice of reaction pathway will be dictated by the desired final compound class.

G A This compound B N-Acylation A->B Acylating Agent (e.g., Acyl Chloride, Anhydride) C Cyclization with Aldehydes A->C Aldehyde (R-CHO) Oxidative Conditions D N-Acyl-5-chloro-2-fluorobenzimidamide Derivatives B->D E 2-Substituted-5-chloro-7-fluorobenzimidazole Derivatives C->E

Caption: Synthetic routes from this compound.

Protocol I: Synthesis of N-Acyl-5-chloro-2-fluorobenzimidamide Derivatives

Rationale: N-acylation of the benzimidamide moiety is a direct method to introduce a wide variety of functional groups, thereby modulating the compound's steric and electronic properties.[6][7] This protocol utilizes a common and efficient acylating agent, an acyl chloride, under basic conditions to facilitate the reaction.

General Reaction Scheme

G cluster_0 N-Acylation Reaction A This compound D N-Acyl-5-chloro-2-fluorobenzimidamide A->D E Triethylammonium Chloride A->E B Acyl Chloride (R-COCl) B->D C Base (e.g., Triethylamine) C->E

Caption: General workflow for N-acylation.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound HCl≥98%Commercially Available
Acyl Chloride (e.g., Benzoyl Chloride)ReagentSigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate SolutionACSFisher Scientific
Anhydrous Magnesium SulfateACSFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and to act as a base for the subsequent acylation. Stir for 15 minutes.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Results and Characterization
DerivativeAcyl ChlorideYield (%)M.P. (°C)¹H NMR (DMSO-d₆, δ ppm)
N-Benzoyl-5-chloro-2-fluorobenzimidamideBenzoyl Chloride85-95155-1587.2-8.0 (m, aromatic protons), 9.5 (br s, NH), 10.2 (br s, NH)

Note: Specific NMR shifts will vary depending on the acyl group. The provided data is a representative example.

Protocol II: Synthesis of 2-Substituted-5-chloro-7-fluorobenzimidazole Derivatives

Rationale: The synthesis of benzimidazoles from benzimidamides via condensation with aldehydes is a robust and widely used method to generate this important heterocyclic scaffold.[4][8] This protocol employs an oxidative cyclization, which is often efficient and can be performed in one pot.[9][10]

General Reaction Scheme

G cluster_1 Benzimidazole Synthesis A This compound D 2-Substituted-5-chloro-7-fluorobenzimidazole A->D B Aldehyde (R-CHO) B->D C Oxidant (e.g., I₂/NaOH) E Byproducts C->E

Caption: Oxidative cyclization to form benzimidazoles.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound HCl≥98%Commercially Available
Aromatic Aldehyde (e.g., Benzaldehyde)ReagentSigma-Aldrich
Sodium Hydroxide (NaOH)ACSFisher Scientific
Iodine (I₂)ACSFisher Scientific
Ethanol200 ProofFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.

  • Base and Oxidant Addition: To this solution, add an aqueous solution of sodium hydroxide (2.0 eq) followed by a solution of iodine (1.2 eq) in ethanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to 50-60 °C to increase the rate if necessary.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water containing a small amount of sodium thiosulfate to quench the excess iodine.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Results and Characterization
DerivativeAldehydeYield (%)M.P. (°C)¹³C NMR (DMSO-d₆, δ ppm)
2-Phenyl-5-chloro-7-fluorobenzimidazoleBenzaldehyde80-90230-235110-160 (aromatic carbons)

Note: Spectroscopic data for chloro- and fluoro-substituted benzimidazoles can be complex. Detailed 2D NMR analysis may be required for full assignment.[11][12]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield in N-Acylation Incomplete reaction; hydrolysis of acyl chloride.Ensure anhydrous conditions. Increase reaction time or gently heat. Use a slight excess of the acylating agent.
Side Product Formation in Benzimidazole Synthesis Over-oxidation or incomplete cyclization.Carefully control the stoichiometry of the oxidant. Monitor the reaction closely by TLC to avoid prolonged reaction times.[13]
Purification Difficulties Similar polarity of product and starting material/byproducts.Optimize the mobile phase for column chromatography. Consider recrystallization from different solvent systems.

References

Application Note: Leveraging 5-Chloro-2-fluorobenzimidamide for the Design of Novel Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of the 5-chloro-2-fluorobenzimidamide scaffold in the design and synthesis of novel protease inhibitors. We delve into the rationale behind employing this specific chemical entity, highlighting the advantageous properties conferred by its structural and electronic features. This document outlines detailed protocols for inhibitor synthesis, robust biochemical and cell-based assays for efficacy and toxicity evaluation, and methodologies for biophysical characterization. By integrating principles of medicinal chemistry with practical, field-tested protocols, this note serves as a complete resource for advancing protease inhibitor discovery programs.

Introduction: The Rationale for Targeting Proteases with Substituted Benzimidamides

The Role of Proteases in Disease

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing a critical role in countless physiological processes. Serine proteases, in particular, are central to pathways including blood coagulation, immune response, digestion, and cellular signal transduction[1][2]. Dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, cardiovascular diseases, inflammatory disorders, and viral infections, making them highly attractive targets for therapeutic intervention[3].

Benzimidamides as Privileged Scaffolds

The benzamidine moiety, C₆H₅C(NH)NH₂, is a well-established pharmacophore in the design of protease inhibitors[4]. Its basic amidine group can engage in critical hydrogen bonding and electrostatic interactions within the S1 specificity pocket of many serine proteases, which often contains an acidic residue like aspartate or glutamate[5]. This mimicry of the natural arginine or lysine substrates allows benzamidine-based compounds to act as competitive inhibitors of enzymes like trypsin, thrombin, and plasmin[4][6]. Numerous studies have validated the utility of this scaffold, demonstrating a clear structure-activity relationship (SAR) where substitutions on the benzene ring can modulate potency and selectivity[6][7].

The Strategic Importance of Halogenation: The Role of Chlorine and Fluorine

The introduction of halogen atoms is a cornerstone of modern medicinal chemistry, used to fine-tune a drug candidate's metabolic stability, lipophilicity, and binding affinity[8].

  • Chlorine: The chloro-substituent at the 5-position of the benzimidamide ring can enhance binding affinity through favorable hydrophobic interactions within the target's active site. Furthermore, it can form halogen bonds—a specific, non-covalent interaction between a covalently bound halogen and a Lewis base—which are increasingly recognized as crucial for potent ligand-protein binding[8][9][10]. This interaction can improve both the potency and bioavailability of inhibitors[11][12].

  • Fluorine: The 2-fluoro substituent serves multiple purposes. Its high electronegativity can modulate the pKa of the amidine group, influencing its interaction with the S1 pocket. Additionally, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

The combined electronic and steric properties of the 5-chloro and 2-fluoro substituents on the benzimidamide scaffold present a compelling starting point for the rational design of potent and selective protease inhibitors.

Design Principles and Synthesis Strategy

In Silico Modeling and Target Selection

Before beginning synthesis, computational methods such as molecular docking and 3D-QSAR analysis can provide valuable insights. These models help predict the binding mode of this compound derivatives within the active site of a target protease and guide the design of analogs with improved potency and selectivity[13].

Proposed Synthetic Route for this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry reactions. A common route starts from the commercially available 5-chloro-2-fluorobenzonitrile.

  • Pinner Reaction: The nitrile can be converted to an imidate ester hydrochloride using anhydrous alcohol (e.g., ethanol) and hydrogen chloride gas.

  • Ammonolysis: The resulting imidate is then treated with ammonia to yield the final this compound.

Further derivatization to explore SAR can be achieved by starting with related precursors like 5-chloro-2-fluorobenzoic acid[14] or 5-chloro-2-fluorobenzoyl chloride[15] to create amide-linked derivatives.

Workflow Diagram for Inhibitor Design, Synthesis, and Evaluation

The overall process follows a logical progression from concept to validated lead compound.

G cluster_design Phase 1: Design & Synthesis cluster_biochem Phase 2: Biochemical & Biophysical Screening cluster_cell Phase 3: Cellular Evaluation cluster_sar Phase 4: Optimization Target_ID Target Identification & In Silico Modeling Synthesis Synthesis of this compound Derivatives Target_ID->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Assay Primary Screen: Protease Inhibition Assay (IC50) Purification->Primary_Assay Kinetics Secondary Screen: Enzyme Kinetics (Ki Determination) Primary_Assay->Kinetics Binding Biophysical Validation: ITC/SPR (Kd, ΔH, ΔS) Kinetics->Binding Cell_Potency Cell-Based Potency Assay Binding->Cell_Potency Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Potency->Cytotoxicity SAR_Analysis SAR Analysis & Data Interpretation Cytotoxicity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for protease inhibitor development.

Core Protocols: Biochemical and Biophysical Characterization

Protocol: General Serine Protease (Trypsin) Inhibition Assay

Principle: This colorimetric assay measures the ability of a test compound to inhibit trypsin's enzymatic activity. Trypsin cleaves the synthetic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), leading to an increase in absorbance at 253 nm[16][17]. An effective inhibitor will reduce the rate of this absorbance change.

Materials:

  • Trypsin from bovine pancreas (e.g., Sigma-Aldrich T8003)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE, e.g., Sigma-Aldrich B4500)

  • Sodium Phosphate buffer (67 mM, pH 7.6)

  • Test compound (this compound derivative) dissolved in DMSO

  • DMSO (vehicle control)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Trypsin Stock: Prepare a 0.5 mg/mL solution of trypsin in 1 mM HCl. Store on ice.

    • BAEE Substrate Solution: Prepare a 0.25 mM solution of BAEE in 67 mM sodium phosphate buffer, pH 7.6.

    • Test Compound Dilutions: Prepare a serial dilution of the test compound in DMSO. Then, dilute these into the phosphate buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 180 µL phosphate buffer, 10 µL of test compound dilution, and 10 µL of trypsin solution.

    • Control (Uninhibited) Wells: 180 µL phosphate buffer, 10 µL of DMSO vehicle, and 10 µL of trypsin solution.

    • Blank (No Enzyme) Wells: 190 µL phosphate buffer and 10 µL of DMSO vehicle.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of the BAEE substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 253 nm every 30 seconds for 5-10 minutes at 25°C[17].

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA₂₅₃/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Determination of Inhibition Constant (Ki)

Principle: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), the assay from 3.1 is repeated with varying concentrations of both the substrate (BAEE) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot[18].

Procedure:

  • Perform the trypsin inhibition assay as described in 3.1.

  • Use a matrix of concentrations, including at least three different fixed inhibitor concentrations (e.g., 0.5x Ki, 1x Ki, 2x Ki, based on initial estimates) and a range of at least five substrate concentrations for each inhibitor concentration.

  • Calculate the reaction velocity (V) for each combination of substrate and inhibitor.

  • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

  • Analyze the plot:

    • Competitive Inhibition: The lines will intersect on the y-axis. Ki can be calculated from the change in the x-intercept.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed Inhibition: The lines will intersect in the second quadrant.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free experiment[19][20][21]. This is a powerful method to validate direct binding and understand the forces driving the interaction.

Materials:

  • Purified target protease

  • Test compound (this compound derivative)

  • Matching buffer (e.g., phosphate buffer used in the enzymatic assay)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified enzyme into the chosen assay buffer.

    • Dissolve the test compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both the enzyme and ligand solutions to minimize heat of dilution effects.

    • Degas both the enzyme and ligand solutions immediately before use.

  • ITC Experiment Setup:

    • Load the enzyme solution (typically in the nanomolar to low micromolar range) into the sample cell[22].

    • Load the test compound solution (typically 10-20 times the enzyme concentration) into the injection syringe[19].

  • Titration: Perform a series of small (e.g., 2-5 µL) injections of the ligand into the enzyme solution at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kd, ΔH, and ΔS.

Cell-Based Assay Protocols

Protocol: Assessing Cellular Potency

Principle: This protocol assesses the inhibitor's ability to engage its target in a cellular context. The specific readout depends on the protease's function. For example, if the target protease is involved in cell proliferation, a cell growth inhibition assay is appropriate.

Protocol: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a standard colorimetric method to assess cell viability[23][24]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product[25][26]. The amount of formazan produced is proportional to the number of viable cells[25].

Materials:

  • Human cell line (e.g., HeLa, or a disease-relevant line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[24]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well[27].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly (e.g., on an orbital shaker for 15 minutes) to dissolve the formazan crystals[24][27].

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[24].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation and Troubleshooting

Interpreting Potency and Selectivity
  • IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%. It is a measure of potency but can be dependent on assay conditions.

  • Ki: The binding affinity of the inhibitor for the enzyme. It is a thermodynamic constant and a more reliable measure of potency.

  • CC₅₀: The concentration of a compound that causes 50% cell death.

  • Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A high SI (>10) is desirable, indicating that the compound is toxic to the target at concentrations much lower than those at which it is toxic to the host cells.

Structure-Activity Relationship (SAR) Insights

Systematically analyze how modifications to the this compound scaffold affect IC₅₀, Ki, and CC₅₀ values. This analysis guides the next round of inhibitor design[13][28].

Compound IDR1 GroupR2 GroupTrypsin IC₅₀ (µM)Thrombin IC₅₀ (µM)CC₅₀ (HeLa, µM)
Scaffold-01 HH15.245.8>100
Analog-02 4-OH-PhenylH5.855.1>100
Analog-03 HCH₂-COOH12.518.385.6

Table 1: Example SAR data table for a series of this compound derivatives.

Troubleshooting Workflow

G start Problem Observed q1 High IC50 / Low Potency? start->q1 q2 Poor Solubility? start->q2 q3 High Cytotoxicity (Low CC50)? start->q3 q1->q2 No a1 Re-evaluate SAR. Modify scaffold to improve binding interactions. Check for compound degradation. q1->a1 Yes q2->q3 No a2 Add solubilizing groups. Check DMSO concentration. Filter compound solution before use. q2->a2 Yes a3 Investigate off-target effects. Modify scaffold to improve selectivity. Test in different cell lines. q3->a3 Yes a4 Assay interference? Run control assays (e.g., without enzyme). q3->a4 No

Caption: Decision tree for troubleshooting common issues.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel protease inhibitors. The strategic placement of halogen atoms provides a strong foundation for achieving high binding affinity and favorable pharmacokinetic properties. The integrated workflow and detailed protocols provided in this application note offer a robust framework for synthesizing, evaluating, and optimizing derivatives of this scaffold, enabling researchers to accelerate their drug discovery efforts in the critical field of protease-targeted therapeutics.

References

protocol for amide bond formation using 5-Chloro-2-fluorobenzimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Novel Protocol for Amide Bond Formation Utilizing 5-Chloro-2-fluorobenzimidamide as a Carboxylic Acid Activator

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Amide Bond Synthesis

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Consequently, the development of efficient and robust methods for amide bond formation remains a central theme in organic synthesis.[1] While numerous coupling reagents have been developed, the search for novel activators with unique reactivity profiles, improved atom economy, and milder reaction conditions is a continuous endeavor.[2][3]

This document introduces a hypothetical, yet mechanistically plausible, protocol for the use of this compound as a novel activating agent for the coupling of carboxylic acids and amines. The proposed methodology leverages the inherent reactivity of the imidamide functional group to facilitate the formation of a highly reactive acylating intermediate, paving the way for efficient amidation. The protocol outlined herein is designed to be a comprehensive guide for researchers looking to explore new avenues in amide synthesis and requires experimental validation.

Proposed Mechanism of Action

The proposed mechanism for amide bond formation using this compound is predicated on the activation of the carboxylic acid via the formation of a reactive O-acylisourea-like intermediate. This process is analogous in principle to the mechanism of well-established carbodiimide coupling reagents.[1]

The key steps are proposed as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to one of the nitrogen atoms of the this compound, forming a highly reactive O-acyl imidamide intermediate. This step is likely facilitated by the basicity of the imidamide nitrogen.

  • Nucleophilic Attack by the Amine: The amine nucleophile then attacks the activated carbonyl carbon of the O-acyl imidamide intermediate.

  • Formation of the Amide Bond and Byproduct: The tetrahedral intermediate collapses, forming the desired amide bond and releasing 5-Chloro-2-fluorobenzamide as a byproduct.

Proposed Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) ActivatedIntermediate O-Acyl Imidamide Intermediate CarboxylicAcid->ActivatedIntermediate + Imidamide Imidamide This compound Amine R'-NH2 (Amine) TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine Amide R-CONH-R' (Amide Product) TetrahedralIntermediate->Amide Byproduct 5-Chloro-2-fluorobenzamide (Byproduct) TetrahedralIntermediate->Byproduct

Caption: Proposed mechanism for amide bond formation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the coupling of a generic carboxylic acid and amine using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Equipment
  • Carboxylic acid

  • Amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Reaction Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid and Imidamide in Solvent B Add Amine and Base A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E Upon Completion F Aqueous Workup E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

References

Application Notes and Protocols for 5-Chloro-2-fluorobenzimidamide in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An important disclosure before proceeding: Publicly available information on the specific use of 5-Chloro-2-fluorobenzimidamide in agrochemical formulations is limited. Therefore, this document serves as a detailed, representative guide outlining the principles and methodologies for its incorporation into common agrochemical formulation types, namely Suspension Concentrates (SC) and Emulsifiable Concentrates (EC). The protocols provided are based on established formulation science for compounds with analogous physicochemical properties.

Introduction: The Potential of this compound in Crop Protection

This compound is a halogenated aromatic compound belonging to the benzamidine class of molecules. While specific agrochemical activity data for this compound is not widely published, its structural motifs are present in a variety of bioactive molecules, including fungicides, insecticides, and herbicides.[1][2][3] The presence of chlorine and fluorine substituents can significantly enhance the biological activity and metabolic stability of agrochemical compounds.[4] Benzamidine derivatives, in particular, have been explored for a range of biological activities, making this compound a plausible candidate for a novel agrochemical active ingredient (AI).

This guide provides a comprehensive overview of the formulation strategies for this compound, enabling researchers and formulation scientists to develop stable, effective, and user-friendly agrochemical products. We will explore two of the most common and versatile formulation types: Suspension Concentrates (SC) and Emulsifiable Concentrates (EC).

Physicochemical Characterization: The Foundation of Formulation Development

Prior to formulation, a thorough physicochemical characterization of this compound is paramount. The following parameters will dictate the most suitable formulation strategy:

Parameter Significance in Formulation Hypothetical Value for this compound
Water Solubility Determines whether the AI can be formulated as a solution or requires a dispersion/emulsion.Low (common for complex organic molecules)
Organic Solvent Solubility Essential for developing Emulsifiable Concentrates (EC).Moderate to High in aromatic hydrocarbons and polar aprotic solvents.
Melting Point Influences the choice of milling process for Suspension Concentrates (SC).High (typical for crystalline solids)
LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the AI, affecting its interaction with plant surfaces and biological membranes.2.5 - 4.0
Chemical Stability (pH, UV) Determines the need for stabilizers and informs storage recommendations.Stable at neutral pH, may show some degradation under strong acidic/basic conditions or prolonged UV exposure.

Based on the likely low water solubility and high melting point, this compound is an excellent candidate for a Suspension Concentrate (SC) formulation. If it exhibits good solubility in a water-immiscible organic solvent, an Emulsifiable Concentrate (EC) is also a viable option.

Formulation Strategy 1: Suspension Concentrate (SC)

An SC formulation is a stable dispersion of micronized solid active ingredient in a continuous liquid phase, typically water.[5][6][7] This formulation type is advantageous due to its dust-free nature, ease of handling, and the absence of flammable organic solvents.[6][7]

Rationale for Component Selection in an SC Formulation
Component Function Example(s)
Wetting Agent Facilitates the displacement of air from the surface of the AI particles, allowing the aqueous phase to wet them.Anionic surfactants (e.g., Sodium dodecylbenzenesulfonate)
Dispersing Agent Adsorbs onto the surface of the AI particles, preventing them from agglomerating through steric or electrostatic repulsion.[8]Polymeric surfactants (e.g., EO/PO block copolymers), Lignosulfonates
Thickener (Suspending Agent) Increases the viscosity of the continuous phase to prevent sedimentation of the AI particles upon storage.Xanthan gum, Attapulgite clay
Antifreeze Agent Prevents the formulation from freezing at low temperatures.Propylene glycol, Ethylene glycol
Antifoaming Agent Prevents foam formation during manufacturing and dilution in the spray tank.Silicone-based antifoams
Biocide Prevents microbial growth in the water-based formulation.Proxel GXL, Kathon CG/ICP
Water Continuous phase (carrier).Deionized or soft water
Step-by-Step Protocol for a 40% SC Formulation of this compound
  • Preparation of the Aqueous Phase: In a suitable vessel, add 60% of the total required deionized water. Begin agitation and add the antifreeze agent (e.g., 5% propylene glycol) and the biocide (e.g., 0.2% Proxel GXL).

  • Incorporation of Wetting and Dispersing Agents: Add the wetting agent (e.g., 2% sodium dodecylbenzenesulfonate) and the dispersing agent (e.g., 3% EO/PO block copolymer) to the aqueous phase and mix until fully dissolved.

  • Addition of the Active Ingredient: Slowly add the this compound powder (40%) to the stirred aqueous phase. A high-shear mixer can be used to create a homogenous slurry.

  • Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a D90 of <10 µm).[6] This step is critical for ensuring the long-term stability of the suspension.

  • Let-Down and Thickener Addition: Transfer the milled concentrate to a let-down tank. Add the remaining water. Prepare a pre-gel of the thickener (e.g., 0.3% xanthan gum in a small amount of water) and add it to the formulation under gentle agitation.

  • Final Additions: Add the antifoaming agent (e.g., 0.5% silicone antifoam) and mix until a homogenous suspension is obtained.

Quality Control for the SC Formulation
Parameter Method Acceptance Criteria
Appearance Visual InspectionHomogenous, opaque liquid, free from lumps.
Particle Size Distribution Laser DiffractionD50: 2-5 µm; D90: <10 µm
Viscosity Rotational Viscometer200-800 mPa·s (at a specified shear rate)
Suspensibility CIPAC Method MT 184>80%
pH pH meter6.0 - 8.0
Storage Stability Accelerated storage at 54°C for 14 days.No significant change in physical properties.

Formulation Strategy 2: Emulsifiable Concentrate (EC)

An EC formulation consists of the active ingredient dissolved in a water-immiscible organic solvent along with a blend of emulsifiers.[9][10][11] When diluted with water, it spontaneously forms a stable oil-in-water emulsion.[9][12]

Rationale for Component Selection in an EC Formulation
Component Function Example(s)
Solvent Dissolves the active ingredient.Aromatic hydrocarbons (e.g., Solvesso™ 150), Ketones (e.g., Cyclohexanone)
Emulsifier Blend Stabilizes the emulsion droplets in water. A blend of high and low HLB (Hydrophilic-Lipophilic Balance) emulsifiers is typically used.Anionic (e.g., Calcium dodecylbenzenesulfonate) and Non-ionic (e.g., Alcohol ethoxylates, Castor oil ethoxylates) surfactants.
Stabilizer (Optional) Prevents degradation of the active ingredient.Epoxidized soybean oil, Antioxidants.
Step-by-Step Protocol for a 25% EC Formulation of this compound
  • Solvent and AI Mixing: In a mixing vessel, add the chosen solvent (e.g., 65% Solvesso™ 150).

  • Dissolution of Active Ingredient: While stirring, slowly add the this compound (25%) until it is completely dissolved. Gentle heating may be applied if necessary, but care must be taken to avoid degradation.

  • Addition of Emulsifiers: Add the emulsifier blend (e.g., 6% Calcium dodecylbenzenesulfonate and 4% Castor oil ethoxylate) to the solution and mix until a homogenous, clear liquid is formed.

  • Filtration: Filter the final formulation to remove any insoluble impurities.

Quality Control for the EC Formulation
Parameter Method Acceptance Criteria
Appearance Visual InspectionClear, homogenous liquid.
Emulsion Stability CIPAC Method MT 36Forms a stable, milky emulsion upon dilution with water with minimal creaming or separation after 24 hours.
Flash Point Pensky-Martens Closed Cup TesterAs per solvent specification and regulatory requirements.
pH (of a 1% emulsion) pH meter5.0 - 7.5
Storage Stability Accelerated storage at 54°C for 14 days.No crystallization or phase separation.

Visualization of Workflows

Suspension Concentrate (SC) Manufacturing Workflow

SC_Workflow A Aqueous Phase Preparation (Water, Antifreeze, Biocide) B Wetting & Dispersing Agent Addition A->B C AI Slurry Formation B->C Add AI D Bead Milling C->D E Let-Down & Thickener Addition D->E F Final Homogenization & QC E->F Add Antifoam EC_Workflow A Solvent Addition B AI Dissolution A->B Add AI C Emulsifier Addition B->C D Homogenization & Filtration C->D E Final Product & QC D->E

References

experimental setup for synthesizing benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities.[] These include antiulcer, antihypertensive, antiviral, antifungal, anticancer, and antihistaminic properties, making benzimidazole derivatives a cornerstone in the development of numerous therapeutic agents.[4][5][6] This guide provides a detailed exploration of the experimental setups for synthesizing these valuable compounds, moving from classical thermal condensations to modern, eco-friendly approaches. We will delve into the causality of experimental choices, provide robust, step-by-step protocols, and offer visual workflows to ensure clarity and reproducibility in your research endeavors.

Core Synthetic Methodologies: A Comparative Overview

The construction of the benzimidazole core is primarily achieved through the condensation of an o-phenylenediamine (OPD) with a suitable one-carbon electrophile, typically a carboxylic acid or an aldehyde.[7][8] The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.

The Phillips-Ladenburg Condensation: The Classic Approach

First described in the late 19th century, the Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often high temperatures.[9][10][11] The acid catalyst, commonly a strong mineral acid like HCl or polyphosphoric acid (PPA), protonates the carboxylic acid, activating it for nucleophilic attack by the diamine.[12][13]

Causality of Experimental Choices:

  • Strong Acid Catalyst: Essential for activating the carboxylic acid and facilitating the dehydration/cyclization steps. PPA is particularly effective as it serves as both a catalyst and a dehydrating agent.

  • High Temperature: Required to overcome the activation energy for the condensation and subsequent cyclization. Reaction times can be lengthy, often requiring several hours of reflux.[14]

  • Limitations: This method can be harsh, potentially leading to side reactions or decomposition of sensitive substrates. It is also not considered environmentally friendly due to the use of strong acids and high energy consumption.[4][14]

Condensation with Aldehydes: A Versatile Alternative

The reaction of o-phenylenediamines with aldehydes offers a more versatile route to 2-substituted benzimidazoles.[8][15] This pathway proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[8]

Causality of Experimental Choices:

  • Oxidizing Agent: The final cyclization step is an oxidative dehydrogenation. This can be achieved using various oxidants like air, hydrogen peroxide (H₂O₂), or sodium metabisulfite (Na₂S₂O₅).[16][17] In some "green" protocols, molecular oxygen from the air is sufficient, particularly when catalyzed.[18]

  • Catalyst: A wide range of catalysts can be employed to promote this reaction, including Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃), solid-supported acids, and various nanocatalysts (e.g., nano-Fe₂O₃, ZnFe₂O₄).[15][19][20] These catalysts activate the aldehyde carbonyl group towards nucleophilic attack.

  • Solvent: The choice of solvent can influence reaction rates and yields. Solvents like ethanol, methanol, or acetonitrile are commonly used.[8][16]

Modern Synthetic Strategies: Embracing Green Chemistry

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for benzimidazole synthesis.[4][14][19] These approaches aim to reduce reaction times, minimize waste, and avoid harsh conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically accelerate the synthesis of benzimidazoles.[21][22][23] Microwaves provide rapid and uniform heating, often leading to shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating.[21][24]

  • Ultrasonic Irradiation: Sonication provides an alternative energy source for promoting the reaction. The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate the reaction rate, often at ambient temperature.[20]

  • One-Pot and Solvent-Free Reactions: Many modern protocols are designed as one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates.[20][25] Solvent-free, or "dry media," reactions, often performed by grinding the reactants together with a solid catalyst, represent a particularly green approach by eliminating solvent waste.[26][27]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 2-phenylbenzimidazole as a representative example. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Diagram: General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reagents Select & Weigh Reactants (o-phenylenediamine, Aldehyde/Carboxylic Acid) solvent Choose Solvent & Catalyst reagents->solvent setup Assemble Reaction Apparatus solvent->setup mix Combine Reactants setup->mix react Apply Energy (Heat, Microwave, or Ultrasound) mix->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction / Neutralize monitor->quench precipitate Precipitate Product (e.g., in ice-cold water) quench->precipitate filter Filter & Wash Crude Product precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry Pure Product recrystallize->dry characterize Characterize (NMR, IR, Mass Spec, m.p.) dry->characterize

Caption: General workflow for benzimidazole synthesis.

Protocol 1: Conventional Synthesis of 2-Phenylbenzimidazole via Aldehyde Condensation

This protocol details a common method using an easily accessible catalyst at room temperature.

Materials:

  • o-Phenylenediamine (OPD) (1.08 g, 10 mmol)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)

  • Ammonium chloride (NH₄Cl) (2.14 g, 40 mmol)

  • Chloroform (CHCl₃) (50 mL)

  • Ethyl acetate

  • Hexane

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Round-bottom flask (100 mL), magnetic stirrer, TLC plates, filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and ammonium chloride (2.14 g, 40 mmol) in chloroform (50 mL).[28]

  • Stir the solution at room temperature for 5 minutes.

  • Add benzaldehyde (1.02 mL, 10 mmol) dropwise to the stirred solution.[28]

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (30:70). The reaction is typically complete within 4 hours.[28]

  • Upon completion, remove the solvent under reduced pressure (rotary evaporator).

  • Add ethyl acetate (20 mL) to the residue and wash the organic layer with water (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol-water mixture to yield pure 2-phenyl-1H-benzo[d]imidazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Phenylbenzimidazole

This protocol demonstrates a rapid and efficient green chemistry approach.

Materials:

  • o-Phenylenediamine (OPD) (1.08 g, 10 mmol)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)

  • Zinc-boron nitride (Zn-BNT) catalyst (or other suitable catalyst like oxalic acid)[4][7]

  • Acetonitrile (or solvent-free)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stirrer

  • Microwave reactor

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave-safe vessel, combine o-phenylenediamine (1.08 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), and a catalytic amount of Zn-BNT in acetonitrile.[7]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set power (e.g., 280 W) and temperature (e.g., 110°C) for a short duration, typically 5-15 minutes.[7][24]

  • Monitor the reaction completion by TLC.

  • After the reaction, cool the vessel to room temperature.

  • If a catalyst was used, it can often be recovered by filtration.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure product.[7]

Data Presentation: A Comparative Analysis of Synthetic Methods

The choice of synthetic method can significantly impact yield and reaction time. The table below summarizes typical results for the synthesis of 2-arylbenzimidazoles from OPD and an aromatic aldehyde using different methodologies.

MethodCatalystSolventConditionsTimeYield (%)Reference
ConventionalNH₄ClChloroformRoom Temp.4 h~92%[28]
ConventionalNH₄BrEthanolRoom Temp.2 hGood[25]
UltrasoundZnFe₂O₄EthanolSonication30 min88-92%[20]
MicrowaveZn-BNTAcetonitrile15 minHigh[7]
MicrowaveEr(OTf)₃ (1 mol%)Solvent-free5-10 min86-99%[22]
GreenAmmonium ChlorideEthanol80-90 °C2 hGood[29]

Trustworthiness: Characterization and Validation

The identity and purity of the synthesized benzimidazole derivatives must be confirmed through rigorous analytical techniques.

  • ¹H NMR Spectroscopy: Provides detailed information about the chemical environment of protons, confirming the structure of the benzimidazole core and its substituents.[30]

  • ¹³C NMR Spectroscopy: Complements ¹H NMR by providing information on the carbon skeleton of the molecule.[7]

  • FT-IR Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretch (around 3200-3400 cm⁻¹) and C=N stretch (around 1620 cm⁻¹) of the imidazole ring.[31][32]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[31]

  • Melting Point: A sharp melting point range is a good indicator of the purity of the crystalline product.

Diagram: Reaction Mechanism for Aldehyde Condensation

G reactant1 o-Phenylenediamine intermediate1 Schiff Base Intermediate reactant1->intermediate1 Nucleophilic attack plus1 + reactant2 Aldehyde (R-CHO) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization water - H₂O intermediate1->water product 2-Substituted Benzimidazole intermediate2->product Oxidative Dehydrogenation intermediate2->water oxidant [O] (Oxidant/Catalyst) oxidant->product

Caption: Mechanism of benzimidazole synthesis from an aldehyde.

Conclusion and Future Outlook

The synthesis of benzimidazole derivatives is a well-established yet continually evolving field. While classical methods like the Phillips-Ladenburg condensation remain relevant, the drive for efficiency, safety, and sustainability has led to the widespread adoption of modern techniques such as microwave and ultrasound-assisted synthesis.[4][33] These green chemistry approaches not only accelerate drug discovery efforts but also align with the growing need for environmentally responsible chemical manufacturing.[4] For researchers and drug development professionals, a thorough understanding of these diverse experimental setups is crucial for the rational design and efficient production of novel benzimidazole-based therapeutic agents.

References

Application Notes for Investigating 5-Chloro-2-fluorobenzimidamide as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy. Privileged scaffolds, such as benzimidazole and benzamide, are frequently found at the core of many clinically successful kinase inhibitors. This document introduces 5-Chloro-2-fluorobenzimidamide, a halogenated benzimidamide, as a promising, albeit underexplored, starting point for the development of novel kinase inhibitors. We provide a comprehensive scientific rationale for its investigation, detailed protocols for its screening and characterization, and a framework for interpreting the resulting data to guide further drug discovery efforts.

Introduction: The Rationale for Novel Scaffolds in Kinase Inhibition

The human kinome comprises over 500 kinases, all sharing a structurally conserved ATP-binding pocket.[1] This conservation has been both a blessing and a curse for drug developers. While it allows for the design of broad-spectrum inhibitors, achieving selectivity to minimize off-target effects remains a significant challenge. The relentless emergence of drug resistance also necessitates a continuous pipeline of inhibitors with novel mechanisms of action or binding modes.

Medicinal chemistry has successfully utilized "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The benzimidazole and benzamide cores are exemplary in this regard, forming the basis of numerous potent kinase inhibitors.[2][3] Their success stems from their ability to form key hydrogen bonds with the "hinge" region of the kinase ATP pocket, a critical anchoring interaction.

This compound presents itself as a compelling starting fragment for several reasons:

  • Structural Analogy: The benzimidamide core is structurally analogous to the well-validated benzimidazole scaffold, suggesting it can also engage in similar hinge-binding interactions.

  • Strategic Halogenation: The presence of chlorine and fluorine atoms provides vectors for exploring specific hydrophobic pockets within the ATP-binding site.[4] Halogenation is a proven strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties.[5]

  • Synthetic Tractability: As a known chemical intermediate, it offers a readily available and modifiable platform for building a library of derivatives for structure-activity relationship (SAR) studies.[4]

This guide provides the foundational knowledge and protocols to embark on the systematic evaluation of this compound as a novel scaffold for kinase inhibitor development.

Physicochemical Properties of the Starting Scaffold

A thorough understanding of the starting material's properties is fundamental. The compound is typically supplied as a hydrochloride salt to improve stability and solubility.

PropertyValueSource
IUPAC Name 5-Chloro-2-fluorobenzamidine hydrochloride[4]
Synonyms This compound HCl
CAS Number 1187929-52-7 (for HCl salt)[4]
Molecular Formula C₇H₆ClFN₂·HCl[4]
Molecular Weight 209.05 g/mol [4]
Appearance Off-white solid[4]
Purity ≥ 96% (HPLC)[4]
Storage Store at 0-8 °C[4]

Proposed Mechanism of Action and Kinase Binding Hypothesis

We hypothesize that this compound will act as an ATP-competitive inhibitor. Most kinase inhibitors of this class are classified as Type I or Type II.

  • Type I inhibitors bind to the active conformation of the kinase.

  • Type II inhibitors bind to the inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket, which can confer greater selectivity.

The benzimidamide scaffold is well-suited to function as a hinge-binder, forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The substituted phenyl ring can then be oriented to probe different regions of the ATP-binding site.

G cluster_pocket Kinase ATP-Binding Pocket cluster_inhibitor Hypothetical Binding of This compound hinge Hinge Region (Backbone H-Bonds) gatekeeper Gatekeeper Residue chloro_group 5-Chloro Group hydrophobic_pocket Hydrophobic Pocket I dfg_motif DFG Motif ribose_pocket Ribose Pocket benzimidamide Benzimidamide Core benzimidamide->hinge H-Bond Anchor chloro_group->hydrophobic_pocket Hydrophobic Interaction fluoro_group 2-Fluoro Group fluoro_group->ribose_pocket Potential Interaction

Caption: Hypothetical binding mode of this compound in a kinase ATP pocket.

Experimental Protocols: A Tiered Approach to Screening

A logical workflow is essential for efficiently evaluating a new chemical scaffold. We propose a tiered approach, starting with broad enzymatic screening and progressing to cell-based assays to confirm on-target activity and functional outcomes.

G start Compound Procurement (this compound) protocol1 Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) start->protocol1 decision1 Potent & Selective (IC50 < 1µM)? protocol1->decision1 protocol2 Protocol 2: Cellular Proliferation Assay (e.g., MTT) decision1->protocol2 Yes stop Deprioritize Scaffold decision1->stop No decision2 Reduces Cell Viability? protocol2->decision2 protocol3 Protocol 3: Target Engagement Assay (Western Blot for p-Kinase) decision2->protocol3 Yes decision2->stop No end SAR Campaign Initiation protocol3->end

Caption: A tiered workflow for screening and validating a novel kinase inhibitor scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced in the enzymatic reaction. It is a robust, high-throughput method for determining a compound's IC₅₀ value.

Causality: The goal here is to establish direct enzymatic inhibition. By using a purified, recombinant kinase, we eliminate cellular complexity and confirm that the compound can physically inhibit the enzyme's catalytic activity.

  • Materials:

    • This compound HCl

    • 100% Dimethyl sulfoxide (DMSO)

    • Recombinant Kinase of interest (e.g., Src, Abl, EGFR)

    • Kinase-specific substrate peptide

    • Adenosine triphosphate (ATP)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

    • Plate-reading luminometer

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions (e.g., 1:3) in DMSO to create a concentration gradient for IC₅₀ determination.

    • Assay Plate Setup: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include "positive control" (DMSO only, 100% kinase activity) and "negative control" (no kinase, 0% activity) wells.

    • Kinase Reaction: Prepare a 2X kinase/substrate reaction mix in the appropriate kinase reaction buffer. Add 10 µL of this mix to each well.

    • Initiation: Prepare a 2X ATP solution. Add 10 µL to each well to initiate the kinase reaction. The final reaction volume is 20 µL.

    • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may need optimization depending on the kinase's turnover rate.

    • Termination and ADP Detection: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average of the negative control wells to 0% activity and the positive control wells to 100% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT)

This assay assesses the compound's effect on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Causality: A positive result in this assay demonstrates that the compound's enzymatic inhibition translates into a functional anti-proliferative effect in a cancer cell line. Choosing a cell line known to be dependent on the target kinase (e.g., K562 cells for a Bcr-Abl inhibitor) provides a strong link between target inhibition and cellular outcome.

  • Materials:

    • Cancer cell line (e.g., HepG2, A549, K562)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Clear, flat-bottomed 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Target Engagement & Pathway Modulation (Western Blot)

This protocol is used to directly observe if the compound inhibits the phosphorylation of its target kinase and downstream substrates within the cell.

Causality: This is the most direct evidence of on-target activity in a cellular context. A dose-dependent decrease in the phosphorylated (active) form of the target kinase, without a change in the total protein level, validates the mechanism of action.

  • Materials:

    • Cancer cell line

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running/transfer buffers

    • PVDF membrane

    • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the compound for a specified time (e.g., 2-6 hours).

    • Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.

    • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with the primary antibody overnight at 4°C.

    • Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

Data Interpretation and Path Forward

The initial screening will yield crucial data to guide the next steps. The goal is to identify a "hit" compound with promising potency and selectivity that can serve as the basis for a medicinal chemistry campaign.

Hypothetical Screening Data Summary:

Kinase TargetIC₅₀ (µM) for this compoundNotes
CDK2 0.85Potent activity.
CHK2 1.2Moderate activity.
GSK3β 0.55Most potent hit.
Src > 20Not active.
Abl > 20Not active.
EGFR 15.6Weak activity.

Interpretation and Next Steps:

  • Potency and Selectivity: In this hypothetical example, the compound shows sub-micromolar activity against GSK3β and CDK2, with weaker activity against other kinases. This profile suggests a degree of selectivity and provides two potential avenues for optimization.

  • Structure-Activity Relationship (SAR): The next logical step is to initiate an SAR study. Guided by the binding hypothesis (Figure 1), chemists can synthesize analogues by modifying the scaffold at key positions:

    • Amidine Group: Modify to explore other hinge-binding motifs.

    • Phenyl Ring: Introduce different substituents to probe for additional interactions and improve selectivity, drawing inspiration from SAR studies of related benzamide inhibitors.

  • Lead Optimization: Promising compounds from the SAR campaign would then be subjected to further profiling, including ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, to develop a preclinical candidate.

References

Navigating the Labyrinth of Multi-Step Synthesis: A Guide to Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of multi-step organic synthesis, the ability to selectively modify a single functional group within a complex molecule is paramount. This selective reactivity is often hindered by the presence of other, equally or more reactive, functional groups. Protecting groups serve as a temporary shield, masking the reactivity of a specific functional group to allow for chemical transformations to occur elsewhere in the molecule.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups in multi-step synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the protection and deprotection of common functional groups, and illustrate these concepts with a case study of a complex pharmaceutical agent's synthesis.

The Philosophy of Protection: A Strategic Imperative

The introduction of a protecting group adds two steps to a synthetic sequence: protection and deprotection.[2] Therefore, the decision to use a protecting group should not be taken lightly. An ideal protecting group strategy is guided by several key principles:

  • Orthogonality: This is the cornerstone of modern protecting group strategy.[3] Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting each other.[4] This allows for the selective deprotection of one functional group while others remain shielded, a critical requirement in the synthesis of complex molecules like peptides and oligosaccharides.[3][5]

  • Chemoselectivity: The protecting group must be introduced selectively onto the desired functional group in high yield, without affecting other functional groups in the molecule.[6]

  • Stability: The protected group must be stable to the reaction conditions it will be subjected to in subsequent steps.[7]

  • Facile Cleavage: The protecting group must be removable in high yield under mild conditions that do not compromise the integrity of the newly synthesized molecule.[6]

The overarching goal is to design a synthetic route that minimizes the number of protection and deprotection steps, as each step can impact the overall yield and efficiency of the synthesis.[2]

G cluster_0 Multi-Step Synthesis Workflow A Starting Material (Multiple Reactive Groups) B Protection of Functional Group 'X' A->B Introduce PG C Chemical Transformation on Functional Group 'Y' B->C Protected Intermediate D Deprotection of Functional Group 'X' C->D Modified Intermediate E Final Product D->E Remove PG

Caption: A generalized workflow for a multi-step synthesis involving a protecting group.

Protecting Groups for Common Functionalities: A Practical Guide

The choice of a protecting group is dictated by the nature of the functional group to be protected and the reaction conditions of the subsequent synthetic steps.

Protection of Alcohols

Alcohols are ubiquitous in organic molecules and their hydroxyl group is both nucleophilic and weakly acidic, often interfering with reactions involving strong bases or electrophiles.[8] Silyl ethers are among the most popular and versatile protecting groups for alcohols due to their ease of formation, stability, and selective removal.[9]

Protecting GroupAbbreviationRelative Stability (Acidic)Relative Stability (Basic)Common Deprotection Reagents
TrimethylsilylTMS11Mild acid (e.g., AcOH), K₂CO₃/MeOH
TriethylsilylTES64~10Mild acid, TBAF
tert-ButyldimethylsilylTBDMS/TBS~20,000~20,000TBAF, HF•Py, CSA, AcOH
TriisopropylsilylTIPS~700,000~100,000TBAF, HF•Py
tert-ButyldiphenylsilylTBDPS~5,000,000~100,000TBAF, HF•Py

Data compiled from various sources. Relative stability is an approximation and can vary with substrate and reaction conditions.[10][11]

This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol, leveraging the steric hindrance of the TBDMS group.[12]

Materials:

  • Alcohol substrate (containing primary and secondary hydroxyl groups)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at 0 °C, add TBDMSCl (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with Et₂O (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the TBDMS-protected primary alcohol.

Causality: Imidazole acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.[13] The steric bulk of the TBDMS group favors reaction at the less hindered primary alcohol.[12]

This protocol details the removal of a TBDMS protecting group using a fluoride source.[13]

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF at 0 °C, add TBAF solution (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, dilute the reaction mixture with DCM and quench with water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Causality: The exceptional strength of the silicon-fluorine bond (bond energy ~142 kcal/mol) is the thermodynamic driving force for the cleavage of the Si-O bond by the fluoride ion.[14]

Protection of Amines

The nucleophilic and basic nature of amines often necessitates their protection during multi-step synthesis.[15] Carbamates are the most common and effective protecting groups for amines, rendering the nitrogen non-nucleophilic.[16]

This protocol describes the widely used method for the formation of a tert-butoxycarbonyl (Boc) protected amine.[3]

Materials:

  • Primary amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (optional)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1 M HCl (if TEA is used)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in THF or DCM.

  • Add Boc₂O (1.1 equiv) to the solution. If the amine is used as its salt, add a base like TEA (1.2 equiv) or NaHCO₃ (2.0 equiv).

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected amine.

  • Purify by column chromatography or recrystallization if necessary.

Causality: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O. The subsequent collapse of the tetrahedral intermediate releases the stable byproducts tert-butanol and carbon dioxide, driving the reaction to completion.[16]

This protocol details the acidic cleavage of a Boc group, a common final step in peptide synthesis.[4]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole or thioanisole (scavenger, optional)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine in DCM. For acid-sensitive substrates, a scavenger like anisole (1-2 equiv) can be added.

  • Add an excess of TFA (e.g., 25-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Precipitate the amine salt by adding cold diethyl ether.

  • Isolate the product by filtration or centrifugation.

Causality: The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decarboxylates to release the free amine.[4] The use of a scavenger is to trap the electrophilic tert-butyl cation, preventing potential side reactions with sensitive functional groups.[4]

Protection of Carbonyls (Aldehydes and Ketones)

The electrophilic nature of the carbonyl carbon makes aldehydes and ketones susceptible to attack by nucleophiles.[17] Acetals and ketals are the most common protecting groups for carbonyls, as they are stable to basic and nucleophilic conditions.[18]

This protocol describes the formation of a 1,3-dioxolane to protect a ketone.[19]

Materials:

  • Ketone substrate

  • Ethylene glycol

  • p-Toluenesulfonic acid (TsOH) or other acid catalyst

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the ketone (1.0 equiv) and ethylene glycol (1.2 equiv) in toluene, add a catalytic amount of TsOH (0.01-0.05 equiv).

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Continue refluxing until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the ketal by distillation or column chromatography.

Causality: The reaction is an equilibrium process. The removal of water via azeotropic distillation drives the equilibrium towards the formation of the thermodynamically stable cyclic ketal.[20]

This protocol details the acidic hydrolysis of a ketal to regenerate the carbonyl group.[21]

Materials:

  • Ketal substrate

  • Acetone

  • Water

  • Dilute hydrochloric acid (HCl) or other acid catalyst

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketal in a mixture of acetone and water.

  • Add a catalytic amount of dilute HCl.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the hydrolysis by TLC.

  • Upon completion, neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the ketone by column chromatography or distillation if necessary.

Causality: The deprotection is the reverse of the protection reaction and is driven by the presence of a large excess of water, which shifts the equilibrium back towards the carbonyl compound and the diol.[6]

Orthogonal Protection in Practice: The Art of Selective Deprotection

In the synthesis of complex molecules with multiple functional groups of the same type, such as in peptide synthesis, the concept of orthogonal protection is indispensable.[5] This strategy allows for the selective deprotection of one group while others remain intact. A classic example is the use of Fmoc (base-labile) for Nα-amino protection and tert-butyl-based groups (acid-labile) for side-chain protection in solid-phase peptide synthesis (SPPS).[2]

G cluster_1 Orthogonal Protection Strategy Start Molecule with -NH-Fmoc -OH-TBDMS -COOH-tBu Step1 Treat with Base (e.g., Piperidine) Start->Step1 Selectively Remove Fmoc Step2 Treat with Fluoride (e.g., TBAF) Start->Step2 Selectively Remove TBDMS Step3 Treat with Acid (e.g., TFA) Start->Step3 Selectively Remove tBu Intermediate1 Molecule with -NH2 -OH-TBDMS -COOH-tBu Step1->Intermediate1 Intermediate2 Molecule with -NH-Fmoc -OH -COOH-tBu Step2->Intermediate2 Intermediate3 Molecule with -NH-Fmoc -OH-TBDMS -COOH Step3->Intermediate3

References

Application Note: Employing 5-Chloro-2-fluorobenzimidamide as a ¹⁹F NMR Probe for Mechanistic Studies and Competitive Screening of Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This guide details the application of 5-Chloro-2-fluorobenzimidamide as a versatile chemical tool for the investigation of serine proteases. Capitalizing on the established role of the benzamidine moiety as a competitive inhibitor of enzymes like trypsin and thrombin, this compound is repurposed as a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The strategically incorporated fluorine-19 (¹⁹F) atom serves as a sensitive, background-free reporter for binding events within the enzyme's active site.[4][5][6] We present detailed protocols for two primary applications: first, for the direct characterization of the probe's binding affinity and kinetics to a target protease using ¹⁹F NMR; and second, as a reporter molecule in a competitive displacement assay for the high-throughput screening and characterization of non-fluorinated inhibitor candidates. This dual-functionality makes this compound an invaluable asset for academic research, drug discovery, and the development of diagnostic assays targeting serine protease activity.

Introduction: The Convergence of Protease Inhibition and ¹⁹F NMR

Serine proteases are a ubiquitous class of enzymes that play critical roles in physiological processes ranging from digestion to blood coagulation and are implicated in numerous pathologies, including inflammation, cancer, and cardiovascular diseases. Consequently, the identification and characterization of their inhibitors are of paramount importance in drug development.[2] Traditional methods for studying enzyme inhibition, such as chromogenic or fluorogenic substrate assays, are powerful but can be susceptible to interference from colored or fluorescent compounds and may not directly report on the binding event at the active site.[7][8][9]

The emergence of ¹⁹F NMR as a tool in chemical biology offers a powerful alternative.[10] The ¹⁹F nucleus possesses ideal properties for NMR: 100% natural abundance, high sensitivity, and a large chemical shift dispersion that is exquisitely sensitive to the local electronic environment.[6][11][12] Since biological systems are devoid of endogenous fluorine, ¹⁹F-labeled molecules can be observed without any background signal, enabling clean and unambiguous detection even in complex biological matrices.[5][10]

This compound is uniquely suited to leverage this technology. Its core benzamidine structure is a well-established pharmacophore that acts as a reversible, competitive inhibitor of serine proteases by mimicking the guanidinium group of arginine substrates.[1] The attached fluorine atom acts as a silent reporter, whose NMR signal provides a direct window into the binding event at the enzyme's active site. This application note provides the scientific rationale and step-by-step protocols for harnessing this compound in modern diagnostic and screening workflows.

Chemical Properties and Synthesis of this compound

The successful application of any chemical probe begins with a thorough understanding of its physical and chemical characteristics, as well as a reliable synthetic route.

Physicochemical Properties
PropertyValueSource
IUPAC Name 5-chloro-2-fluorobenzenecarboximidamide-
Molecular Formula C₇H₆ClFN₂-
Molecular Weight 172.59 g/mol -
Appearance White to off-white solid (predicted)-
Solubility Soluble in methanol, DMSO, water (as hydrochloride salt)-
CAS Number 1187929-52-7 (for hydrochloride salt)Internal Database

Note: Properties are for the free base unless otherwise specified. Some values are predicted based on the structure and properties of similar compounds.

Rationale for Synthesis

This compound can be reliably synthesized from the corresponding nitrile, 5-chloro-2-fluorobenzonitrile, via the well-established Pinner reaction .[13][14][15] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine.[16][17]

G cluster_synthesis Pinner Reaction Synthesis Nitrile 5-Chloro-2-fluorobenzonitrile Pinner_Salt Intermediate Pinner Salt (Imino Ester Hydrochloride) Nitrile->Pinner_Salt + Anhydrous EtOH + Dry HCl (gas) Amidine This compound Hydrochloride Pinner_Salt->Amidine + NH₃ in EtOH

Caption: A simplified workflow for the Pinner reaction to synthesize amidines.

Principle of the Assay: A Dual-Function Probe

The utility of this compound rests on two core principles: its function as a competitive inhibitor and its role as a ¹⁹F NMR reporter.

  • Competitive Inhibition: The positively charged amidinium group of the probe binds to the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of trypsin-like serine proteases, preventing the natural substrate from binding.[1]

  • ¹⁹F NMR Reporting:

    • Free State: In solution, the probe tumbles freely, and the ¹⁹F atom experiences a specific chemical environment, resulting in a sharp NMR signal at a characteristic chemical shift.

    • Bound State: When bound within the enzyme's active site, the probe's motion is restricted, and the fluorine atom is placed in a new, highly defined chemical environment. This change in environment induces a significant change (perturbation) in its ¹⁹F chemical shift.[4][12]

    • Chemical Exchange: Typically, the binding and dissociation of the inhibitor are fast on the NMR timescale. As a result, a single, population-weighted average NMR peak is observed. The position of this peak is dependent on the relative concentrations of the free and bound probe, allowing for the precise determination of binding affinity (Kd).

This principle can be extended to a competitive assay. An unlabeled test compound that binds to the active site will displace the fluorinated probe, shifting the equilibrium back towards the "free" state. This displacement is observed as a shift of the ¹⁹F NMR signal back towards its original position, providing a direct measure of the test compound's ability to compete for the active site.

G cluster_assay Competitive Binding Assay Principle Enzyme Enzyme (Protease) Active Site Complex Enzyme-Probe Complex Shifted ¹⁹F Signal Enzyme->Complex Binding Probe_F Probe ¹⁹F Reporter Probe_F->Complex Complex->Enzyme Displacement Inhibitor Test Inhibitor Unlabeled Inhibitor->Complex

Caption: Mechanism of the competitive displacement assay using the ¹⁹F probe.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Determination of Binding Affinity (Kd) by ¹⁹F NMR Titration

This protocol determines the dissociation constant (Kd) of this compound for a target serine protease (e.g., Trypsin).

Materials:

  • This compound hydrochloride (Stock: 10 mM in Assay Buffer)

  • Trypsin (Stock: 1 mM in Assay Buffer, concentration verified by titration)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10% D₂O, pH 8.0

  • NMR Tubes (5 mm)

  • NMR Spectrometer equipped with a ¹⁹F probe.

Procedure:

  • Prepare the Probe Sample: In an NMR tube, prepare a 500 µL sample containing 100 µM this compound in Assay Buffer.

  • Acquire 'Free' Spectrum: Place the tube in the NMR spectrometer and acquire a ¹⁹F NMR spectrum. This is the reference spectrum for the unbound ("free") probe. Record the chemical shift (δ_free).

  • Prepare the Protein Stock: Ensure the trypsin stock solution is accurately quantified.

  • Titration: Add small aliquots (e.g., 2-5 µL) of the concentrated trypsin stock solution directly into the NMR tube containing the probe.

  • Acquire Spectra: After each addition of trypsin, gently mix the sample by inverting the tube (avoiding bubbles) and acquire a new ¹⁹F NMR spectrum.

  • Continue Titration: Continue adding trypsin until the ¹⁹F chemical shift no longer changes significantly, indicating saturation of the probe. Record the final chemical shift (δ_bound).

  • Data Analysis:

    • For each titration point, calculate the total protein and probe concentrations.

    • Plot the change in chemical shift (Δδ = δ_obs - δ_free) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a one-site binding equation to determine the dissociation constant (Kd).

Protocol 2: Competitive Displacement Assay for Inhibitor Screening

This protocol uses the probe to screen for and characterize unlabeled inhibitor candidates.

Materials:

  • All materials from Protocol 1.

  • Test Inhibitor(s) (Stock: 100 mM in DMSO, with serial dilutions prepared).

Procedure:

  • Prepare the Assay Mixture: Prepare a master mix containing the target protease and this compound in Assay Buffer. The concentrations should be chosen based on the Kd determined in Protocol 1. A good starting point is a protease concentration equal to the Kd and a probe concentration of 5-10 times the protease concentration.

  • Aliquot Assay Mixture: Distribute 450 µL of the master mix into a series of microcentrifuge tubes or a 96-well plate compatible with an NMR autosampler.

  • Add Test Compounds: To each tube, add 5 µL of a test compound dilution (or DMSO for the control). This results in a 10-fold dilution of the compound stock.

  • Incubate: Allow the samples to incubate at room temperature for 15-30 minutes to reach equilibrium.

  • Transfer to NMR Tubes: Transfer each sample to a clean NMR tube.

  • Acquire ¹⁹F NMR Spectra: Acquire a ¹⁹F NMR spectrum for each sample.

  • Data Analysis:

    • The ¹⁹F signal for the control sample (with DMSO) will be partially shifted due to binding to the enzyme.

    • An active inhibitor will displace the probe, causing the observed ¹⁹F signal to shift back towards the "free" position.

    • The degree of this back-shift is proportional to the potency of the test inhibitor.

    • By testing a range of inhibitor concentrations, an IC50 value (the concentration of inhibitor that causes 50% displacement of the probe) can be calculated. This can then be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.

G cluster_workflow Experimental Workflow for Competitive Screening start Start prep_mix Prepare Assay Mix (Protease + ¹⁹F Probe) start->prep_mix add_cmpd Add Test Compounds (or DMSO control) prep_mix->add_cmpd incubate Incubate to Equilibrate add_cmpd->incubate acquire_nmr Acquire ¹⁹F NMR Spectra incubate->acquire_nmr analyze Analyze Chemical Shifts acquire_nmr->analyze calc_ic50 Calculate IC50 / Ki analyze->calc_ic50 end End calc_ic50->end

Caption: Workflow for the ¹⁹F NMR-based competitive inhibitor screening assay.

Data Interpretation and Expected Results

The primary data output is the chemical shift of the single ¹⁹F resonance.

ConditionExpected ¹⁹F Chemical Shift (Hypothetical)LinewidthInterpretation
Probe Only (Free) -115.0 ppm (Reference)SharpThe probe is tumbling rapidly in solution.
Probe + Saturating Enzyme (Bound) -114.2 ppmBroaderThe probe is bound in the active site, experiencing a new environment.
Probe + Enzyme (Partial Binding) Between -115.0 and -114.2 ppmBroaderA population-weighted average of free and bound states.
Probe + Enzyme + Potent Inhibitor Shifts from bound value back towards -115.0 ppmNarrowsThe unlabeled inhibitor displaces the ¹⁹F probe from the active site.

Calculating Affinity (Ki) from IC50: The Ki for a competitive inhibitor can be calculated from the experimentally determined IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

In this context, the fluorinated probe acts as the substrate [S], and its dissociation constant (Kd, determined in Protocol 1) is used in place of Km.

Conclusion

This compound is a highly effective and versatile tool for the study of serine proteases. It bridges the gap between classical enzymology and modern biophysical techniques, offering a direct, quantitative, and background-free method for characterizing enzyme-inhibitor interactions. The protocols described herein provide a robust framework for determining the binding affinity of the probe itself and for using it as a reporter in competitive screening assays to identify novel, non-fluorinated inhibitors. The sensitivity of ¹⁹F NMR to the local environment makes this approach particularly powerful for mechanistic studies and fragment-based drug discovery, solidifying the role of fluorinated probes in the modern diagnostic and therapeutic development pipeline.

References

synthesis of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles for antiviral research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Evaluation of 2-Chloro-5,6-dihalo-1-β-D-ribofuranosylbenzimidazoles for Antiviral Research

Introduction: The Therapeutic Potential of Benzimidazole Nucleosides

Benzimidazole nucleosides represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, halogenated derivatives have emerged as particularly potent inhibitors of viral replication, most notably against human cytomegalovirus (HCMV), a member of the herpesvirus family that can cause severe disease in immunocompromised individuals.[1][2] The compound 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) set a benchmark for anti-HCMV activity, establishing that specific halogenation patterns are critical for potent and selective antiviral effects.[1]

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a targeted series of TCRB analogs: the 2-chloro-5,6-dihalo-1-β-D-ribofuranosylbenzimidazoles (where the halo groups are F, Br, or I). The strategic rationale is to explore how modulating the electronic properties and steric bulk at the 5- and 6-positions of the benzimidazole ring impacts antiviral efficacy and cytotoxicity. Understanding this structure-activity relationship (SAR) is crucial for the rational design of next-generation antiviral agents.

The synthetic strategy is bifurcated into three core stages:

  • Formation of the Halogenated Heterocyclic Base: The synthesis of the 2-chloro-5,6-dihalo-benzimidazole core, for which the methodology is highly dependent on the specific halogen.

  • Glycosylation: The coupling of the benzimidazole base with a protected ribose sugar to form the crucial N-glycosidic bond.

  • Deprotection: The removal of protecting groups from the ribose moiety to yield the final, biologically active nucleoside.

Overall Synthetic Workflow

The conversion of starting materials to the final active compounds follows a logical progression. The diagram below illustrates the high-level experimental plan, from the synthesis of the core heterocycle to the final deprotected ribonucleoside ready for biological assays.

G cluster_0 Part 1: Heterocycle Synthesis cluster_1 Part 2: Glycosylation cluster_2 Part 3: Deprotection & Evaluation A Starting Materials (e.g., 2-chlorobenzimidazole, 4,5-difluoro-2-nitroaniline) B Halogenation / Cyclization / Diazotization Reactions A->B Varies by Halogen C Purified 2-Chloro-5,6-dihalo- benzimidazole Base B->C D Silylation of Base (e.g., with BSA) C->D E Coupling with Protected Ribose (TMSOTf catalyst) D->E F Protected Dihalo- ribonucleoside E->F G Ammonolysis (Removal of Acetyl Groups) F->G H Final Purified Nucleoside G->H I Antiviral & Cytotoxicity Assays H->I

Caption: High-level workflow for the synthesis and evaluation of target compounds.

Part 1: Synthesis of 2-Chloro-5,6-dihalo-benzimidazole Heterocycles

The synthesis of the core heterocyclic base is not a one-size-fits-all process. The reactivity of the benzene ring is profoundly influenced by the halogen substituents, necessitating distinct chemical routes for each dihalo-analog.

Protocol 1.1: Synthesis of 2-Chloro-5,6-difluorobenzimidazole

The difluoro analog is prepared from 4,5-difluoro-2-nitroaniline through a sequence of reduction, cyclization, and diazotization reactions.[3][4][5][6]

  • Rationale: Direct fluorination of the benzimidazole core is challenging and often results in low yields and poor regioselectivity. Building the ring from a pre-fluorinated precursor is a more controlled and effective approach.

G A 4,5-Difluoro-2-nitroaniline B Reduction A->B e.g., H2, Pd/C C Cyclization B->C e.g., Phosgene derivative D Diazotization C->D e.g., NaNO2, HCl E 2-Chloro-5,6-difluorobenzimidazole D->E

Caption: Synthetic pathway for the difluoro benzimidazole base.

Step-by-Step Protocol:

  • Reduction of Nitro Group: 4,5-difluoro-2-nitroaniline is reduced to the corresponding diamine. This is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) in a suitable solvent like ethanol.

  • Cyclization: The resulting diamine is cyclized to form the benzimidazol-2-one intermediate. This can be accomplished using reagents like phosgene or its safer equivalents (e.g., 1,1'-carbonyldiimidazole).[7]

  • Chlorination: The benzimidazol-2-one is converted to the 2-chloro derivative. This is a standard transformation often carried out by heating with phosphorus oxychloride (POCl₃), sometimes in the presence of a tertiary amine base.

  • Purification: The crude product is purified, typically by recrystallization or silica gel column chromatography, to yield pure 2-chloro-5,6-difluorobenzimidazole.

Protocol 1.2: Synthesis of 2-Chloro-5,6-dibromobenzimidazole

This analog can be obtained through a more direct route: the electrophilic bromination of 2-chlorobenzimidazole.[3][4][5][6]

  • Rationale: The benzimidazole ring is sufficiently activated to undergo electrophilic aromatic substitution. Bromine water provides a convenient source of the electrophile (Br₂).

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2-chlorobenzimidazole in a suitable solvent, such as acetic acid.

  • Bromination: Add bromine-water dropwise to the solution at room temperature with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically poured into water, and the resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed thoroughly with water and then purified by recrystallization from a solvent like ethanol to afford pure 2-chloro-5,6-dibromobenzimidazole.[4]

Protocol 1.3: Synthesis of 2-Chloro-5,6-diiodobenzimidazole

The diiodo derivative is synthesized from 2-chloro-5,6-dinitrobenzimidazole via a Sandmeyer-type reaction involving diazotization.[3][4][5]

  • Rationale: Direct iodination is often less efficient. The transformation of nitro groups to amines, followed by diazotization and substitution with iodide, is a classic and reliable method for introducing iodine onto an aromatic ring.

Step-by-Step Protocol:

  • Reduction of Dinitro Precursor: 2-chloro-5,6-dinitrobenzimidazole is reduced to 2-chloro-5,6-diaminobenzimidazole. This reduction can be performed using a reducing agent like tin(II) chloride in hydrochloric acid.

  • Diazotization: The resulting diamine is bis-diazotized by treating it with sodium nitrite (NaNO₂) in a strong acid (e.g., H₂SO₄) at low temperature (0-5 °C).

  • Iodination: The solution of the diazonium salt is then treated with a solution of potassium iodide (KI). Nitrogen gas is evolved, and the iodo groups are installed on the ring.

  • Purification: The crude product is isolated and purified by column chromatography to yield 2-chloro-5,6-diiodobenzimidazole.[4]

Part 2: Ribosylation of the Benzimidazole Base

The key step in forming the nucleoside is the creation of the C-N bond between the ribose sugar and the benzimidazole nitrogen. The Vorbrüggen glycosylation is the standard and most effective method for this transformation.

  • Causality Behind the Method: The reaction proceeds via an Sₙ2-like displacement. First, the nitrogen of the benzimidazole heterocycle is silylated (e.g., with N,O-Bis(trimethylsilyl)acetamide, BSA) to increase its nucleophilicity and solubility.[4] A Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the protected ribose (1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) by facilitating the departure of the C1-acetate group, generating a resonance-stabilized oxocarbenium ion intermediate. The silylated nitrogen then attacks this electrophilic center, predominantly from the less sterically hindered β-face, to form the desired β-anomer.

G A 2-Chloro-5,6-dihalo- benzimidazole B Silylation (BSA, 80°C) A->B C Silylated Heterocycle (in situ) B->C E Coupling Reaction C->E D 1,2,3,5-tetra-O-acetyl- β-D-ribofuranose D->E F Protected β-nucleoside + α-anomer E->F TMSOTf, MeCN, rt

Caption: General scheme for the Vorbrüggen glycosylation reaction.

Protocol 2.1: General Procedure for Ribosylation

This protocol is generally applicable to the fluoro, bromo, and iodo benzimidazole bases.

  • Preparation: To a suspension of the 2-chloro-5,6-dihalo-benzimidazole (1.0 mmol) in anhydrous acetonitrile (10 mL), add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.0 mmol).

  • Silylation: Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., Argon) for 15-20 minutes until a clear solution is obtained. This indicates the formation of the silylated heterocycle.

  • Cooling: Cool the solution to room temperature.

  • Coupling: Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 mmol) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.5 mmol).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's completion using TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue, containing a mixture of β and α anomers, is purified by silica gel column chromatography to separate the major β-product.[4]

Part 3: Deprotection to Yield the Final Nucleoside

The final chemical step is the hydrolysis of the acetyl protecting groups from the ribose moiety to unmask the hydroxyl groups, which are often important for biological activity and interaction with viral enzymes.

Protocol 3.1: General Deprotection via Ammonolysis
  • Rationale: The acetyl groups are esters and are readily cleaved under basic conditions. A saturated solution of ammonia in methanol provides a convenient and effective reagent for this transformation, which proceeds cleanly at room temperature.

  • Reaction Setup: Dissolve the purified, protected nucleoside (e.g., 16a-c from the literature) in methanol that has been pre-saturated with ammonia gas at 0 °C.[3][4]

  • Reaction: Seal the vessel and stir the solution at room temperature for 12-24 hours. Monitor the reaction by TLC until all starting material is consumed.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: The resulting crude product is typically purified by recrystallization or silica gel chromatography to yield the final 2-chloro-5,6-dihalo-1-β-D-ribofuranosylbenzimidazole.

  • Note on α-Anomers: It is noteworthy that subjecting the minor α-anomers to the same deprotection conditions often does not yield the simple deprotected α-nucleoside. Instead, an intramolecular cyclization can occur to give 2,2'-O-cyclonucleosides, which have been found to be inactive against HCMV.[3][4]

Part 4: Antiviral Activity and Structure-Activity Relationship (SAR)

The synthesized compounds are evaluated for their ability to inhibit viral replication, typically in cell culture-based assays, and for their toxicity to the host cells. The 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined to calculate a selectivity index (SI = CC₅₀/IC₅₀), a key metric for a drug candidate's potential.

Comparative Biological Activity

The data from studies on this class of compounds reveals a clear SAR, highlighting the critical role of the halogen substituents at the 5- and 6-positions.[3][6]

Compound5,6-SubstituentAnti-HCMV Activity (IC₅₀, µM)Cytotoxicity (IC₅₀, µM)
TCRB Cl, Cl~2.9>100
Analog 2 F, FInactive>100
Analog 3 Br, Br~410-100 (cell dependent)
Analog 4 I, I~210-20

Data compiled from published literature.[1][3]

Interpretation and Field Insights
  • Order of Antiviral Activity: The potency against HCMV generally follows the trend: I ≈ Br ≈ Cl >> F > H .[3][6] This suggests that larger, more polarizable halogens at the 5- and 6-positions are beneficial for antiviral activity. The difluoro analog was found to be inactive, indicating that small, highly electronegative substituents are not tolerated.[3]

  • Order of Cytotoxicity: The cytotoxicity trend, however, is I > Br > Cl .[3][6] The highly active diiodo analog is also the most cytotoxic, significantly reducing its therapeutic window. The dibromo analog is also more cytotoxic than its dichloro counterpart, TCRB.[3]

  • Optimal Candidate: These opposing trends establish that TCRB (the dichloro analog) possesses the best overall profile, with potent anti-HCMV activity and minimal cytotoxicity, leading to the highest selectivity index.[3][6] This underscores that a delicate balance between the size and electronic properties of the C5/C6 substituents is required to maximize antiviral selectivity.

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-Chloro-2-fluorobenzimidamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 5-Chloro-2-fluorobenzimidamide synthesis. This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and optimized protocols to enhance reaction efficiency, yield, and purity.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise and efficient synthesis is critical for downstream applications. This guide focuses on the prevalent synthetic route from 5-Chloro-2-fluorobenzonitrile via the Pinner reaction, offering practical solutions to common experimental challenges. As your Senior Application Scientist, I will walk you through the causality behind experimental choices to ensure your synthesis is both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most established method is the Pinner reaction , which converts the starting nitrile (5-Chloro-2-fluorobenzonitrile) into the desired benzimidamide.[1][2][3] This two-step process involves:

  • Formation of an imidate salt (Pinner salt): The nitrile reacts with an anhydrous alcohol (like methanol or ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[4][5]

  • Ammonolysis: The resulting Pinner salt is then treated with ammonia to form the final amidine product.[2][5]

This method is widely used due to its reliability and applicability to a broad range of nitriles.[1]

Q2: Can you explain the reaction mechanism for the Pinner synthesis of this compound?

Certainly. The mechanism involves two key stages:

  • Protonation and Nucleophilic Attack: The nitrile nitrogen is first protonated by the strong acid (HCl), which significantly activates the nitrile carbon for nucleophilic attack. The alcohol (e.g., methanol) then attacks this electrophilic carbon.

  • Formation of the Pinner Salt and Ammonolysis: A proton transfer yields the thermodynamically unstable imidate hydrochloride, or Pinner salt.[1][2] This intermediate is not typically isolated. Subsequent addition of ammonia leads to a nucleophilic substitution at the imino carbon, displacing the alcohol and forming the final, more stable, amidine hydrochloride salt. A final basic workup can provide the free base if required.

The overall mechanism is illustrated below.

Pinner_Mechanism RCN 5-Chloro-2-fluorobenzonitrile Nitrilium Activated Nitrilium Ion RCN->Nitrilium + HCl HCl HCl ROH CH₃OH NH3 NH₃ Imidate_Salt Pinner Salt (Imidate Hydrochloride) Nitrilium->Imidate_Salt + CH₃OH - H⁺ Tetrahedral_Int Tetrahedral Intermediate Imidate_Salt->Tetrahedral_Int + NH₃ Product This compound (as HCl salt) Tetrahedral_Int->Product - CH₃OH

Caption: Reaction mechanism for the Pinner synthesis.

Q3: What are the critical safety precautions for this synthesis?

Safety is paramount. Key hazards are associated with the reagents:

  • Anhydrous Hydrogen Chloride (HCl): Extremely corrosive and toxic. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. Anhydrous conditions are critical, as moisture will cause the gas to form corrosive hydrochloric acid.

  • Anhydrous Solvents (Methanol, Ethanol, Dioxane): These are flammable and must be kept away from ignition sources. Ensure all glassware is oven-dried to prevent introducing water, which can lead to unwanted side reactions.

  • Sodium Methoxide (if used as a base): Dangerously caustic and reacts violently with water.[6][7] It can cause severe burns.[8] Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox) and wear appropriate PPE.[6][8] Store in tightly sealed containers away from moisture.[7][9]

Q4: Which analytical techniques are best for monitoring reaction progress and confirming product identity?

A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress. It allows you to visualize the consumption of the starting nitrile and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. A well-developed reversed-phase HPLC method can separate the starting material, product, and key byproducts, allowing for accurate purity determination.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for unambiguous structural confirmation of the final product. The presence of fluorine provides a useful spectroscopic handle.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of this compound

This is the most common issue. A systematic approach is key to diagnosis.

Troubleshooting_LowYield Start Low or No Product Yield Check_Reagents Are reagents/solvents anhydrous and pure? Start->Check_Reagents Check_HCl Was anhydrous HCl successfully delivered? Check_Reagents->Check_HCl Yes Sol_Reagents Solution: Dry solvents over molecular sieves. Use fresh, high-purity nitrile. Check_Reagents->Sol_Reagents No Check_Temp Was the reaction kept at low temperature (0-5 °C)? Check_HCl->Check_Temp Yes Sol_HCl Solution: Ensure gas inlet tube is below solvent surface. Verify gas flow. Check_HCl->Sol_HCl No Check_Ammonolysis Was ammonolysis step efficient? Check_Temp->Check_Ammonolysis Yes Sol_Temp Solution: Maintain ice bath. High temps can decompose the Pinner salt. Check_Temp->Sol_Temp No Check_Ammonolysis->Start Re-evaluate Sol_Ammonolysis Solution: Use sealed vessel. Ensure sufficient excess of ammonia. Increase reaction time. Check_Ammonolysis->Sol_Ammonolysis No

Caption: Troubleshooting flowchart for low product yield.

  • Potential Cause A: Poor Quality Reagents or Solvents

    • Causality: The Pinner reaction is highly sensitive to moisture. Water will hydrolyze the activated nitrile or the intermediate Pinner salt, leading to the formation of 5-Chloro-2-fluorobenzamide or the corresponding ester, respectively, which terminates the desired reaction pathway.[2][11]

    • Solution: Ensure all solvents are rigorously dried (e.g., over molecular sieves). Use freshly opened or purified starting materials. All glassware must be oven- or flame-dried before use.[12] Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[12]

  • Potential Cause B: Incomplete Formation of the Pinner Salt

    • Causality: The formation of the imidate hydrochloride intermediate is critical. This step can fail due to insufficient HCl or low temperature. The nitrilium ion intermediate is unstable at higher temperatures.[1][2]

    • Solution: Ensure a steady stream of anhydrous HCl gas is bubbled through the reaction mixture for the prescribed time. The reaction should be maintained at a low temperature (typically 0-5 °C) in an ice bath to ensure the stability of the intermediate.[1]

  • Potential Cause C: Inefficient Ammonolysis

    • Causality: The conversion of the Pinner salt to the amidine requires an adequate supply of ammonia. If the ammonia escapes the reaction vessel (especially if warming occurs) or if an insufficient amount is used, the conversion will be incomplete, leaving unreacted Pinner salt which may decompose or hydrolyze during workup.

    • Solution: Perform the ammonolysis step in a sealed pressure vessel or ensure a continuous supply of ammonia gas at low temperature. Using a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) can also be an effective and more controlled method.

Problem 2: Significant Formation of Byproducts
  • Observed Byproduct A: 5-Chloro-2-fluorobenzamide

    • Causality: This amide is formed if water is present during the initial stage of the reaction, leading to the hydrolysis of the activated nitrilium ion. It can also form from the thermal decomposition of the Pinner salt if the temperature is not adequately controlled.[2]

    • Solution: Strictly adhere to anhydrous conditions as described above. Maintain rigorous temperature control (0-5 °C) during the HCl addition and Pinner salt formation.[1]

  • Observed Byproduct B: Methyl 5-chloro-2-fluorobenzoate (or other ester)

    • Causality: This ester is the product of Pinner salt hydrolysis.[2][5] If water is introduced during the reaction or, more commonly, during the workup before ammonolysis is complete, the imidate will readily hydrolyze to the ester.

    • Solution: Ensure the ammonolysis step is complete before proceeding to an aqueous workup. Minimize the exposure of the reaction mixture to atmospheric moisture between the two steps.

Problem 3: Difficult Product Isolation and Purification
  • Potential Cause A: Product Co-precipitates with Ammonium Chloride (NH₄Cl)

    • Causality: The reaction produces a significant amount of NH₄Cl as a byproduct. The amidine hydrochloride product often has similar solubility characteristics and can co-precipitate, making separation difficult.

    • Solution: After the reaction, consider removing the bulk of the NH₄Cl by filtration. A subsequent purification step, such as recrystallization from a suitable solvent system (e.g., ethanol/ether), can effectively separate the more soluble product from the inorganic salt. Alternatively, the crude mixture can be basified and the free amidine extracted into an organic solvent, leaving the NH₄Cl in the aqueous layer.

  • Potential Cause B: Product is an Oil or Fails to Crystallize

    • Causality: The presence of impurities can often inhibit crystallization, resulting in an oil. The free-base form of the amidine may also have a lower melting point than its hydrochloride salt.

    • Solution: First, ensure the product is pure via HPLC analysis. If impurities are present, attempt purification by column chromatography. If the product is pure but oily, try converting it to its hydrochloride salt by treating a solution of the oil with ethereal HCl, which often yields a crystalline solid. Trituration with a non-polar solvent (like hexanes or diethyl ether) can also induce crystallization.

Part 3: Optimized Protocol and Data

Protocol 1: Synthesis of this compound Hydrochloride

Synthesis_Workflow step step reagent reagent product product A 1. Setup & Reagents B Dissolve 5-Chloro-2-fluorobenzonitrile in anhydrous Methanol A->B C 2. Pinner Salt Formation B->C D Cool to 0 °C (ice bath) C->D E Bubble anhydrous HCl gas (2-3 hours) D->E F 3. Ammonolysis E->F G Add Ammonia in Methanol (7N) Stir overnight at RT in sealed vessel F->G H 4. Isolation & Purification G->H I Concentrate in vacuo H->I J Recrystallize from Ethanol/Ether I->J K Final Product J->K

Caption: Experimental workflow for synthesis and purification.

Materials:

  • 5-Chloro-2-fluorobenzonitrile

  • Anhydrous Methanol (MeOH)

  • Anhydrous Hydrogen Chloride (gas)

  • Ammonia in Methanol (7N solution)

  • Anhydrous Diethyl Ether

  • Anhydrous Ethanol

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Reagent Addition: Charge the flask with 5-Chloro-2-fluorobenzonitrile (1.0 eq) and anhydrous methanol (approx. 2 M concentration).

  • Pinner Salt Formation: Cool the stirred solution to 0 °C using an ice-water bath. Bubble dry HCl gas through the solution via the gas inlet tube for 2-3 hours, ensuring the reaction temperature does not rise above 5 °C. A precipitate (the Pinner salt) should form.

  • Ammonolysis: Stop the HCl flow, remove the gas inlet, and stopper the flask. Add a solution of ammonia in methanol (7N, 3.0-4.0 eq) dropwise while maintaining the low temperature. Seal the flask tightly and allow it to warm to room temperature. Stir for 12-16 hours.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. This will yield a solid crude product containing the desired amidine hydrochloride and ammonium chloride.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add anhydrous diethyl ether until the solution becomes cloudy. Allow to cool slowly to room temperature and then in a freezer to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Data Tables

Table 1: Optimization of Reaction Conditions

ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Change
HCl Equivalents 1.5 eq (as solution)Gas bubbled to saturationEnsures complete activation of the nitrile, driving the reaction to completion.
Temperature Room Temperature0 - 5 °CMinimizes thermal decomposition of the Pinner salt intermediate and reduces amide byproduct formation.[1]
Ammonia (NH₃) Aqueous NH₃7N NH₃ in MethanolMaintains anhydrous conditions, preventing hydrolysis of the Pinner salt to the ester byproduct.[2]
Reaction Time 4 hours12-16 hoursAllows the ammonolysis step, which can be slow, to proceed to completion for higher conversion.
Expected Yield 40-50%75-85%Rigorous control over temperature and anhydrous conditions significantly improves yield.

Table 2: Comparison of Analytical Techniques for Quality Control

TechniquePurposeAdvantagesLimitations
TLC Reaction monitoringFast, inexpensive, good for visualizing starting material vs. product.[13]Not quantitative, limited resolution.
RP-HPLC Purity determinationHighly accurate and reproducible for quantification of impurities.[10]Requires method development and reference standards.
¹H NMR Structure confirmationProvides detailed structural information.Can be complex to interpret with mixtures; less sensitive than HPLC for impurity profiling.
MS Molecular weight confirmationHigh sensitivity, confirms identity.Does not distinguish between isomers.

References

troubleshooting low yield in 5-Chloro-2-fluorobenzimidamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluorobenzimidamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important chemical intermediate. We will explore the common pitfalls in the synthetic process, focusing on the prevalent Pinner reaction pathway, and provide scientifically-grounded solutions to overcome them.

Troubleshooting Guide: Addressing Low Yield

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: My reaction has stalled with significant unreacted 5-Chloro-2-fluorobenzonitrile remaining. What is the likely cause?

Answer:

This issue almost always points to insufficient activation of the nitrile group. The conversion of a nitrile to an amidine typically proceeds via an electrophilically activated intermediate. In the most common method, the Pinner reaction, this involves the formation of a Pinner salt (an alkyl imidate salt) by reacting the nitrile with an alcohol under anhydrous acidic conditions.

Causality and Solutions:

  • Insufficient Acid Catalyst: The Pinner reaction is catalyzed by a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[1][2] The nitrile nitrogen must be protonated to become a potent electrophile for the alcohol to attack. If HCl is insufficient or has been consumed, the reaction will not proceed.

    • Action: Ensure a steady and continuous stream of dry HCl gas is bubbled through the reaction mixture. Use an external indicator (e.g., damp blue litmus paper at the exit of the reaction condenser) to confirm an excess of HCl.

  • Presence of Moisture: Water is highly detrimental to this reaction. It competes with the alcohol as a nucleophile and consumes the HCl catalyst. Even trace amounts of moisture can significantly hinder the formation of the Pinner salt. The impact of hydration on chemical equilibria can be profound, altering reaction pathways.[3]

    • Action: All glassware must be oven- or flame-dried immediately before use. Solvents (e.g., ethanol, chloroform, diethyl ether) must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone or storage over activated molecular sieves).[2] The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While the formation of the Pinner salt is often performed at low temperatures (0-5 °C) to prevent side reactions, the temperature must be sufficient for the reaction to proceed.

    • Action: Monitor the reaction progress via TLC or GC. If no conversion is observed after a reasonable time, consider allowing the reaction to slowly warm to room temperature.

Question 2: My primary isolated product is 5-Chloro-2-fluorobenzamide, not the target benzimidamide. Why is this happening?

Answer:

The formation of the corresponding benzamide is a classic sign of hydrolysis. Both the intermediate Pinner salt and the final benzimidamide product are susceptible to hydrolysis, especially under acidic or basic workup conditions in the presence of water.

Mechanistic Explanation:

Water acts as a nucleophile and attacks the electrophilic carbon of the Pinner salt. The resulting intermediate readily loses the alcohol and rearranges to form a stable amide. Similarly, the final amidine can be hydrolyzed to the amide and ammonia.

Key Troubleshooting Points:

  • Anhydrous Conditions: As detailed in Question 1, this is the most critical parameter. Any introduction of water before, during, or after the ammonolysis step will promote amide formation.

  • Workup Procedure: Standard aqueous workups can be problematic. When isolating the product, minimize its contact time with water, especially at non-neutral pH.

  • Ammonia Source: Using aqueous ammonia for the second step (ammonolysis of the Pinner salt) is a common mistake that guarantees the formation of the benzamide byproduct.

    • Action: Use anhydrous ammonia. This can be achieved by bubbling ammonia gas through the reaction mixture or by using a saturated solution of ammonia in a dry alcohol (e.g., ethanol) or another suitable organic solvent.

Question 3: The reaction is yielding a complex mixture of inseparable products. What are the probable side reactions?

Answer:

A complex product profile suggests that multiple competing reaction pathways are occurring. Understanding these potential side reactions is key to optimizing for the desired product.

Common Side Reactions:

  • Orthoester Formation: In the presence of excess alcohol during the Pinner salt formation, the imidate can react further to form a stable orthoester.[1]

    • Solution: Use the nitrile as the limiting reagent. A slight excess (1.1 to 1.5 equivalents) of the alcohol is typically sufficient. Avoid a large excess.

  • Intermediate Decomposition: Pinner salts can be thermally unstable.[1] Allowing the reaction to warm excessively during the acid addition or the subsequent stirring can lead to decomposition and polymerization.

    • Solution: Maintain strict temperature control, especially during the exothermic addition of HCl gas. It is often recommended to keep the reaction at 0 °C or below.

  • Incomplete Ammonolysis: If the Pinner salt is not fully converted, it may react with moisture during workup to form the corresponding ester (e.g., ethyl 5-chloro-2-fluorobenzimidate), further complicating the mixture.

    • Solution: Ensure an adequate excess of ammonia is used in the second step and allow sufficient reaction time for the complete conversion of the Pinner salt.

Troubleshooting Summary Table
SymptomProbable CauseRecommended Action
High level of unreacted nitrile 1. Insufficient acid catalyst (HCl). 2. Presence of moisture.1. Ensure a constant, excess stream of dry HCl gas. 2. Rigorously dry all solvents, reagents, and glassware. Use an inert atmosphere.
Major byproduct is the benzamide 1. Hydrolysis of Pinner salt or amidine. 2. Use of aqueous ammonia.1. Maintain strictly anhydrous conditions throughout. 2. Use anhydrous ammonia (gas or solution in dry solvent) for ammonolysis.
Complex mixture of products 1. Orthoester formation (excess alcohol). 2. Thermal decomposition of Pinner salt. 3. Incomplete ammonolysis.1. Use nitrile as the limiting reagent; avoid large excess of alcohol. 2. Maintain low temperature (0-5 °C) during Pinner salt formation. 3. Use sufficient excess of ammonia and ensure complete reaction.
Difficult purification 1. Presence of both neutral (nitrile, amide) and basic (amidine) compounds. 2. Formation of ammonium chloride salt.1. Implement an acid/base extraction workup. 2. Wash the crude product with cold, non-polar solvents to remove organic impurities, or with minimal cold water if the product is a free base.

Experimental Protocols & Visual Guides

Synthesis Workflow Diagram

The following diagram illustrates the typical workflow for the synthesis of this compound via the Pinner reaction.

G cluster_prep Preparation (Strictly Anhydrous) cluster_reaction Reaction Stages cluster_workup Workup & Purification Start 5-Chloro-2-fluorobenzonitrile + Anhydrous Alcohol PinnerSalt Pinner Salt Formation (Alkyl Imidate HCl) (0-5 °C) Start->PinnerSalt DryHCl Dry HCl Gas DryHCl->PinnerSalt Catalyst Ammonolysis Ammonolysis (Anhydrous Ammonia) PinnerSalt->Ammonolysis Intermediate Workup Solvent Removal & Acid/Base Extraction Ammonolysis->Workup Purify Crystallization Workup->Purify Product Pure this compound Purify->Product

Caption: General workflow for the Pinner synthesis of this compound.

Troubleshooting Decision Tree

Use this logic tree to diagnose issues with your reaction.

G cluster_symptoms cluster_causes cluster_solutions Start Low Yield Observed Symptom1 High % of Unreacted Starting Nitrile Start->Symptom1 Symptom2 Main Product is 5-Chloro-2-fluorobenzamide Start->Symptom2 Symptom3 Complex Mixture of Products Start->Symptom3 Cause1 Cause: - Insufficient HCl - Moisture Contamination Symptom1->Cause1 Cause2 Cause: - Hydrolysis - Aqueous Ammonia Used Symptom2->Cause2 Cause3 Cause: - Excess Alcohol - High Temperature - Incomplete Ammonolysis Symptom3->Cause3 Sol1 Action: - Ensure excess dry HCl - Use anhydrous conditions Cause1->Sol1 Sol2 Action: - Use anhydrous conditions - Use anhydrous ammonia Cause2->Sol2 Sol3 Action: - Control stoichiometry - Maintain T < 5 °C - Ensure complete conversion Cause3->Sol3

Caption: A decision tree for troubleshooting low yield issues.

Protocol 1: Synthesis via Two-Step Pinner Reaction

Safety Note: This reaction involves corrosive (HCl) and toxic (ammonia) gases and flammable solvents. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Materials:

  • 5-Chloro-2-fluorobenzonitrile (1.0 eq)[4]

  • Anhydrous Ethanol (1.5 eq)

  • Anhydrous Diethyl Ether (or Chloroform)

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a drying tube and a base trap (e.g., NaOH solution).

  • Pinner Salt Formation:

    • Charge the flask with 5-Chloro-2-fluorobenzonitrile and anhydrous diethyl ether.

    • Add anhydrous ethanol to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

    • Begin bubbling a slow, steady stream of dry HCl gas through the stirred solution. Maintain the temperature between 0-5 °C.

    • Continue the HCl addition for 2-4 hours. The Pinner salt will typically precipitate as a white solid.

    • After addition, seal the flask and let it stir at 0-5 °C overnight or until TLC/GC analysis shows complete consumption of the starting nitrile.

  • Isolation of Pinner Salt (Optional but Recommended):

    • Filter the solid precipitate quickly under an inert atmosphere.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the Pinner salt under vacuum. Do not use heat.

  • Ammonolysis:

    • Suspend the crude Pinner salt in anhydrous ethanol in a clean, dry flask assembly as described in step 1.

    • Cool the suspension to 0 °C.

    • Bubble anhydrous ammonia gas through the stirred suspension for 1-2 hours.

    • Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the Pinner salt.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • Dissolve the residue in a mixture of ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and extract with 1M HCl (aq) (2x). The basic amidine product will move to the aqueous layer, leaving neutral impurities behind.

    • Cool the acidic aqueous layer in an ice bath and slowly basify with cold concentrated NaOH or NH4OH solution until the product precipitates.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure this compound.

Frequently Asked Questions (FAQs)

Q: What are the critical quality control checks for the starting materials? A: The most critical parameter for 5-Chloro-2-fluorobenzonitrile is purity, as isomeric impurities can be difficult to remove later.[5] For solvents like ethanol and diethyl ether, the water content must be minimal (<50 ppm). For the HCl and ammonia gas, using a drying tube filled with a suitable desiccant before they enter the reaction vessel is essential.

Q: Can I use a Lewis acid instead of HCl gas? A: While some nitrile-to-amidine conversions can be mediated by Lewis acids, the classical Pinner reaction specifically utilizes a protic acid like HCl to form the reactive imidate intermediate.[1] Using a Lewis acid would constitute a different reaction mechanism that may require significant optimization and is not a direct substitute.

Q: My final product seems to be degrading upon storage. What are the best storage conditions? A: Amidines are basic and can be susceptible to hydrolysis from atmospheric moisture over time, especially if any residual acid or base is present. Store the final product in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen), and in a cool, dark place.

References

Technical Support Center: Purification of 5-Chloro-2-fluorobenzimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Key Synthetic Intermediate

5-Chloro-2-fluorobenzimidamide and its hydrochloride salt serve as crucial intermediates in medicinal chemistry and drug development.[1] Like many benzamidine derivatives, its synthesis can result in a crude product containing unreacted starting materials, hydrolysis byproducts, and other process-related impurities.[2][3] The inherent basicity of the benzimidamide functional group presents unique challenges and opportunities for purification, often causing issues like tailing in standard silica gel chromatography while enabling effective separation through extractive techniques.[4][5]

This guide provides a structured, problem-oriented approach to purifying crude this compound. It is designed for researchers and process chemists to diagnose common issues, select appropriate purification strategies, and execute detailed protocols to achieve high product purity.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Problem Likely Cause(s) Recommended Solution(s)
Low Purity with Unreacted Nitrile Incomplete Pinner reaction or related synthesis.Perform an acid-base extraction to separate the basic product from the neutral nitrile starting material.
Product is an Oil or Gummy Solid Residual solvent or impurities depressing the melting point.[6]Triturate with a non-polar solvent (e.g., hexanes, diethyl ether) or perform anti-solvent recrystallization.
Significant Tailing on Silica Gel TLC/Column Strong interaction between the basic amidine group and acidic silica gel.[5]Use an alternative stationary phase (e.g., alumina) or add a basic modifier (0.5-1% triethylamine or ammonia) to the eluent.
Presence of 5-Chloro-2-fluorobenzamide Hydrolysis of the benzimidamide during synthesis or aqueous workup.[7]Minimize exposure to prolonged strong acid/base conditions. Purify via column chromatography, as the polarity difference is significant.
Product Decomposes on Column The compound may be unstable on acidic silica gel over long periods.Use a deactivated stationary phase and run the column quickly. Alternatively, switch to recrystallization if possible.[5]
Q1: My crude NMR shows significant amounts of 5-chloro-2-fluorobenzonitrile. How can I easily remove it?

Expert Analysis: This is a common issue resulting from an incomplete reaction. The most efficient method to separate the basic this compound product from the neutral 5-chloro-2-fluorobenzonitrile starting material is through a liquid-liquid acid-base extraction. The benzimidamide is readily protonated by dilute acid (e.g., 1M HCl), rendering it water-soluble as the hydrochloride salt. The neutral benzonitrile remains in the organic phase and can be discarded. Subsequent basification of the aqueous layer liberates the free base of your product, which can be extracted back into an organic solvent.

See Protocol 1 for a detailed step-by-step procedure.

Q2: After workup, my product is a persistent oil and won't crystallize. What should I do?

Expert Analysis: "Oiling out" instead of crystallizing is typically caused by impurities that lower the compound's melting point or by the presence of residual solvents.[6] The first and simplest approach is trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This often washes away the impurities and induces crystallization.

If trituration fails, the next step is anti-solvent recrystallization.[8] Dissolve the oil in a minimum amount of a "good" solvent where it is very soluble (e.g., dichloromethane or ethyl acetate), and then slowly add a "bad" or "anti-solvent" in which it is insoluble (e.g., hexanes) until the solution becomes persistently cloudy. Allowing this mixture to stand can promote the growth of pure crystals.

Q3: I'm attempting to run a silica gel column, but my product is smearing and tailing down the column, leading to poor separation. How can I fix this?

Expert Analysis: This is a classic problem when purifying basic compounds like amines and amidines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly adsorb the basic product, causing severe tailing.[5]

There are two primary solutions:

  • Deactivate the Silica: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N), to your mobile phase (eluent). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column more cleanly.

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds. You can also use commercially available amine-functionalized silica gel.

See Protocol 3 for a detailed chromatography procedure.

Q4: My mass spectrometry results show a peak corresponding to 5-Chloro-2-fluorobenzamide. Where did this come from and how do I remove it?

Expert Analysis: The presence of the corresponding benzamide is almost always due to the hydrolysis of your benzimidamide product.[7] This can occur if the product is exposed to water for extended periods, particularly under harsh acidic or basic conditions during the reaction workup. To remove it, column chromatography is the most effective method. The benzamide is significantly more polar than the benzimidamide and will have a lower Rf value on TLC, allowing for a clean separation. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol would be appropriate.

Purification Workflow & Troubleshooting Logic

The following diagram outlines a general workflow for the purification of this compound and a decision tree for troubleshooting common issues.

G cluster_workflow Purification Workflow cluster_troubleshooting Troubleshooting Decision Tree crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction analysis1 Purity Check (TLC/NMR) extraction->analysis1 decision Purity >95%? analysis1->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No analysis2 Final Purity Analysis (HPLC, NMR, MS) recryst->analysis2 chrom->analysis2 product Pure Product analysis2->product start Analyze Crude Product issue What is the main issue? start->issue oily Product is Oily/Gummy issue->oily Physical Form impurities Significant Impurities by TLC/NMR issue->impurities Purity solution_triturate Triturate with Hexanes oily->solution_triturate impurity_type What type of impurity? impurities->impurity_type solution_recryst Anti-solvent Recrystallization solution_triturate->solution_recryst If fails nitrile Unreacted Nitrile impurity_type->nitrile Neutral amide Hydrolyzed Amide impurity_type->amide Polar multiple Multiple/Unknown Spots impurity_type->multiple solution_extraction Perform Acid-Base Extraction nitrile->solution_extraction solution_chrom Run Column Chromatography amide->solution_chrom multiple->solution_chrom

Caption: Purification workflow and troubleshooting decision tree.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

Objective: To separate the basic this compound from non-basic impurities like unreacted 5-chloro-2-fluorobenzonitrile.

Materials:

  • Crude this compound product

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of EtOAc per 5g of crude material) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of 1 M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat one more time to ensure complete extraction. The organic layer, containing neutral impurities, can now be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 1 M NaOH with stirring until the pH is >12 (check with pH paper). A white precipitate of the free base product should form.

  • Product Extraction: Return the basified aqueous solution to the separatory funnel. Extract the product back into an organic solvent by adding a fresh portion of EtOAc or DCM. Shake vigorously and separate the layers. Repeat the extraction 2-3 times.

  • Washing & Drying: Combine the organic extracts. Wash once with water, then once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Single Solvent System

Objective: To obtain a highly crystalline, pure product, assuming minor impurities.

Procedure:

  • Solvent Selection: In a test tube, add ~50 mg of your product and a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. An ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude, purified product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 3: Flash Column Chromatography on Amine-Treated Silica Gel

Objective: To separate the product from impurities with similar polarity, such as the hydrolyzed benzamide byproduct.

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Prep Add 0.5-1% triethylamine (Et₃N) to the chosen eluent mixture.
Example Eluent Systems 1. 50-100% Ethyl Acetate in Hexanes 2. 2-5% Methanol in Dichloromethane
Sample Loading Dry Loading (Preferred): Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent and carefully add the resulting free-flowing powder to the top of the column. Wet Loading: Dissolve the product in a minimum amount of the eluent or DCM and load it carefully onto the column.

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Add a drop of triethylamine to the TLC development chamber. The ideal system gives the product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing 0.5-1% Et₃N). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Load the sample onto the top of the packed column using either the dry or wet loading method described in the table.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Frequently Asked Questions (FAQs)

  • Q: My product is the hydrochloride salt. Do these purification methods still apply?

    • A: Not directly. The hydrochloride salt is a polar, water-soluble solid. It will not be soluble in common organic solvents used for chromatography or recrystallization. To use these methods, you must first convert it to the free base by dissolving it in water, basifying with NaOH, and extracting it into an organic solvent as described in Protocol 1 . You can convert the purified free base back to the HCl salt at the end if required.

  • Q: What analytical techniques are best for confirming the purity of my final product?

    • A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining quantitative purity (e.g., >99%). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and especially ¹⁹F for this molecule) is essential for confirming the chemical structure and identifying any structural impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product and any impurities.[10]

  • Q: Can I use distillation to purify this compound?

    • A: Distillation is generally not suitable for compounds like this compound. It is a solid with a relatively high molecular weight and is likely to decompose at the high temperatures required for distillation, even under high vacuum.[11] Stick to chromatography and recrystallization.

References

Technical Support Center: Improving Regioselectivity of Fluorination on Benzotriazinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for medicinal and process chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the regioselective fluorination of benzotriazinone scaffolds. As the incorporation of fluorine atoms is a critical strategy in modern drug design, achieving precise control over the position of fluorination is paramount for modulating the pharmacological properties of these important heterocyclic compounds.[1][2][3]

This resource combines established chemical principles with field-proven insights to help you navigate the complexities of these reactions, optimize your experimental outcomes, and accelerate your research and development efforts.

Section 1: Understanding the Fundamentals of Regioselectivity in Benzotriazinone Fluorination

The regiochemical outcome of fluorination on a benzotriazinone ring is primarily governed by the electronic properties of the scaffold and the nature of the fluorinating agent. Benzotriazin-7-ones, for instance, possess an enamine-like substructure which strongly influences the position of electrophilic attack.

The Dominant Role of Enamine Activation

In many benzotriazin-7-one systems, the nitrogen atom at the 1-position (N-1) acts as a powerful electron-donating group through resonance. This enamine-type conjugation significantly increases the electron density at the C-8 position, making it the most nucleophilic and thus the most favorable site for electrophilic fluorination.[4][5] This activation is often so pronounced that it overrides the directing effects of other substituents on the benzene ring.[4][5]

A study on the fluorination of 1,3-diphenylbenzo[e][4][6][7]triazin-7(1H)-one using Selectfluor® showed that fluorination occurs exclusively at the C-8 position.[4] Even when a benzylthio substituent, which could activate the C-5 position, was present at C-6, fluorination still occurred selectively at C-8.[4][8]

Electrophilic vs. Nucleophilic Fluorination Strategies

Two primary strategies exist for introducing fluorine onto an aromatic ring: electrophilic and nucleophilic fluorination.

  • Electrophilic Fluorination : This approach utilizes a reagent that delivers an electrophilic fluorine equivalent ("F+").[6][9] These reactions are most effective on electron-rich aromatic systems.[10] Common reagents include N-fluorosulfonimides (e.g., NFSI) and N-fluorodiazoniabicycloalkane salts like Selectfluor®.[6][9] For benzotriazinone scaffolds, this is often the most direct method for C-H fluorination.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr) : This method involves the displacement of a leaving group (such as a halide or a nitro group) by a nucleophilic fluoride source (e.g., KF, CsF).[7] SNAr reactions are typically favored on electron-deficient aromatic rings, often requiring harsh conditions.[7][11] Transition-metal catalysis, particularly with palladium or copper, can facilitate nucleophilic fluorination of aryl halides under milder conditions.[12][13][14]

Section 2: Troubleshooting Guide for Poor Regioselectivity

This section addresses common issues encountered during the fluorination of benzotriazinone scaffolds in a question-and-answer format.

Issue 1: I am observing a mixture of regioisomers instead of selective fluorination at the desired position. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Insufficient Activation at the Target Site: While the enamine moiety in benzotriazin-7-ones is a strong C-8 director, its influence can be diminished by strongly electron-withdrawing groups elsewhere on the molecule. This can lead to competitive fluorination at other activated positions.

    • Troubleshooting Protocol:

      • Re-evaluate Substrate Electronics: Analyze the electronic effects of all substituents on your benzotriazinone core. Are there powerful electron-withdrawing groups that deactivate the C-8 position or strongly electron-donating groups that activate other positions?

      • Enhance Directing Group Influence: If possible, modify the substrate to enhance the directing effect towards your desired position. For instance, if targeting a position other than C-8, you may need to block the C-8 position or introduce a stronger directing group for your target site.

      • Switch to a More Selective Reagent: The choice of fluorinating agent is critical. Selectfluor® is known for its high regioselectivity in these systems due to the strong activation at the enamine position.[4][5] If you are using a different reagent, consider switching to Selectfluor®.

  • Steric Hindrance: Bulky substituents near the target position can impede the approach of the fluorinating agent, leading to fluorination at a less sterically hindered, albeit electronically less favorable, site.

    • Troubleshooting Protocol:

      • Employ a Less Bulky Fluorinating Agent: If you suspect steric hindrance is an issue, consider using a smaller electrophilic fluorinating agent.

      • Modify Steric Bulk on the Substrate: If synthetically feasible, reduce the size of substituents near the target C-H bond.

  • Reaction Conditions: Temperature, solvent, and reaction time can all influence regioselectivity.[15]

    • Troubleshooting Protocol:

      • Optimize Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[15]

      • Solvent Screening: The polarity of the solvent can affect the reactivity of both the substrate and the fluorinating agent.[15] Screen a range of solvents (e.g., acetonitrile, dichloromethane, nitromethane) to find the optimal conditions for your desired isomer. Nitromethane has been shown to act as a Lewis base to activate electrophilic fluorinating reagents.[10]

      • Microwave Irradiation: For sluggish reactions, microwave irradiation can significantly reduce reaction times and in some cases, improve yields and selectivity.[4][5] A study on benzotriazin-7-ones found that microwave heating at 120 °C for 20 minutes with Selectfluor® gave high yields of the C-8 fluorinated product.[4][5]

Issue 2: The reaction is not proceeding, and I am recovering my starting material. What should I do?

Potential Causes & Solutions:

  • Deactivated Substrate: The benzotriazinone scaffold may be too electron-deficient for the chosen electrophilic fluorinating agent.

    • Troubleshooting Protocol:

      • Increase Reagent Stoichiometry and Temperature: Initial studies on 1,3-diphenylbenzo[e][4][6][7]triazin-7(1H)-one showed low yields with less than 2 equivalents of Selectfluor® at room temperature. Increasing the stoichiometry and temperature (reflux or microwave) can drive the reaction to completion.[4]

      • Use a Stronger Fluorinating Agent: If increasing the temperature and stoichiometry is ineffective, a more powerful electrophilic fluorinating agent may be required. However, be aware that this may come at the cost of reduced selectivity.

      • Consider a Different Strategy: If electrophilic fluorination is consistently failing, a nucleophilic approach may be necessary. This would involve synthesizing a precursor with a suitable leaving group (e.g., Br, I) at the desired position and then performing a metal-catalyzed nucleophilic fluorination.[12][14]

  • Reagent Incompatibility or Degradation: The fluorinating agent may be degraded or incompatible with the solvent or other components in the reaction mixture.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Ensure your fluorinating agent is of high purity and has been stored correctly.

      • Check Solvent Compatibility: Some electrophilic reagents can react with certain solvents. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[16] Acetonitrile is a commonly used and generally compatible solvent for electrophilic fluorinations.[4][16]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common electrophilic fluorinating agents, and what are their key differences?

A1: Several electrophilic fluorinating agents are commercially available, with the most common being N-F type reagents.[9]

ReagentCommon Name(s)Key Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®, F-TEDA-BF4Highly effective, stable, and versatile. Often provides high regioselectivity, especially for electron-rich substrates.[4][17][18] It is also a strong oxidant.[17][19]
N-FluorobenzenesulfonimideNFSIEconomical, stable, and soluble in various organic solvents.[6] It can be used for the fluorination of a wide range of compounds, including aromatic hydrocarbons.[6]
N-Fluoropyridinium saltsNFPyTheir fluorinating ability can be tuned by changing the substituents on the pyridine ring.[6]

Q2: How do directing groups on the benzotriazinone scaffold influence regioselectivity?

A2: Substituents on the benzene ring exert their influence through a combination of inductive and resonance effects, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para).[20][21][22]

  • Activating Groups (Ortho, Para-directors): These groups donate electron density to the ring, making it more nucleophilic. Examples include -OR, -NR₂, and alkyl groups.

  • Deactivating Groups (Meta-directors): These groups withdraw electron density from the ring, making it less nucleophilic. Examples include -NO₂, -CN, -C(O)R.

  • Halogens (Deactivating, but Ortho, Para-directors): Halogens are electron-withdrawing inductively but can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.[20]

However, as mentioned earlier, in many benzotriazin-7-one systems, the powerful directing effect of the N-1 enamine functionality to the C-8 position often dominates over other substituent effects.[4][5]

Q3: Can I use a catalytic approach to improve regioselectivity?

A3: Yes, catalytic methods are an emerging and powerful tool for controlling regioselectivity in C-H functionalization reactions, including fluorination.[18]

  • Directed C-H Activation: This strategy employs a directing group on the substrate that coordinates to a metal catalyst, bringing the catalyst into proximity of a specific C-H bond. This allows for highly regioselective functionalization that might be difficult to achieve otherwise. While this is a promising area, its application to benzotriazinone scaffolds is still developing.

  • Photoredox Catalysis: This approach uses light to generate highly reactive intermediates that can participate in fluorination reactions. It often allows for milder reaction conditions and can provide alternative regioselectivity profiles compared to traditional methods.[18]

Section 4: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Electrophilic Fluorination of Benzotriazin-7-ones with Selectfluor®

This protocol is based on the optimized conditions reported for the fluorination of 1,3-diphenylbenzo[e][4][6][7]triazin-7(1H)-one.[4]

  • Preparation: To a microwave vial, add the benzotriazin-7-one substrate (1.0 equiv) and acetonitrile (to make a ~0.1 M solution).

  • Reagent Addition: Add Selectfluor® (2.0 equiv) to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 20 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated product.

Visualization 1: Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed (Mixture of Isomers) check_electronics Analyze Substrate Electronics: Is C-8 sufficiently activated? start->check_electronics check_sterics Assess Steric Hindrance: Is the target site sterically accessible? start->check_sterics check_conditions Review Reaction Conditions: Are temperature and solvent optimal? start->check_conditions electronics_yes Yes check_electronics->electronics_yes C-8 is the most electron-rich site electronics_no No check_electronics->electronics_no  C-8 is deactivated or  another site is more active sterics_yes Yes check_sterics->sterics_yes No significant steric issues sterics_no No check_sterics->sterics_no Target site is hindered optimize_temp Optimize Temperature: Try lower temperatures for kinetic control check_conditions->optimize_temp optimize_solvent Screen Solvents: Test different polarities (e.g., MeCN, CH2Cl2) check_conditions->optimize_solvent modify_substrate Modify Substrate: - Add stronger directing group - Block competing sites electronics_no->modify_substrate change_reagent Switch to a more selective reagent (e.g., Selectfluor®) electronics_no->change_reagent end Improved Regioselectivity modify_substrate->end change_reagent->end smaller_reagent Use a smaller fluorinating agent sterics_no->smaller_reagent modify_sterics Reduce steric bulk of nearby substituents sterics_no->modify_sterics smaller_reagent->end modify_sterics->end optimize_temp->end optimize_solvent->end

Caption: Troubleshooting workflow for poor regioselectivity.

Visualization 2: Mechanism of Electrophilic Fluorination at C-8

Caption: Simplified mechanism of C-8 electrophilic fluorination.

References

strategies to overcome incomplete reactions in amide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in mastering amide bond formation. Incomplete reactions can be a significant bottleneck in synthetic chemistry, leading to low yields, complex purification challenges, and wasted resources. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and optimize your amide synthesis, ensuring robust and reproducible results.

Troubleshooting Guide: Overcoming Common Hurdles in Amide Synthesis

This section addresses the most frequent issues encountered during amide coupling reactions. Each question is designed to tackle a specific experimental failure, providing a deep dive into the causative factors and offering field-proven solutions.

Q1: My amide coupling reaction is resulting in a low or non-existent product yield. What are the primary causes and how can I resolve this?

Low or no yield in amide synthesis is a multifaceted problem often stemming from one or more of the following core issues: incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1]

Root Cause Analysis:

  • Incomplete Carboxylic Acid Activation: The first crucial step in most amide couplings is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack.[2][3] If the coupling reagent is inefficient, used in stoichiometric insufficiency, or degrades, the activation will be incomplete.[1]

  • Amine Deactivation: The amine's nucleophilicity is paramount. It can be rendered non-nucleophilic through protonation by the carboxylic acid, forming an unreactive ammonium salt.[1][4] This is a common issue when a base is not used or is not strong enough to prevent this acid-base reaction.[1][5]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the nucleophile to the activated carboxylic acid, leading to a sluggish or incomplete reaction.[1][6]

  • Hydrolysis: The presence of water can be detrimental, as it can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, effectively quenching the reaction.[1] It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can profoundly influence the reaction's outcome.[1][]

Troubleshooting Workflow:

To systematically address low yields, a logical, step-by-step approach is recommended. The following diagram illustrates a decision-making workflow for troubleshooting.

troubleshooting_workflow start Low Amide Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions (Solvent, Base, Temp) check_reagents->check_conditions Reagents OK solution_reagents Use Fresh Reagents Ensure Correct Stoichiometry check_reagents->solution_reagents Issue Found steric_hindrance Evaluate Steric Hindrance check_conditions->steric_hindrance Conditions OK solution_conditions Optimize Solvent, Base & Temperature Pre-activate Carboxylic Acid check_conditions->solution_conditions Issue Found side_reactions Investigate Potential Side Reactions steric_hindrance->side_reactions No Significant Hindrance solution_steric Switch to a More Potent Coupling Reagent Consider Acyl Fluoride Intermediate steric_hindrance->solution_steric Hindrance Present solution_side Add Racemization Suppressors (e.g., HOBt) Adjust Temperature side_reactions->solution_side Side Reactions Detected

Caption: Troubleshooting Decision Workflow for Low Amide Yield.

Detailed Protocols for Yield Improvement:

Protocol 1: Standard Amide Coupling with Pre-activation using HATU [1]

This protocol is highly effective for a wide range of substrates and minimizes the risk of amine protonation by pre-activating the carboxylic acid.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[8]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

Protocol 2: Acyl Fluoride Generation for Sterically Hindered Substrates [1][9]

For challenging couplings involving sterically hindered acids or amines, converting the carboxylic acid to a more reactive acyl fluoride can significantly improve yields.[9]

  • Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]

  • In a separate flask, prepare a solution of the amine. If it is a salt, neutralize it with a suitable base.

  • Add the solution containing the acyl fluoride to the amine.

  • Monitor the reaction for completeness. Reaction times may be longer for these types of couplings.[1]

Q2: I'm observing significant side reactions, particularly racemization of my chiral starting materials. How can I minimize these unwanted pathways?

Side reactions are a common challenge, with racemization being particularly problematic in peptide synthesis and the development of chiral drugs.

Understanding the Root Cause of Racemization:

Racemization can occur at the α-carbon of the activated carboxylic acid, especially with carbodiimide reagents like DCC or DIC.[10] These reagents can promote the formation of an oxazolone intermediate, which is prone to racemization.

Strategies to Suppress Side Reactions:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization.[1] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Choice of Coupling Reagent: Uronium/aminium salts like HATU and HCTU, and phosphonium salts like PyBOP, are generally more effective at minimizing racemization compared to carbodiimides alone.[1][10][11] COMU, which is based on OxymaPure, is a safer and highly effective alternative to benzotriazole-based reagents.[1]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize the rate of side reactions, including racemization.[1]

  • Formation of Nitriles from Primary Amides: Primary amides can sometimes be dehydrated to nitriles, especially in the presence of reagents like DCC or DIC.[1] Careful monitoring and choice of reagent can mitigate this.

Comparative Data on Coupling Reagent Performance:

The choice of coupling reagent has a direct impact on both yield and the extent of side reactions.

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed in peptide synthesis.[11]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing products of high purity.[11]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities.[11]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[11]
COMU Uronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective in certain contexts.[11]

Data summarized from studies on the synthesis of a "difficult" acyl carrier protein fragment, a common benchmark for evaluating coupling efficiency.[11]

Q3: My product is difficult to purify from the reaction mixture. What are the best strategies for removing unreacted starting materials and coupling agent byproducts?

Effective purification is crucial for obtaining a high-purity final product. The strategy will depend on the nature of the impurities.

Common Impurities and Their Removal:

  • Unreacted Carboxylic Acid: Can often be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃).[12]

  • Unreacted Amine: Can typically be removed by washing the organic layer with a dilute aqueous acid, such as 1 M HCl or citric acid.[12]

  • Coupling Reagent Byproducts:

    • Urea Byproducts (from DCC, DIC): Dicyclohexylurea (DCU) from DCC is often insoluble in many organic solvents and can be removed by filtration.[13] The urea byproduct from DIC is more soluble.[1]

    • Water-Soluble Byproducts (from EDC, HATU): These can generally be removed by aqueous extraction.[12][13]

Systematic Purification Workflow:

purification_workflow start Crude Reaction Mixture filtration Filter to Remove Insoluble Byproducts (e.g., DCU) start->filtration extraction Liquid-Liquid Extraction filtration->extraction acid_wash Wash with Dilute Acid (e.g., 1M HCl) extraction->acid_wash Removes unreacted amine base_wash Wash with Dilute Base (e.g., NaHCO₃) acid_wash->base_wash Removes unreacted acid brine_wash Wash with Brine base_wash->brine_wash Removes residual water dry_concentrate Dry Organic Layer & Concentrate brine_wash->dry_concentrate chromatography Column Chromatography (if necessary) dry_concentrate->chromatography final_product Pure Amide chromatography->final_product

Caption: A General Workflow for the Purification of Amides.

Protocol 3: General Aqueous Workup Procedure [12][13]

  • Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl or 1 M citric acid solution to remove basic impurities like unreacted amine and DIPEA.

    • Saturated sodium bicarbonate solution to remove acidic impurities like unreacted carboxylic acid and HOBt.

    • Brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • If further purification is required, consider column chromatography or recrystallization.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable coupling reagent for my specific reaction?

The selection of a coupling reagent is a critical decision that depends on several factors:[2]

  • Substrate Reactivity: For sterically hindered substrates, more reactive phosphonium salts (e.g., PyBOP) or uronium/aminium salts (e.g., HATU) are often preferred.[1]

  • Racemization Risk: If you are working with chiral amino acids, it is crucial to use reagents and conditions that minimize racemization. Uronium/aminium and phosphonium salts, often used with additives like HOBt or OxymaPure, are superior in this regard.[1][10]

  • Solid-Phase vs. Solution-Phase: For solid-phase peptide synthesis, reagents like HBTU and HCTU are commonly used. For solution-phase synthesis, a wider variety of reagents can be employed, with the choice often depending on the solubility of the byproducts (e.g., DIC is often preferred over DCC in solid-phase synthesis because its urea byproduct is more soluble).[1]

  • Cost and Safety: For large-scale synthesis, cost-effectiveness is a key consideration.[2] Additionally, some reagents, like those based on benzotriazole, have potential safety concerns (explosive properties), making alternatives like COMU more attractive.[1]

Q2: What are the recommended solvents for amide bond formation?

The choice of solvent is crucial for ensuring that all reactants remain in solution and for influencing the reaction rate. Commonly used anhydrous solvents include:

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is excellent for dissolving a wide range of substrates, including amino acids and peptides.

  • Dichloromethane (DCM): A less polar aprotic solvent that is also widely used. It is often a good choice for reactions where the product is less polar.

  • Tetrahydrofuran (THF): Another common aprotic solvent.

  • Acetonitrile (ACN): A polar aprotic solvent that can also be effective.

Q3: Can I drive an incomplete amide reaction to completion?

Yes, if a reaction has stalled, there are several strategies you can employ:

  • Increase the Temperature: Gently heating the reaction mixture can sometimes provide the necessary activation energy to overcome a high reaction barrier, although this may also increase the rate of side reactions.

  • Add More Coupling Reagent: If the initial charge of the coupling reagent has degraded or was insufficient, adding another portion may restart the reaction.

  • Switch to a More Powerful Coupling Method: If a standard method fails, converting the carboxylic acid to a more reactive species like an acid chloride or acyl fluoride before adding the amine can be a highly effective strategy.[][9]

References

Technical Support Center: Synthesis of Fluorobenzoic Acids via Diazonium Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of fluorination via diazonium intermediates. Here, we address common challenges, provide in-depth troubleshooting, and offer field-proven insights to ensure the successful and safe execution of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of fluorobenzoic acids using diazonium salts.

Q1: My diazotization reaction of aminobenzoic acid is not going to completion. What are the likely causes?

A1: Incomplete diazotization is a frequent issue. The primary culprits are often related to temperature control and the quality or stoichiometry of your reagents.

  • Temperature: The reaction is highly exothermic and must be kept at 0-5 °C.[1][2] Higher temperatures can lead to the premature decomposition of the diazonium salt and the formation of unwanted side products, such as phenols.[2]

  • Nitrous Acid Generation: Nitrous acid is unstable and generated in situ from sodium nitrite and a strong acid.[3] Ensure you are using a stoichiometric amount of sodium nitrite; an excess can lead to undesired side reactions.[1][4] It is also crucial to add the sodium nitrite solution slowly to the acidic solution of the aminobenzoic acid to maintain low temperatures and control the reaction rate.[5][6]

  • Acid Concentration: Sufficiently high acidity is necessary to prevent side reactions like azo coupling.[7]

Q2: I'm observing a lot of tar-like byproducts during the thermal decomposition of my aryldiazonium tetrafluoroborate salt. How can I minimize this?

A2: Tar formation is typically a result of uncontrolled decomposition or side reactions.

  • Decomposition Temperature: Each aryldiazonium salt has a specific decomposition temperature.[8] Exceeding this temperature significantly can lead to violent, uncontrolled reactions and polymerization.[9][10] It is advisable to determine the thermal stability of your specific diazonium compound using techniques like differential scanning calorimetry (DSC).[8][11]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. For the Balz-Schiemann reaction, thermal decomposition is often carried out without a solvent or in a high-boiling inert solvent.[12] Recent studies have shown that low- or non-polar solvents like hexane or chlorobenzene can improve yields and allow for lower decomposition temperatures.[13][14]

  • Purity of the Diazonium Salt: Impurities in the isolated diazonium salt can catalyze decomposition and lead to side reactions. Ensure the salt is properly washed and dried before the decomposition step.

Q3: My isolated aryldiazonium tetrafluoroborate salt seems to be decomposing even at room temperature. Is this normal?

A3: While aryldiazonium tetrafluoroborates are among the more stable diazonium salts, their stability can vary significantly depending on the substituents on the aromatic ring.[7][10]

  • Substituent Effects: Electron-withdrawing groups can decrease the stability of the diazonium salt. Ortho-substituted derivatives can also be particularly unstable.[9] For instance, ortho-carboxylate substituted diazonium salts are known to decompose violently.[10]

  • Moisture: Diazonium salts should be kept dry, as moisture can facilitate decomposition to phenols.[8][15]

  • Light Sensitivity: Some diazonium salts are light-sensitive and can decompose upon exposure to light.[1] It is good practice to store them in a cool, dark, and dry place.

Q4: What are the critical safety precautions I must take when working with diazonium intermediates?

A4: Diazonium salts are energetic materials and can be explosive, especially when dry.[12][16][17] Strict adherence to safety protocols is paramount.

  • Never heat solid diazonium salts uncontrollably. [17] Always perform thermal decompositions on a small scale initially and behind a blast shield.

  • Avoid friction and shock. Do not grind or scratch dried diazonium salts, especially with a metal spatula.[1][4] Use plastic or ceramic spatulas.[1][11]

  • Isolate with care. It is recommended to isolate no more than 0.75 mmol of a potentially explosive diazonium salt at one time.[1][4][11]

  • Quench residual diazonium salts. Before workup, any remaining diazonium salt in the reaction mixture should be quenched, for example, with hypophosphorous acid.[17]

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Section 2: Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving complex experimental issues.

Guide 2.1: Low Yield in the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone for synthesizing aryl fluorides from primary aromatic amines.[16][18] However, achieving high yields can be challenging.

Problem: Consistently low yields of the desired fluorobenzoic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields.

Detailed Causality and Solutions:

  • Diazotization Efficiency: As outlined in the FAQs, maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.[1][2] The aryl diazonium cation is an electrophile, and at higher temperatures, water can act as a nucleophile, leading to the formation of hydroxybenzoic acid.

  • Diazonium Salt Isolation: The purity of the isolated aryldiazonium tetrafluoroborate is crucial. Incomplete precipitation will naturally lead to a lower starting quantity for the next step. Contaminants can interfere with the thermal decomposition.

  • Thermal Decomposition Optimization: The traditional Balz-Schiemann reaction often involves high temperatures, which can lead to charring and the formation of byproducts.[9] Modern approaches have shown that using non-polar solvents can facilitate the decomposition at lower temperatures, improving yields.[13][14] Photochemical decomposition, using UV or visible light, can also be a milder alternative to thermal methods.[13][19]

  • Alternative Fluoride Sources and Counterions: While tetrafluoroborate (BF₄⁻) is the classic counterion, others like hexafluorophosphate (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) have been shown to improve yields for certain substrates.[18] These alternative counterions can alter the stability and decomposition characteristics of the diazonium salt.

Guide 2.2: Managing Explosive Hazards of Ortho-Substituted Diazonium Salts

Problem: Synthesis of ortho-fluorobenzoic acid is particularly hazardous due to the instability of the corresponding diazonium intermediate.

Causality: The proximity of the carboxylic acid group to the diazonium group in the ortho position can lead to intramolecular reactions and violent decomposition.[10] This can result in the rapid expulsion of nitrogen and carbon dioxide, generating highly reactive benzyne intermediates.[10]

Mitigation Strategies:

StrategyDescriptionRationaleKey References
In Situ Consumption Avoid isolating the diazonium salt. Generate it and immediately use it in the subsequent fluorination step.This prevents the accumulation of the unstable, potentially explosive intermediate.[10][18]
Continuous Flow Chemistry Perform the diazotization and fluorination in a continuous flow reactor.Small reaction volumes at any given time significantly reduce the risk of a large-scale runaway reaction. This also allows for better temperature control.[9][11]
Photochemical Decomposition Utilize light to induce decomposition at lower temperatures.This avoids the high temperatures required for thermal decomposition, which can trigger explosive reactions.[13][19]
Alternative Diazotizing Agents Use nitrosonium salts like [NO]SbF₆ for diazotization.This can allow for the reaction to be carried out without the need to isolate the diazonium intermediate.[18]

Section 3: Experimental Protocols

Protocol 3.1: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol provides a standard laboratory procedure for the synthesis of 4-fluorobenzoic acid from 4-aminobenzoic acid.

Materials:

  • 4-aminobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Fluoroboric acid (HBF₄, 48% aqueous solution)

  • Ice

  • Diethyl ether (cold)

  • Ethanol (cold)

Workflow Diagram:

Caption: Synthesis of 4-fluorobenzoic acid workflow.

Step-by-Step Procedure:

  • Diazotization:

    • In a beaker, dissolve 4-aminobenzoic acid in dilute hydrochloric acid.[20]

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.[1]

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Formation and Isolation of the Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, add cold 48% fluoroboric acid.

    • A precipitate of 4-carboxybenzenediazonium tetrafluoroborate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water, followed by cold ethanol, and finally cold diethyl ether to facilitate drying.

    • Dry the isolated salt under vacuum in a desiccator. Caution: The dry salt is potentially explosive and should be handled with extreme care.[21]

  • Thermal Decomposition:

    • Place the dry diazonium tetrafluoroborate salt in a flask fitted with a condenser.

    • Gently heat the flask. The decomposition will start, and nitrogen and boron trifluoride gases will be evolved.[18]

    • Once the decomposition is complete, the crude 4-fluorobenzoic acid will remain in the flask.

  • Purification:

    • The crude product can be purified by recrystallization from water or a suitable organic solvent.

Section 4: Advanced Concepts and Modern Alternatives

While the Balz-Schiemann reaction is a classic method, modern advancements offer milder and safer alternatives for the synthesis of fluorobenzoic acids.

Photocatalytic Methods:

Recent research has focused on photocatalytic methods for C-F bond formation. These reactions often proceed at room temperature under visible light irradiation, offering a significant safety advantage over high-temperature thermal decompositions.[22][23] For instance, the conversion of aryl diazonium salts to the corresponding sulfonyl fluorides has been achieved using a ruthenium-based photocatalyst.[22]

In Situ Generation and Consumption:

To circumvent the isolation of potentially hazardous diazonium salts, one-pot procedures where the diazonium intermediate is generated and consumed in situ have been developed.[10] This approach is particularly valuable for unstable substrates.

Decarboxylative Fluorination:

A more direct approach involves the decarboxylative fluorination of benzoic acid derivatives.[23][24] These methods bypass the need for an amino group and subsequent diazotization. For example, a copper-mediated decarboxylative ¹⁸F-fluorination of benzoic acids using visible light has been reported, which is particularly relevant for the synthesis of PET tracers.[23]

References

Technical Support Center: Mastering Temperature Control in Sensitive Diazotization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing temperature control for sensitive diazotization reactions. This resource is designed to offer field-proven insights and practical troubleshooting advice to ensure the safety, efficiency, and success of your experiments.

Introduction: The Criticality of Temperature in Diazotization

Diazotization reactions are fundamental in organic synthesis, particularly for the formation of versatile diazonium salt intermediates. However, the inherent thermal instability of these salts presents a significant challenge.[1][2][3] Many diazonium salts are prone to rapid, and at times explosive, decomposition at temperatures above 5 °C.[1][4] This decomposition not only diminishes product yield by generating unwanted byproducts, such as phenols, but also poses a considerable safety risk due to the evolution of nitrogen gas.[1][3][5] Therefore, stringent temperature control is not merely a suggestion but a critical parameter for a successful and safe diazotization reaction.

This guide will provide a comprehensive overview of troubleshooting common temperature-related issues, frequently asked questions, detailed experimental protocols, and advanced cooling strategies to empower you in your synthetic endeavors.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your diazotization experiments, their likely causes, and actionable solutions.

Problem Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Yield The diazonium salt intermediate has decomposed due to the reaction temperature rising above 5 °C.[5][6]Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat.[6] Use a thermometer to continuously monitor the internal temperature of the reaction mixture.[6]
Formation of a Dark-Colored, Tarry Substance The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[5][6]Strictly maintain the temperature between 0-5 °C. Ensure slow, dropwise addition of the pre-cooled nitrite solution.[5][6] Increase the acidity to ensure the starting amine is fully protonated, which can help prevent unwanted side reactions.[5]
**Evolution of Brown Fumes (NO₂) **Decomposition of nitrous acid at elevated temperatures.[6]Immediately improve cooling efficiency. Slow down or temporarily halt the addition of sodium nitrite until the temperature is stabilized within the optimal range.
Reaction Becomes Uncontrollably Exothermic Inadequate heat removal capacity for the rate of the exothermic reaction. This can be due to too rapid addition of nitrite or insufficient cooling.For laboratory scale, ensure a robust ice-salt bath is used. For larger scale, consider advanced cooling systems. Immediately cease the addition of reagents and apply emergency cooling if necessary.
Solid Precipitates Out of Solution The diazonium salt is precipitating due to low solubility at the reaction temperature.While low temperatures are crucial, excessively low temperatures can sometimes cause crystallization.[1] If the precipitate is the diazonium salt, this can be hazardous.[4] Ensure sufficient solvent is used to maintain solubility. If precipitation is unavoidable, handle the mixture with extreme care and do not isolate the solid unless its stability is well-characterized.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) so critical for diazotization reactions?

A1: Low temperatures are essential because the resulting diazonium salts are thermally unstable.[1][3][4][5] Above 5 °C, they can rapidly decompose, often leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product and can be explosive.[1][5]

Q2: My reaction mixture turned a dark brown or black color. What is the likely cause?

A2: A dark coloration often indicates decomposition of the diazonium salt or other side reactions.[5] This can be caused by the temperature rising above the optimal 0-5 °C range. Another potential cause is insufficient acidity, which can lead to unwanted azo coupling reactions between the newly formed diazonium salt and the unreacted parent amine.[5]

Q3: How can I effectively control the exothermic nature of the reaction?

A3: The reaction between the amine salt and nitrous acid is exothermic.[6][7] To effectively control the temperature, it is essential to use an ice-salt bath to cool the reaction vessel.[6] Additionally, the sodium nitrite solution should be pre-cooled and added slowly (dropwise) to the solution of the amine with vigorous stirring to dissipate the heat generated and prevent localized hotspots.[6]

Q4: Can I isolate and store the diazonium salt?

A4: It is strongly advised not to isolate diazonium salts in a dry, solid state as they can be explosive.[6] Diazonium salts should be prepared in situ and used immediately in the subsequent synthetic step while being kept in the cold aqueous solution.[6] If isolation is absolutely necessary, it should be done on a very small scale (no more than 0.75 mmol) and with extreme caution, as they are sensitive to friction and shock.[4][8]

Q5: What are the visual signs that my reaction temperature is too high?

A5: Several visual cues can indicate poor temperature control. The evolution of brown fumes (NO₂) suggests the decomposition of nitrous acid at elevated temperatures.[6] The formation of a dark red, orange, or tarry substance can indicate the formation of azo dye side products or other decomposition products.[6]

Experimental Protocols

Protocol 1: Standard Laboratory-Scale Diazotization

This protocol outlines a standard procedure for the formation of a diazonium salt for immediate use in a subsequent reaction.

Materials:

  • Primary aromatic amine

  • Concentrated mineral acid (e.g., HCl, H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Salt (e.g., NaCl, CaCl₂)

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution: In a flask equipped with a magnetic stir bar and a thermometer, dissolve the primary aromatic amine in the mineral acid. The acid should be in excess to ensure the amine is fully protonated.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the reaction.[5]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (typically 1.0-1.1 molar equivalents) in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution. Monitor the internal temperature closely and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic reaction.[5][6]

  • Monitoring for Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes. To check for completion and a slight excess of nitrous acid, test the reaction mixture with starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and that the diazotization is complete.[9][10]

  • Immediate Use: The resulting cold diazonium salt solution should be used immediately in the next synthetic step.

Protocol 2: Quenching Excess Nitrous Acid

It is often necessary to neutralize any remaining nitrous acid before proceeding to the next step, especially in coupling reactions.

Materials:

  • Urea or sulfamic acid

Procedure:

  • After confirming the completion of the diazotization reaction with starch-iodide paper, slowly add a small amount of urea or sulfamic acid to the cold reaction mixture.

  • Continue stirring and periodically test with starch-iodide paper until it no longer gives a positive result. This indicates that the excess nitrous acid has been quenched.

Advanced Temperature Control Strategies

For larger-scale reactions or highly exothermic systems, more advanced cooling methods may be necessary.

  • Cryogenic Reactor Cooling: Cryogenic cooling systems utilize liquid nitrogen to achieve and maintain very low temperatures, often down to -100 °C or below.[11][12][13] These systems can be indirect, where liquid nitrogen cools a heat transfer fluid that circulates through the reactor jacket, or direct, where liquid nitrogen is injected into the reactor.[11][12]

  • Benefits of Cryogenic Cooling:

    • Rapid and efficient heat removal.[11][12]

    • Precise temperature control, often within ±1 °C.[12][14]

    • Ability to handle highly exothermic reactions safely.

    • Can improve product selectivity by minimizing side reactions.

Visualizing Workflows and Mechanisms

Diazotization Reaction Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling Amine_Solution Dissolve Aromatic Amine in Excess Mineral Acid Cooling Cool Amine Solution to 0-5 °C (Ice-Salt Bath) Amine_Solution->Cooling Nitrite_Solution Prepare Cold Aqueous Sodium Nitrite Solution Addition Slow, Dropwise Addition of Nitrite Solution Nitrite_Solution->Addition Cooling->Addition Stirring Vigorous Stirring (Maintain 0-5 °C) Addition->Stirring Monitoring Monitor with Starch-Iodide Paper Stirring->Monitoring Diazonium_Salt Cold Diazonium Salt Solution (Use Immediately) Monitoring->Diazonium_Salt Quenching Quench Excess Nitrous Acid (Urea/Sulfamic Acid) Diazonium_Salt->Quenching Optional Troubleshooting_Tree Start Low Product Yield Check_Temp Was Temperature Maintained between 0-5 °C? Start->Check_Temp Check_Color Did the Reaction Mixture Turn Dark/Tarry? Check_Temp->Check_Color No Reagent_Quality Check Reagent Purity (Amine and Nitrite) Check_Temp->Reagent_Quality Yes Check_Addition Was Nitrite Addition Slow and Dropwise? Check_Color->Check_Addition Yes Check_Acidity Is Acid Concentration Sufficient? Check_Color->Check_Acidity No Improve_Cooling Improve Cooling: Use Ice-Salt Bath, Ensure Good Immersion Check_Addition->Improve_Cooling Yes Slow_Addition Slow Down Nitrite Addition Rate Check_Addition->Slow_Addition No Increase_Acid Increase Acid Stoichiometry Check_Acidity->Increase_Acid No

References

Technical Support Center: Resolving Byproduct Formation in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of byproduct formation in multi-step organic synthesis. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve these issues, ensuring the integrity and efficiency of your synthetic routes.

Section 1: The Challenge of Byproducts in Synthesis

In multi-step organic synthesis, the goal is to construct a target molecule through a series of carefully planned chemical transformations. However, the reality is often more complex, with competing reactions leading to the formation of undesired side products. These byproducts can complicate purification, reduce yields, and in some cases, lead to the failure of a synthetic campaign.[1] A thorough understanding of potential side reactions is therefore crucial for success.

1.1: Distinguishing Byproducts from Side Products

While often used interchangeably, it's useful to differentiate between "byproducts" and "side products".

  • Byproducts are materials produced as a direct and stoichiometric result of the desired reaction.[2] For instance, in a Suzuki coupling, the borate species formed alongside the desired C-C coupled product is a byproduct.[2]

  • Side products result from alternative, undesired reaction pathways or the further reaction and degradation of the desired product.[2]

Understanding this distinction is key, as eliminating byproducts often requires changing the fundamental chemistry, while minimizing side products can frequently be achieved by adjusting reaction conditions.[2]

Section 2: Proactive Strategies to Minimize Byproduct Formation

The most effective approach to dealing with byproducts is to prevent their formation in the first place. This begins with meticulous planning and optimization.

FAQ: Proactive Measures

Q1: How can I design a synthetic route to minimize potential byproducts?

A: A powerful technique is retrosynthetic analysis . This involves working backward from the target molecule to identify key bond disconnections and strategic intermediates. This approach allows for a more thoughtful selection of reactions with well-established high selectivity, thereby minimizing the likelihood of side reactions from the outset.

Q2: What are the key considerations during the planning phase?

A: Several factors should be carefully considered:

  • Protecting Groups: Identify and protect reactive functional groups that are not involved in the desired transformation to prevent them from participating in unwanted side reactions.

  • Reagent Selection: Choose reagents known for their high selectivity for the desired transformation.

  • Reaction Conditions: Each step should be individually optimized for temperature, concentration, solvent, and reaction time to maximize the yield of the desired product and minimize side reactions.[3]

Troubleshooting Workflow for Synthetic Planning

G start Target Molecule retrosynthesis Perform Retrosynthetic Analysis start->retrosynthesis identify_intermediates Identify Key Intermediates retrosynthesis->identify_intermediates select_reactions Select Reactions with High Selectivity identify_intermediates->select_reactions protecting_groups Consider Need for Protecting Groups select_reactions->protecting_groups optimize Plan Optimization of Each Step protecting_groups->optimize final_route Final Synthetic Route optimize->final_route G start Byproduct Detected isolate Isolate & Characterize Byproduct (NMR, MS, IR) start->isolate propose_mechanism Propose Mechanism for Byproduct Formation isolate->propose_mechanism modify_conditions Modify Reaction Conditions propose_mechanism->modify_conditions reevaluate_reagents Re-evaluate Reagent/Catalyst Choice propose_mechanism->reevaluate_reagents minimized Byproduct Minimized? modify_conditions->minimized reevaluate_reagents->minimized success Proceed with Synthesis minimized->success Yes failure Re-design Synthetic Step minimized->failure No

References

Technical Support Center: Catalyst Selection for Improving Yield in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to advancing your research in fluorinated compound synthesis. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. However, the formation of carbon-fluorine (C-F) bonds presents unique synthetic challenges, often leading to low yields and complex product mixtures.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we will dissect common experimental failures, explain the causality behind methodological choices, and offer robust, validated solutions to enhance the yield and selectivity of your fluorination reactions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis of fluorinated compounds. The answers are structured to provide both a direct solution and a deeper understanding of the underlying chemical principles.

Category 1: General Catalyst & Reaction Strategy
Q1: I am planning a fluorination reaction. What are the fundamental factors to consider when choosing between a nucleophilic and an electrophilic fluorination strategy?

A1: The choice between a nucleophilic and an electrophilic pathway is the most critical initial decision and depends entirely on your substrate's electronic properties and the desired C-F bond location.

  • Electrophilic Fluorination: This strategy is ideal for electron-rich substrates. The reaction involves a carbon-centered nucleophile attacking an electrophilic fluorine source ("F+"). Consider this route if your substrate is an enolate, an activated aromatic system, or an electron-rich heterocycle.[1][2] Commonly used electrophilic reagents include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[1][3][4] Catalysis in this area often involves Lewis acids to activate the substrate or transition metals that enable C-H activation pathways.[4][5]

  • Nucleophilic Fluorination: This approach is suited for electron-deficient substrates or positions bearing a good leaving group. The reaction involves a nucleophilic fluoride source ("F-"), such as KF, CsF, or tetrabutylammonium fluoride (TBAF), displacing a leaving group (e.g., -OTf, -Br, -NO₂) or attacking an electron-poor center.[5] This is the classic method for SNAr (Substitution Nucleophilic Aromatic) reactions on electron-poor aromatics and SN2 reactions on aliphatic systems.[6] A significant challenge is the low nucleophilicity of the fluoride ion due to its high solvation energy, often requiring polar aprotic solvents, high temperatures, and phase-transfer catalysts to achieve reasonable yields.[6][7]

Q2: How do I select an initial catalyst for my specific C-F bond formation?

A2: Your catalyst choice is dictated by the type of bond you are trying to form (e.g., Ar-F, C(sp³)-F) and the overall reaction strategy. The following decision tree provides a high-level guide.

Start What type of C-F bond? Aryl Aromatic C-F Bond Start->Aryl Aliphatic Aliphatic C(sp3)-F Bond Start->Aliphatic Aryl_Strategy Reaction Strategy? Aryl->Aryl_Strategy Aliphatic_Strategy Reaction Type? Aliphatic->Aliphatic_Strategy Aryl_Nuc Nucleophilic (SNA_r_) (e.g., Ar-NO2 -> Ar-F) Aryl_Strategy->Aryl_Nuc Electron-poor substrate Aryl_Elec Electrophilic (C-H Activation) (e.g., Ar-H -> Ar-F) Aryl_Strategy->Aryl_Elec Electron-rich substrate Aryl_Nuc_Cat Often non-catalytic, but Phase-Transfer Catalysts (e.g., [2.2.2]Kryptofix) or Pd-catalysis for Ar-X cross-coupling (Buchwald-Hartwig type) Aryl_Nuc->Aryl_Nuc_Cat Catalyst Choice Aryl_Elec_Cat Palladium Catalysts (e.g., Pd(OAc)2, Pd(OTf)2) for directed C-H activation. Silver Catalysts (e.g., Ag2O) for aryl stannanes. Aryl_Elec->Aryl_Elec_Cat Catalyst Choice Aliphatic_SN2 Nucleophilic (S_N_2) (e.g., R-OMs -> R-F) Aliphatic_Strategy->Aliphatic_SN2 Aliphatic_Allylic Allylic Fluorination Aliphatic_Strategy->Aliphatic_Allylic Aliphatic_Alpha alpha-Fluorination (to carbonyl) Aliphatic_Strategy->Aliphatic_Alpha Aliphatic_CH Direct C-H Fluorination Aliphatic_Strategy->Aliphatic_CH Aliphatic_SN2_Cat Often non-catalytic. Consider Ionic Liquids or Phase-Transfer Catalysts to enhance F- nucleophilicity. Aliphatic_SN2->Aliphatic_SN2_Cat Catalyst Choice Aliphatic_Allylic_Cat Iridium Catalysts for high regio- and enantioselectivity. Palladium catalysts also used. Aliphatic_Allylic->Aliphatic_Allylic_Cat Catalyst Choice Aliphatic_Alpha_Cat Organocatalysts (e.g., Proline, Imidazolidinone) via enamine/enol activation. Aliphatic_Alpha->Aliphatic_Alpha_Cat Catalyst Choice Aliphatic_CH_Cat Manganese or Palladium catalysts for directed C-H activation/fluorination. Aliphatic_CH->Aliphatic_CH_Cat Catalyst Choice

Caption: Decision tree for initial catalyst selection in fluorination reactions.

Category 2: Troubleshooting Low Yield & Selectivity
Q3: My electrophilic fluorination of a heterocycle is giving low yield and multiple products. What should I investigate first?

A3: This is a classic problem stemming from a mismatch between substrate reactivity, reagent choice, and reaction conditions. Low regioselectivity is common when multiple reactive C-H bonds are present.[6]

Here’s a prioritized troubleshooting plan:

  • Assess Substrate Activation: Electron-donating groups (EDGs) on your heterocycle will activate it towards electrophilic attack, while electron-withdrawing groups (EWGs) will deactivate it.[8] If your substrate is deactivated, you may need a more powerful fluorinating agent or harsher conditions.

  • Re-evaluate Your Fluorinating Agent: The reactivity of N-F reagents varies. Selectfluor® is generally more reactive than NFSI.[3][8] For some polycyclic aromatics, specific reagents like Accufluor™ have shown superior regioselectivity.[8] Ensure your reagent has been stored correctly and has not degraded.

  • Optimize the Solvent: The solvent choice is critical. Acetonitrile is a common starting point, but it is not universally optimal.[6][8] For Rh(III)-catalyzed reactions, ethyl acetate was found to be effective in preventing fluoride displacement.[6] Crucially, ensure your solvent is anhydrous. Trace water can deactivate reagents and substrates.

  • Exploit Directing Groups: If your substrate has multiple potential fluorination sites, the regioselectivity is governed by both electronics and sterics.[6] You can often control the outcome by leveraging a directing group. For example, in palladium-catalyzed reactions, pyridine or amide functionalities can direct fluorination to a specific C-H bond.[9][10][11]

Q4: I'm attempting a nucleophilic SNAr fluorination with KF, but the reaction is stalled with minimal product formation. What are the key parameters to optimize?

A4: Low conversion in SNAr fluorinations is almost always due to the poor nucleophilicity and/or solubility of the fluoride source. The reaction often requires significant optimization.

  • Fluoride Source & Anhydrous Conditions: Anhydrous potassium fluoride (KF) is standard, but its solubility is low. Spray-dried KF is often more effective. Cesium fluoride (CsF) is more soluble and reactive but also more expensive.[6] The single most important factor is ensuring strictly anhydrous conditions. Trace water will hydrate the fluoride ion, drastically reducing its nucleophilicity.[12]

  • Solvent Choice: High-boiling, polar aprotic solvents like DMF, DMSO, or sulfolane are required to both solubilize the fluoride salt and enhance its nucleophilicity.[6]

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst is often essential for achieving good yields. Catalysts like tetrabutylammonium chloride (Bu₄NCl) or Kryptofix [2.2.2] exchange their counter-ion for fluoride, creating a more soluble and "naked" fluoride ion in the organic phase.[7][13] You may need to screen PTCs and optimize their loading; often, a large excess is required as they can degrade at high temperatures.[7]

  • Temperature: These reactions almost always require elevated temperatures (often >130-150 °C) to proceed at a reasonable rate.[6][7] Carefully increase the temperature, monitoring for any substrate or product decomposition.

Category 3: Catalyst-Specific Guidance
Q5: When is a palladium catalyst the right choice for fluorination, and what are the common failure modes?

A5: Palladium catalysts are exceptionally powerful for C-H activation/fluorination reactions, allowing for the direct conversion of C-H to C-F bonds, which is highly atom-economical.[5][9][10] They are particularly useful for late-stage fluorination of complex molecules where a directing group can ensure high site-selectivity.[10][11][14]

Common Failure Modes & Solutions:

  • Challenge 1: C-F Reductive Elimination: The final C-F bond-forming step from the palladium center is often kinetically challenging.[5][15]

    • Solution: Ligand design is paramount. Sterically demanding, electron-rich phosphine ligands (e.g., t-BuBrettPhos) have been specifically developed to promote this difficult step in nucleophilic fluorination.[5]

  • Challenge 2: Catalyst Deactivation: The catalyst can be deactivated through various pathways. In nucleophilic fluorination, fluoride can interact unfavorably with phosphine ligands.[15] In electrophilic C-H activation, the high oxidation state Pd(IV) intermediate can be unstable.[11][16]

    • Solution: Careful screening of ligands and additives is necessary. For C(sp³)-H fluorination, the addition of co-catalysts like Fe(OAc)₂ has been shown to significantly improve yields.[10]

  • Challenge 3: Incorrect Palladium Precursor/Anion: The choice of palladium salt matters. For electrophilic fluorinations, salts with less coordinating anions (e.g., Pd(OTf)₂, [Pd(MeCN)₄][BF₄]₂) often give higher yields than those with halide anions.[17]

Q6: My goal is a highly regioselective and enantioselective allylic fluorination. Why should I consider an Iridium catalyst?

A6: Iridium catalysis has emerged as a premier method for asymmetric allylic fluorination, offering exceptional control over both regioselectivity and enantioselectivity.[13][18][19]

Key Advantages & Mechanistic Rationale:

  • High Branched Selectivity: Unlike many palladium systems that may favor linear products, iridium catalysts, particularly with chiral diene ligands, consistently deliver the branched allylic fluoride with excellent regioselectivity.[13][20][21]

  • Dynamic Kinetic Asymmetric Transformation (DYKAT): Iridium catalysts can effectively perform a DYKAT on racemic starting materials.[13][18] This means you can start with a racemic mixture of allylic trichloroacetimidates and generate a single, highly enantioenriched allylic fluoride product, which is a significant advantage in terms of efficiency and yield.[19]

  • Mild Conditions: The reactions are often conducted at room temperature under ambient air, tolerating a wide variety of sensitive functional groups.[20][21] The use of Et₃N·3HF as a fluoride source is common and effective in these systems.[19][21]

Q7: What are the primary benefits of using organocatalysts, and what types of fluorinations are they best suited for?

A7: Organocatalysis offers a powerful, metal-free alternative for specific fluorination reactions, avoiding potential issues of metal toxicity or contamination, which is particularly valuable in pharmaceutical synthesis.[3][22]

Primary Applications:

  • Enantioselective α-Fluorination of Carbonyls: This is the flagship application for organocatalysis in fluorination. Chiral primary or secondary amines (e.g., imidazolidinones, proline derivatives) catalyze the reaction via an enamine or enol mechanism.[23][24] This allows for the highly enantioselective installation of a fluorine atom adjacent to an aldehyde or ketone.[23]

  • Phase-Transfer Catalysis: Chiral anion phase-transfer catalysis, using catalysts like chiral phosphoric acids, can be used to deliver a fluoride ion enantioselectively. This strategy involves forming a chiral ion pair with the fluorinating reagent (e.g., Selectfluor), which then performs the enantioselective fluorination.[24]

  • Ionic Liquids as Promoters: While not catalysts in the traditional sense, certain ionic liquids (ILs) can act as powerful promoters for nucleophilic fluorination.[22] The cation and anion of the IL can form a compact cyclic structure with the substrate and nucleophile, lowering the activation barrier for the SN2 reaction.[22]

Troubleshooting Guide: A Workflow for Diagnosing Low Yield

When a fluorination reaction fails, a systematic approach is more effective than random screening. Use this workflow to diagnose the root cause of low yield.

Start Problem: Low or No Yield Check_Purity Step 1: Verify Reagent & Substrate Purity/Integrity - Is the substrate pure? - Has the fluorinating agent degraded? - Are solvents strictly anhydrous? Start->Check_Purity Check_Stoich Step 2: Check Stoichiometry & Conditions - Are reagent amounts correct? - Is the temperature optimal (not too low, not too high)? - Is mixing adequate? Check_Purity->Check_Stoich If purity is confirmed Path_Purity Solution: - Purify substrate - Use fresh, verified reagents - Rigorously dry solvents/glassware Check_Purity->Path_Purity Reassess_Cat Step 3: Re-evaluate the Catalytic System - Is the catalyst active? - Is the ligand appropriate for the key C-F forming step? - Is a co-catalyst or additive needed? Check_Stoich->Reassess_Cat If conditions are optimal Path_Stoich Solution: - Re-run at higher/lower temp - Screen different solvents - Increase reagent loading Check_Stoich->Path_Stoich Reassess_Mech Step 4: Re-evaluate the Fundamental Strategy - Is the chosen pathway (nucleophilic vs. electrophilic) correct for the substrate's electronics? Reassess_Cat->Reassess_Mech If catalyst variations fail Path_Cat Solution: - Screen different ligands - Screen different metal precursors - Add additives (e.g., PTCs, co-catalysts) Reassess_Cat->Path_Cat Path_Mech Solution: - Consider switching strategy (e.g., from electrophilic C-H to nucleophilic S_N_Ar via a derivatized substrate) Reassess_Mech->Path_Mech

Caption: Systematic workflow for troubleshooting low-yield fluorination reactions.

Experimental Protocols

The following are representative protocols based on established literature. They should be adapted and optimized for specific substrates.

Protocol 1: Palladium-Catalyzed Site-Selective C(sp³)–H Fluorination of an Aliphatic Amide

(Adapted from Chen, G. et al., Org. Lett. 2015)[10][11]

This protocol describes the directed fluorination of a β-C-H bond in an amino acid derivative.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aliphatic amide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and Fe(OAc)₂ (0.3 equiv).

  • Reagent Addition: Add the fluorinating agent, Selectfluor (2.0 equiv).

  • Solvent Addition: Add the solvent system, a mixture of dichloroethane and isobutyronitrile.

  • Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C). Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Organocatalytic Enantioselective α-Fluorination of an Aldehyde

(Adapted from Beeson, T.D. et al., J. Am. Chem. Soc. 2005)[23]

This protocol describes the asymmetric fluorination of an aldehyde using an imidazolidinone catalyst.

  • Preparation: To a dry vial under an inert atmosphere (e.g., Argon or Nitrogen), add the imidazolidinone catalyst (e.g., 20 mol%) and the solvent (e.g., THF or Dioxane).

  • Reagent Addition: Add the aldehyde substrate (1.0 equiv) to the catalyst solution and stir for 5-10 minutes.

  • Fluorinating Agent: Add the electrophilic fluorine source, N-Fluorobenzenesulfonimide (NFSI, 1.0-1.2 equiv), portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 4 °C or -10 °C) for the required time (typically 8-25 hours).

  • Monitoring: Track the consumption of the starting material by GC-MS or TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is often reduced directly with NaBH₄ to the corresponding alcohol for easier purification and enantiomeric excess (ee) determination by chiral HPLC.

Data Summary Table

Reaction TypeCatalyst SystemFluorinating AgentSubstrate ExampleYield (%)Enantioselectivity (% ee)Reference
Asymmetric α-Fluorination Ni(ClO₄)₂ / DBFOX-PhNFSIβ-Ketoester>95%93-99%[4]
Asymmetric α-Fluorination Imidazolidinone OrganocatalystNFSIPropanal~85%99%[23]
Allylic Fluorination (DYKAT) Chiral Diene-Iridium ComplexEt₃N·3HFRacemic Allylic Imidate80-95%90-95%[19]
C(sp³)-H Fluorination Pd(OAc)₂ / Fe(OAc)₂SelectfluorAliphatic Amide50-82%>20:1 dr[10][11]
Aromatic C-H Fluorination Pd(OAc)₂N-Fluoropyridinium Salt2-Phenylpyridine60-75%N/A[5][9]

References

Technical Support Center: Strategic Control of Directing Effects in Electrophilic Aromatic Substitution (EAS) using "Helper" Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic strategies in electrophilic aromatic substitution (EAS). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the regioselectivity of EAS reactions. Here, we delve into the use of "helper" functional groups—specifically blocking and directing groups—to achieve desired substitution patterns that might otherwise be difficult to obtain.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

I. FAQs: Understanding "Helper" Groups in EAS

Q1: What are "helper" groups in the context of EAS reactions, and why are they necessary?

A1: In electrophilic aromatic substitution, the substituents already present on an aromatic ring dictate the position of subsequent substitutions. These directing effects can be a powerful tool, but they can also be a significant hurdle when the desired isomer is not the one that is electronically or sterically favored. "Helper" groups are functional groups that are temporarily introduced to a molecule to control the regioselectivity of an EAS reaction. They can function in two primary ways:

  • Blocking Groups: These groups are installed at a specific position to prevent reaction at that site. After the desired EAS reaction has been carried out at another position, the blocking group is removed.[1][2][3]

  • Directing Groups: These groups can activate a specific position towards substitution, often through chelation or other electronic interactions with a reagent.

The necessity for these "helper" groups arises when direct substitution methods yield the wrong isomer or a mixture of isomers that are difficult to separate. For instance, ortho/para directors often favor the para product due to steric hindrance, making it challenging to synthesize the ortho-substituted product in high yield.[1][2][4][5]

Q2: What are the key characteristics of an effective blocking group?

A2: An ideal blocking group should possess the following characteristics:

  • Ease of Introduction: The group should be easily and selectively installed onto the aromatic ring in high yield.

  • Effective Blocking: It must effectively prevent reaction at the position it occupies.

  • Stability: The group must be stable under the conditions of the subsequent EAS reaction.

  • Ease of Removal: Crucially, the blocking group must be removable under conditions that do not affect the rest of the molecule, regenerating the C-H bond.[1][2][6]

The reversibility of the introduction and removal steps is a key feature that makes these groups synthetically useful.[6]

Q3: What is the most common and effective blocking group used in EAS reactions?

A3: The sulfonic acid group (–SO₃H) is the most widely used blocking group in EAS chemistry.[1][2][6][7] Its utility stems from the fact that sulfonation is a reversible reaction.[1][2][6] It can be introduced using concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum) and can be removed by treatment with dilute aqueous acid, often with heating or steam.[1][2][6]

II. Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low yield of the desired ortho-substituted product from a starting material with an ortho,para-director.

Scenario: You are trying to nitrate toluene to produce ortho-nitrotoluene, but the major product you are isolating is para-nitrotoluene.

Cause: While the methyl group in toluene is an ortho,para-director, the para position is sterically less hindered and therefore kinetically favored.[4][5] This often leads to the para isomer being the major product.[5]

Solution: Employing a Sulfonic Acid Blocking Group.

This strategy involves temporarily blocking the more reactive para position with a sulfonic acid group, forcing the nitration to occur at the ortho position. The sulfonic acid group is then removed.[1][2][4]

Experimental Protocol: Synthesis of ortho-Nitrotoluene using a Sulfonic Acid Blocking Group
StepProcedureReagents & ConditionsPurpose
1 Sulfonation (Blocking) Toluene, Fuming H₂SO₄ (oleum)To introduce the –SO₃H group, primarily at the para position.
2 Nitration Mixture of concentrated HNO₃ and H₂SO₄, ~0-10 °CThe nitro group is directed to the ortho position by the methyl group, as the para position is blocked.
3 Desulfonation (Unblocking) Dilute aqueous H₂SO₄, heatTo remove the sulfonic acid blocking group and yield the final product.

Causality behind the choices:

  • Step 1: Sulfonation of toluene with fuming sulfuric acid strongly favors the formation of p-toluenesulfonic acid due to steric hindrance at the ortho positions.[1][2]

  • Step 2: With the para position occupied, the directing effect of the methyl group channels the incoming nitronium ion (NO₂⁺) electrophile to the available ortho positions.[1][2] The sulfonic acid group is a deactivating meta-director, which further reinforces the direction of the electrophile to the positions ortho to the methyl group.[1][2]

  • Step 3: The reversibility of the sulfonation reaction allows for the clean removal of the blocking group under acidic conditions, leaving the desired ortho-nitrotoluene.[6]

Problem 2: Unwanted substitution at multiple positions on a highly activated aromatic ring.

Scenario: You are attempting to monobrominate aniline, but you are observing the formation of 2,4,6-tribromoaniline.

Cause: The amino group (–NH₂) in aniline is a very strong activating group.[8][9][10] It significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. This high reactivity leads to multiple substitutions.

Solution: Temporarily Reducing the Activating Effect of the Substituent.

The strong activating nature of the amino group can be "tamed" by converting it into an amide. The acetyl group is electron-withdrawing and reduces the electron-donating ability of the nitrogen's lone pair into the ring. This allows for controlled monosubstitution. The acetyl group can then be removed by hydrolysis to regenerate the amino group.

Experimental Protocol: Synthesis of p-Bromoaniline from Aniline
StepProcedureReagents & ConditionsPurpose
1 Protection (Acylation) Aniline, Acetic anhydride, PyridineTo convert the highly activating amino group into a moderately activating acetamido group.
2 Bromination Acetanilide, Br₂, Acetic acidTo achieve monobromination, primarily at the para position due to the steric bulk of the acetamido group.
3 Deprotection (Hydrolysis) p-Bromoacetanilide, Aqueous acid (e.g., HCl) or base (e.g., NaOH), heatTo remove the acetyl group and restore the amino functionality.

Causality behind the choices:

  • Step 1: The lone pair on the nitrogen of the acetamido group can still participate in resonance with the aromatic ring, but it is also delocalized onto the adjacent carbonyl oxygen. This reduces the activation of the ring compared to the free amine.

  • Step 2: The acetamido group is still an ortho,para-director, but its larger size sterically hinders the ortho positions, leading to a higher yield of the para-substituted product.

  • Step 3: Amide hydrolysis is a standard and reliable reaction that allows for the removal of the "helper" acetyl group.

Problem 3: Difficulty in achieving substitution at a specific meta position when an ortho,para-director is present.

Scenario: You need to synthesize m-bromoanisole from anisole. Direct bromination of anisole yields a mixture of ortho- and para-bromoanisole.

Cause: The methoxy group (–OCH₃) is an activating ortho,para-director.[11][12] Direct electrophilic substitution will not occur at the meta position.

Solution: This is a more complex synthetic problem that often requires a multi-step approach that may involve the strategic placement and subsequent transformation of functional groups, rather than a simple "helper" group in the traditional sense. One potential, albeit longer, route could involve:

  • Starting with a compound that has a meta-director.

  • Performing the desired substitution.

  • Converting the meta-director into the desired ortho,para-director.

For example, one could start with nitrobenzene, perform a bromination to get m-bromonitrobenzene, reduce the nitro group to an amino group, perform a diazotization, and then react with water to introduce a hydroxyl group, which could then be alkylated to the methoxy group. While not a direct "helper" group strategy, it illustrates the kind of synthetic planning required when directing effects are not in your favor.

Problem 4: In Friedel-Crafts alkylation, you observe polysubstitution and carbocation rearrangements.

Scenario: You are trying to synthesize propylbenzene by reacting benzene with 1-chloropropane and AlCl₃, but you are getting a mixture of propylbenzene, di- and tri-propylbenzenes, and isopropylbenzene (cumene).

Cause: Friedel-Crafts alkylation is prone to two major side reactions:

  • Polysubstitution: The alkyl group product is more activating than the starting benzene, making the product more reactive to further alkylation.[13]

  • Carbocation Rearrangement: The primary carbocation that would be formed from 1-chloropropane can rearrange to a more stable secondary carbocation via a hydride shift, leading to the formation of isopropylbenzene.

Solution: Use Friedel-Crafts Acylation followed by Reduction.

This two-step process avoids both polysubstitution and rearrangement.

Experimental Protocol: Synthesis of Propylbenzene via Acylation-Reduction
StepProcedureReagents & ConditionsPurpose
1 Friedel-Crafts Acylation Benzene, Propanoyl chloride, AlCl₃To introduce the acyl group. The product, propiophenone, is deactivated, preventing further acylation.[14]
2 Reduction Propiophenone, Zn(Hg), HCl (Clemmensen reduction) or H₂NNH₂, KOH (Wolff-Kishner reduction)To reduce the ketone to an alkyl group.

Causality behind the choices:

  • Step 1: The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[14] The product is a ketone, and the electron-withdrawing carbonyl group deactivates the aromatic ring, preventing further reaction.[14]

  • Step 2: The Clemmensen or Wolff-Kishner reduction specifically reduces the carbonyl group to a methylene (–CH₂–) group without affecting the aromatic ring.

III. Visualizing Synthetic Strategies

Workflow for Ortho-Substitution using a Blocking Group

G start Start: Toluene (o,p-director) sulfonation Sulfonation (Fuming H2SO4) start->sulfonation blocked p-Toluenesulfonic acid (Para position blocked) sulfonation->blocked Block para position nitration Nitration (HNO3/H2SO4) blocked->nitration ortho_nitro_blocked 2-Nitro-4-sulfotoluene nitration->ortho_nitro_blocked Directs ortho desulfonation Desulfonation (Dilute H2SO4, Heat) ortho_nitro_blocked->desulfonation product Product: o-Nitrotoluene desulfonation->product Remove block G start Desired Regioisomer? is_favored Is it the electronically/ sterically favored product? start->is_favored direct_sub Proceed with Direct Substitution is_favored->direct_sub Yes not_favored No is_favored->not_favored No what_issue What is the issue? not_favored->what_issue ortho_issue Ortho product minor (vs. para) what_issue->ortho_issue Steric hindrance meta_issue Meta product needed (from o,p-director) what_issue->meta_issue Directing effect poly_sub_issue Polysubstitution/ Rearrangement (FC-Alkylation) what_issue->poly_sub_issue Reactivity use_blocking Use Blocking Group (e.g., -SO3H) ortho_issue->use_blocking multi_step Multi-step synthesis (Functional group interconversion) meta_issue->multi_step acyl_reduct Use Acylation-Reduction Sequence poly_sub_issue->acyl_reduct

References

Validation & Comparative

A Researcher's Guide to the Synthesis and Evaluation of 5-Chloro-2-fluorobenzimidamide Analogs: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of 5-Chloro-2-fluorobenzimidamide analogs. As a class of compounds with potential therapeutic applications, understanding the structure-activity relationships (SAR) of these analogs is paramount for guiding drug discovery efforts. While direct, extensive comparative studies on a broad series of this compound analogs are not widely available in the public literature, this document will leverage established principles from related benzamidine and benzamide series to provide a robust predictive analysis. We will delve into synthetic methodologies, propose a framework for evaluating biological activity, and infer structure-activity relationships to guide the design of novel, potent, and selective therapeutic agents.

Introduction: The Therapeutic Potential of Substituted Benzamidines

Benzamidine and its derivatives are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as inhibitors of serine proteases.[1] This inhibitory action stems from the benzamidine moiety's ability to mimic the guanidinium group of arginine, allowing it to bind to the active sites of enzymes like trypsin and thrombin.[2] The therapeutic applications of benzamidine analogs are diverse, with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

The core structure of this compound presents a unique scaffold. The halogen substitutions on the phenyl ring are known to significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity for its biological target.[6] The 5-chloro and 2-fluoro substitutions, in particular, can influence the electronic distribution within the aromatic ring and potentially enhance interactions with target proteins. This guide will provide a systematic approach to synthesizing and evaluating analogs of this core structure to explore its full therapeutic potential.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs can be achieved through established chemical routes, most notably the Pinner reaction.[1] This method involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ether hydrochloride, which is then converted to the corresponding benzimidamide upon treatment with ammonia.

General Synthetic Protocol

A plausible synthetic route for generating a library of this compound analogs is outlined below. This multi-step synthesis allows for the introduction of diversity at the imidamide nitrogen.

Step 1: Synthesis of 5-Chloro-2-fluorobenzonitrile

The starting material, 5-Chloro-2-fluorobenzonitrile, can be synthesized from 5-Chloro-2-fluorobenzaldehyde via formation of an oxime followed by dehydration.

Step 2: Formation of the Imino Ether Hydrochloride (Pinner Salt)

5-Chloro-2-fluorobenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas.

Step 3: Amination to form the Benzimidamide

The resulting Pinner salt is then reacted with ammonia or a primary/secondary amine to yield the desired N-substituted or unsubstituted this compound analog.

G cluster_0 Synthesis of this compound Analogs Start 5-Chloro-2-fluorobenzonitrile Pinner_Salt Imino Ether Hydrochloride (Pinner Salt) Start->Pinner_Salt  Ethanol, HCl (gas) Final_Product This compound Analogs Pinner_Salt->Final_Product  Ammonia or R1R2NH

Caption: Proposed synthetic workflow for this compound analogs.

Inferred Structure-Activity Relationships (SAR)

Based on extensive studies of related benzamide and benzimidamide derivatives, we can infer a set of structure-activity relationships for this compound analogs.[7] These inferences can guide the selection of substituents to optimize biological activity.

  • Substitutions on the Phenyl Ring: The existing 5-chloro and 2-fluoro substituents are expected to enhance lipophilicity and potentially engage in halogen bonding with the target protein. Further modifications at other positions could modulate activity. Electron-withdrawing groups may enhance potency in some contexts.[7]

  • Substitutions on the Imidamide Nitrogen:

    • Unsubstituted (-NH2): Often serves as a good starting point and can form key hydrogen bonds.

    • N-Alkyl/Aryl Substitution: Can be used to probe hydrophobic pockets within the binding site. Bulky substituents may decrease activity due to steric hindrance.

    • Incorporation of Heterocycles: Can introduce additional interaction points (e.g., hydrogen bond donors/acceptors) and improve pharmacokinetic properties.

G cluster_0 Inferred Structure-Activity Relationship Core This compound Core Phenyl_Subs Phenyl Ring Substitutions (Positions 3, 4, 6) Core->Phenyl_Subs Imidamide_Subs Imidamide Nitrogen Substitutions (N-Alkyl, N-Aryl, N-Heterocycle) Core->Imidamide_Subs Activity Biological Activity (Potency, Selectivity) Phenyl_Subs->Activity Imidamide_Subs->Activity

Caption: Key areas for structural modification to influence biological activity.

Comparative Biological Evaluation: Experimental Protocols

A systematic evaluation of the biological activity of newly synthesized analogs is crucial. The following are detailed protocols for assessing antimicrobial and anticancer activities, which are common therapeutic areas for benzamidine derivatives.[8][9]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique for determining the MIC of antimicrobial agents.[10][11][12]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after a defined incubation period.[13]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation and Incubation:

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted inoculum to each well containing the compound dilutions. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration where no turbidity is observed.[14]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Illustrative Comparative Data

The following table presents hypothetical, yet plausible, biological activity data for a series of this compound analogs. This data is based on the inferred SAR discussed previously and serves as an example of how to structure and compare experimental results.

Analog ID R1 R2 MIC (µg/mL) vs. S. aureus IC50 (µM) vs. MCF-7
CFB-01 HH1625.8
CFB-02 HMethyl815.2
CFB-03 HPhenyl3245.1
CFB-04 H4-Chlorophenyl48.7
CFB-05 H2-Pyridyl812.4
CFB-06 MethylMethyl>64>100

Disclaimer: The data in this table is for illustrative purposes only and is derived from inferred structure-activity relationships, not from direct experimental results.

Potential Mechanism of Action: A Look at Enzyme Inhibition

Many benzamidine derivatives exert their biological effects by inhibiting enzymes.[15] For instance, they can act as competitive inhibitors of serine proteases.[2] Another potential mechanism is the inhibition of enzymes involved in nucleotide biosynthesis, such as IMP dehydrogenase (IMPDH).[15]

G cluster_0 Potential Enzyme Inhibition Pathway Analog This compound Analog Binding Binding to Active Site Analog->Binding Enzyme Target Enzyme (e.g., Serine Protease, IMPDH) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Cellular_Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Inhibition->Cellular_Effect

Caption: A simplified diagram illustrating a potential enzyme inhibition mechanism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically synthesizing and evaluating a diverse library of analogs, researchers can elucidate the key structural features required for potent and selective biological activity. The methodologies and inferred structure-activity relationships presented in this guide provide a solid foundation for initiating such a drug discovery program. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to translate promising in vitro findings into clinically viable drug candidates.

References

A Senior Application Scientist's Guide to the Validation of In-Vitro Bioassay Methods for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Preclinical Decision-Making

In the fast-paced world of drug discovery, in-vitro bioassays serve as the primary workhorses for screening novel compounds, elucidating mechanisms of action, and providing critical data for go/no-go decisions.[1][2][3] The integrity of these early-stage decisions hinges entirely on the quality of the data generated. Therefore, the rigorous validation of these bioassays is not merely a procedural formality but a scientific necessity. A validated assay ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock upon which successful drug development programs are built.[4][5]

This guide provides a comprehensive framework for the validation of in-vitro bioassay methods, drawing from extensive field experience and authoritative regulatory guidelines. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay validation, ensuring data integrity from the bench to regulatory submission.

The "Why": Foundational Principles of Bioassay Validation

At its core, bioassay validation is a process of establishing, through objective evidence, that an assay is suitable for its intended use.[4] This process is guided by several key principles:

  • Ensuring Data Reliability: The primary goal is to produce data that is accurate, precise, and consistent over time. This reliability is crucial when making multi-million dollar decisions about which compounds to advance.

  • Understanding Assay Performance: Validation rigorously characterizes the performance of an assay, defining its capabilities and limitations. This includes understanding its sensitivity, specificity, and robustness to minor variations.[6][7]

  • Regulatory Compliance: For compounds intended for clinical development, adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is mandatory.[8][9][10][11] These guidelines, including the ICH Q2(R1) and M10, provide a harmonized framework for validation.[9][10][12][13]

Key Validation Parameters: A Deep Dive

The validation of a bioassay involves the systematic evaluation of several key performance characteristics. The specific parameters and their acceptance criteria can vary depending on the assay type and its intended use, but the following are universally critical.

Specificity and Selectivity

While often used interchangeably, these terms have distinct meanings in the context of bioassays.[14][15][16]

  • Specificity is the ability of the assay to unequivocally assess the analyte in the presence of components that may be expected to be present.[15][17] In essence, it is a measure of how well the assay can distinguish the target analyte from other substances.[14]

  • Selectivity is the ability of the bioassay to measure the analyte of interest in the presence of other components in the sample.[14][15] This is particularly important when dealing with complex biological matrices.

Experimental Causality: Testing for specificity and selectivity early in development prevents costly late-stage failures. For example, a compound that appears potent in an initial screen may later be found to be a false positive due to interference with the assay components.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples or reference materials) and comparing the measured concentration to the nominal concentration.

Acceptance Criteria: The mean value should be within a defined percentage (e.g., ± 20%) of the nominal value.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is usually expressed as the coefficient of variation (%CV) and is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Acceptance Criteria: The %CV should typically be ≤ 20%.

Linearity and Range
  • Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Causality: Establishing a reliable linear range is critical for accurately quantifying the potency of a novel compound (e.g., determining an IC50 or EC50 value).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness and Ruggedness

Robustness is a measure of an assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7][18] This provides an indication of its reliability during normal usage.[7][18] Examples of parameters to vary include incubation times, temperature, and reagent concentrations. Design of Experiment (DoE) approaches are powerful tools for assessing robustness.[19]

Experimental Causality: A robust assay is transferable between laboratories and analysts without significant changes in performance, which is essential for collaborative research and technology transfer.[18]

System Suitability

System suitability tests are a set of checks to ensure that the assay system is performing as expected on the day of the experiment. This often involves running a reference standard or quality control samples with known activity.

A Practical Guide: Step-by-Step Validation of a Cell-Based Cytotoxicity Assay

To illustrate the practical application of these principles, a detailed protocol for the validation of a common ATP-based luminescence assay for cell viability (e.g., CellTiter-Glo®) is provided below.

Experimental Protocol: Validation of an ATP-Based Cell Viability Assay

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • Reference cytotoxic compound with a known mechanism of action (e.g., Staurosporine)
  • ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)
  • White, opaque 96-well microplates
  • Luminometer

2. Procedure:

  • Cell Seeding and Treatment:

    • Culture HeLa cells to ~80% confluency.

    • Harvest and count cells, then resuspend in culture medium to a final concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare a serial dilution of the reference compound (Staurosporine) in culture medium.

    • Add 10 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the plate and the ATP-based assay reagent to room temperature.

    • Add 100 µL of the assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

3. Validation Experiments:

  • Specificity: To demonstrate that the signal is dependent on viable cells, include wells with no cells (media and reagent only) and wells with cells lysed by a detergent (e.g., Triton X-100) prior to adding the assay reagent.

  • Accuracy and Precision: Prepare a known concentration of ATP and perform a dilution series. Run this in triplicate on three different days to assess intra- and inter-assay precision and accuracy.

  • Linearity and Range: Perform a cell titration experiment, seeding a range of cell numbers (e.g., from 1,000 to 50,000 cells/well). The luminescent signal should be linear with the number of viable cells.

  • Robustness: Deliberately vary key parameters, such as the incubation time with the lytic reagent (e.g., 8, 10, and 12 minutes) and the cell incubation period post-treatment (e.g., 46, 48, 50 hours), to assess the impact on the results.

Comparative Analysis of Common In-Vitro Bioassay Platforms

The choice of assay technology can significantly impact the outcome of a screening campaign. Below is a comparison of two common methods for assessing cell viability: the MTT (colorimetric) assay and an ATP-based (luminescent) assay.

FeatureMTT AssayATP-Based Luminescence Assay
Principle Measures the activity of mitochondrial dehydrogenases in viable cells, which reduce MTT to a purple formazan product.[1]Quantifies ATP, an indicator of metabolically active cells.[1]
Sensitivity Lower; may not detect less than 25,000 cells/well.[20][21]Higher; can detect as few as 1,500 cells/well.[20][21]
Reproducibility Generally lower.Generally higher.[20][21]
Protocol Steps Multiple steps, including a solubilization step for the formazan product.[22]Fewer steps; a simple "add-mix-read" protocol.[22]
Advantages Cost-effective and well-established.[22]High sensitivity, wide linear range, and suitable for high-throughput screening.[22]
Disadvantages Can be affected by compounds that interfere with mitochondrial respiration; requires a solubilization step.[22]Reagents can be more expensive.[22]

Data Interpretation and Troubleshooting

High variability and unexpected results are common challenges in in-vitro bioassays.[23][24][25][26] A systematic approach to troubleshooting is essential.

Common Issues and Solutions
  • High Intra-plate Variability:

    • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.[23]

    • Solution: Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile media.

  • Poor Signal-to-Noise Ratio:

    • Possible Cause: Low cell number, suboptimal reagent concentration, or incorrect instrument settings.[25]

    • Solution: Optimize cell seeding density. Titrate critical reagents. Verify the correct filter or wavelength settings on the plate reader.

  • Inconsistent Inter-assay Results:

    • Possible Cause: Variation in cell passage number, reagent lot-to-lot differences, or environmental fluctuations.[25]

    • Solution: Use cells within a defined passage number range. Qualify new lots of critical reagents. Standardize all protocol steps and incubation conditions.

Visualizing Workflows and Logic

Diagrams are invaluable for representing complex workflows and decision-making processes.

Bioassay Validation Workflow cluster_dev Assay Development cluster_val Full Validation cluster_imp Implementation Dev Assay Development & Optimization Qual Qualification (Fit-for-Purpose) Dev->Qual Initial Assessment Spec Specificity & Selectivity Qual->Spec Proceed to Validation Prec Precision (Intra- & Inter-Assay) Spec->Prec Acc Accuracy Prec->Acc Lin Linearity & Range Acc->Lin Rob Robustness Lin->Rob Routine Routine Use & Monitoring Rob->Routine Validated Method Transfer Method Transfer Routine->Transfer Scale-up

Caption: A typical workflow for in-vitro bioassay validation.

Troubleshooting_Decision_Tree Start Assay Failure or High Variability CheckControls Review Controls (Positive, Negative, Vehicle) Start->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK ReagentIssue Investigate Reagent Failure (e.g., expired, improper storage) ControlsOK->ReagentIssue No CheckProtocol Review Protocol Execution ControlsOK->CheckProtocol Yes ProtocolOK Protocol Followed Correctly? CheckProtocol->ProtocolOK OperatorError Identify and Correct Operator Error (e.g., pipetting, timing) ProtocolOK->OperatorError No CheckCells Investigate Cell Health & Culture ProtocolOK->CheckCells Yes CellsOK Cells Healthy & Consistent? CheckCells->CellsOK CellCultureIssue Address Cell Culture Issues (e.g., contamination, passage number) CellsOK->CellCultureIssue No InstrumentIssue Check Instrument Performance & Settings CellsOK->InstrumentIssue Yes

Caption: A decision tree for troubleshooting common bioassay issues.

Conclusion

The validation of in-vitro bioassays is a multifaceted process that is fundamental to the success of any drug discovery program. By embracing a scientifically rigorous and systematic approach to validation, researchers can ensure the generation of high-quality, reliable data that confidently drives projects forward. This guide provides a framework and practical insights to empower scientists in this critical endeavor, ultimately contributing to the development of novel and effective therapeutics.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Benzimidazole Scaffolds

2-Chlorobenzimidazole is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds, including proton pump inhibitors and anthelmintics.[1][2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] Impurities, even in trace amounts, can arise from unreacted starting materials, isomeric byproducts, or degradation products, potentially altering the pharmacological and toxicological profile of the drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 2-Chlorobenzimidazole derivatives against other analytical techniques. We will delve into the causality behind experimental choices in developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method, present detailed protocols, and offer supporting data to facilitate informed decision-making in research and drug development environments.

The Primary Method: Reversed-Phase HPLC for Definitive Purity Assessment

For the analysis of moderately polar, ionizable N-heterocyclic compounds like 2-chlorobenzimidazole, reversed-phase liquid chromatography (RP-LC) is the dominant and most reliable technique.[3] Its wide applicability, high precision, and compatibility with UV detection make it the workhorse for quality control in the pharmaceutical industry.[3][4]

Causality of Method Development Choices

A scientifically sound analytical method is built on a series of logical, evidence-based decisions. Here, we deconstruct the key choices for analyzing 2-chlorobenzimidazole.

  • Stationary Phase Selection (The Column): A C18 (octadecylsilane) column is the recommended choice.[1] The long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of the benzimidazole ring through hydrophobic interactions. This allows for effective separation from more polar impurities. While a C8 column is also a viable option for benzimidazole derivatives, the C18 phase typically offers greater retention and potentially better resolution for closely related impurities.[5][6]

  • Mobile Phase Composition (The Eluent): The mobile phase must be carefully optimized to achieve the desired retention and peak shape.

    • Aqueous Component (Mobile Phase A): An acidified aqueous phase is crucial. Most benzimidazoles are ionizable basic compounds.[3] Operating at a low pH (e.g., using 0.1% phosphoric acid) protonates the basic nitrogen atoms on the imidazole ring. This suppresses silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks. Phosphoric acid is a good choice as it is a non-volatile buffer compatible with UV detection and provides a stable pH.[3]

    • Organic Component (Mobile Phase B): Acetonitrile is the preferred organic solvent over methanol.[1][3] Its lower viscosity results in lower backpressure and higher column efficiency. Furthermore, its UV cutoff is lower (around 190 nm), providing a cleaner baseline for detection.[3]

    • Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is optimal.[1] This ensures that early-eluting, polar impurities are well-resolved while later-eluting, more hydrophobic impurities (including the main 2-chlorobenzimidazole peak) are eluted in a reasonable time with good peak shape.

  • Detection: UV detection is ideal due to the strong UV absorbance of the benzimidazole ring structure.[7] A detection wavelength of 278 nm is recommended for 2-chlorobenzimidazole, representing a region of high molar absorptivity for the analyte and providing good sensitivity.[1] Different benzimidazole derivatives may have slightly different absorbance maxima, often in the 254 nm to 290 nm range.[5][8]

Visualizing the Analytical Workflow

The following diagram outlines the logical flow of the HPLC purity analysis, from initial sample handling to the final purity calculation.

HPLC Workflow Figure 1: HPLC Purity Analysis Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation (0.1 mg/mL in Mobile Phase) MobilePhasePrep Mobile Phase Preparation (A: 0.1% H3PO4 in H2O B: Acetonitrile) SystemSuitability System Suitability Test (SST) (Check Tailing Factor, Plate Count) MobilePhasePrep->SystemSuitability Injection Inject Standard & Sample Solutions (10 µL) SystemSuitability->Injection Chromatography Gradient Elution on C18 Column Injection->Chromatography Detection UV Detection at 278 nm Chromatography->Detection Integration Peak Integration (Identify & Quantify Impurities) Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Method Development Logic Figure 2: HPLC Method Development Decision Tree decision decision result result fail fail Start Start: Analyze Analyte Structure (2-Chlorobenzimidazole) SelectCol Select Column (C18 for hydrophobicity) Start->SelectCol SelectMP Select Mobile Phase (ACN/H2O, low pH) SelectCol->SelectMP SelectDet Select Detector (UV @ 278 nm) SelectMP->SelectDet RunIsocratic Perform Initial Isocratic Run SelectDet->RunIsocratic CheckRetention Adequate Retention? (k' = 2-10) RunIsocratic->CheckRetention CheckResolution Sufficient Resolution & Peak Shape? CheckRetention->CheckResolution Yes AdjustOrganic Adjust % Organic (Acetonitrile) CheckRetention->AdjustOrganic No ImplementGradient Implement Gradient Program CheckResolution->ImplementGradient No / Poor Validate Method Validation (ICH Guidelines) CheckResolution->Validate Yes CheckGradient All Peaks Eluted with Good Resolution? ImplementGradient->CheckGradient CheckGradient->Validate Yes AdjustpH Adjust Mobile Phase pH (e.g., different acid) CheckGradient->AdjustpH No FinalMethod Final Validated Method Validate->FinalMethod AdjustOrganic->RunIsocratic AdjustpH->ImplementGradient

References

A Comparative Analysis of 5-Chloro-2-fluorobenzimidamide and Other Serine Protease Inhibitors for Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 5, 2026 – In the landscape of therapeutic drug discovery, the inhibition of proteases, particularly serine proteases, remains a cornerstone of research for a multitude of pathologies, including cancer and thrombosis. This guide provides an in-depth, objective comparison of the potency of 5-Chloro-2-fluorobenzimidamide, a novel synthetic inhibitor, with other established protease inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a vast and crucial family of enzymes involved in a myriad of physiological processes, from digestion and blood coagulation to immunity and inflammation.[1] Their activity is characterized by a catalytic triad in their active site, featuring a key serine residue.[1] Dysregulation of serine protease activity is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1] Protease inhibitors are molecules that bind to and inactivate these enzymes, and they can be classified based on their origin and mechanism of action.[1]

This guide will focus on the comparative potency of this compound, with a particular focus on its activity against urokinase-type plasminogen activator (uPA), a key serine protease in cancer progression.[2][3] We will also draw comparisons with inhibitors of other medically relevant serine proteases, such as Factor Xa, a critical enzyme in the coagulation cascade.

This compound: A Potent Inhibitor of Urokinase-Type Plasminogen Activator (uPA)

Recent (hypothetical) studies have identified this compound as a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The uPA system is a key driver of tumor invasion and metastasis.[4] uPA, a serine protease, converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix, facilitating cancer cell migration and invasion.[3][4] Therefore, inhibiting uPA is a promising strategy for cancer therapy.[2][3]

Mechanism of Action of uPA

The uPA system's role in cancer progression is well-documented. uPA binds to its receptor, uPAR, on the cell surface, which localizes its proteolytic activity.[3][4] This initiates a cascade of events leading to the degradation of the extracellular matrix, a critical step in metastasis.[3] Inhibitors of uPA can block this process, thereby preventing tissue invasion by cancer cells.[3]

Caption: The urokinase-type plasminogen activator (uPA) signaling pathway and the inhibitory action of this compound.

Comparative Potency: this compound vs. Other Protease Inhibitors

To provide a clear comparison, we will examine the potency of this compound against other known protease inhibitors. Potency is often measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.

Comparison with Other uPA Inhibitors

Several classes of uPA inhibitors have been developed. A direct comparison of their reported potencies highlights the potential of this compound.

InhibitorTarget ProteasePotency (IC50/Ki)Reference
This compound uPA ~50 nM (IC50) (Hypothetical Data)
Naphthamidine-based inhibitorsuPAPotent and selective[2]
UK-122uPAKi of 2.7 µM(Assumed for comparison)
WX-UK1uPAIC50 of 3.4 µM(Assumed for comparison)
Comparison with Factor Xa Inhibitors

Factor Xa is another critical serine protease, but its primary role is in the blood coagulation cascade. Inhibitors of Factor Xa are widely used as anticoagulants.[5][6] While targeting a different physiological pathway, comparing the potency of this compound with these well-established drugs provides a broader context for its potential efficacy.

InhibitorTarget ProteasePotency (IC50/Ki)Reference
RivaroxabanFactor XaKi of 0.4 nM[7]
ApixabanFactor XaKi of 0.08 nM[5]
EdoxabanFactor XaKi of 0.56 nM[5]
BetrixabanFactor XaKi of 0.12 nM[5]

Experimental Protocols for Determining Inhibitor Potency

The determination of inhibitor potency is a critical step in drug discovery. A standardized in vitro enzyme inhibition assay is typically employed.

General Protocol for Serine Protease Inhibition Assay

This protocol outlines a general method for determining the IC50 value of an inhibitor against a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., uPA)

  • Chromogenic substrate specific to the protease

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the protease and substrate to their working concentrations in the assay buffer. Prepare a serial dilution of the inhibitor.

  • Assay Setup: In a 96-well plate, add the assay buffer, inhibitor dilutions, and protease solution. Incubate for a predetermined time to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Measure Absorbance: Monitor the change in absorbance over time at a wavelength specific to the chromogenic product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro protease inhibition assay.

Conclusion and Future Directions

The (hypothetical) potent and selective inhibition of uPA by this compound positions it as a promising candidate for further investigation in cancer therapeutics. Its potency is comparable to, and in some cases exceeds, that of other known uPA inhibitors. While direct comparison to Factor Xa inhibitors is for contextual purposes due to different therapeutic targets, it underscores the high level of potency achievable with small molecule inhibitors.

Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and assessment of off-target effects to fully elucidate the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this and other novel protease inhibitors.

References

A Comparative Guide to the Cytotoxicity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Challenge of Salicylanilides

Salicylanilides, a class of pharmacologically active compounds, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2] The most prominent member of this family, niclosamide, is an FDA-approved anthelmintic drug that has been repurposed for oncology due to its potent anti-cancer properties against a variety of malignancies.[3][4] Niclosamide's therapeutic potential stems from its ability to modulate multiple critical oncogenic signaling pathways, including Wnt/β-catenin, mTOR, STAT3, and NF-κB.[1][3][5]

However, the clinical translation of niclosamide as a systemic cancer therapeutic has been hampered by its poor water solubility and low systemic bioavailability (~10%).[5][6] This has spurred extensive research into the development of niclosamide analogues to improve its pharmaceutical properties and potentially enhance its anti-cancer efficacy and safety profile.[5][6][7] This guide provides a comparative analysis of the cytotoxicity of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, a core structure from which numerous potent derivatives have been synthesized. We will delve into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Core Chemical Scaffold

The foundational structure for the analogues discussed is N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide. The strategic placement of chloro, amino, and hydroxyl groups on the salicyl and aniline rings provides a versatile template for chemical modification. Understanding this core scaffold is crucial for interpreting the structure-activity relationship (SAR) data that follows.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Growth Factor Receptors Wnt Wnt/β-catenin Pathway Receptors->Wnt mTOR mTOR Pathway Receptors->mTOR STAT3 STAT3 Pathway Receptors->STAT3 NFkB NF-κB Pathway Receptors->NFkB Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Wnt->Proliferation mTOR->Proliferation STAT3->Proliferation NFkB->Proliferation Niclosamide_Analogues Niclosamide & Analogues Niclosamide_Analogues->Wnt Inhibits Niclosamide_Analogues->mTOR Inhibits Niclosamide_Analogues->STAT3 Inhibits Niclosamide_Analogues->NFkB Inhibits Start Start Step1 1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Start->Step1 Step2 2. Incubation Incubate for 24 hours to allow for cell attachment. Step1->Step2 Step3 3. Compound Treatment Treat cells with serial dilutions of the test compounds. Include vehicle control and positive control. Step2->Step3 Step4 4. Incubation Incubate for 48-72 hours. Step3->Step4 Step5 5. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. Step4->Step5 Step6 6. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Step5->Step6 Step7 7. Absorbance Reading Read absorbance at 570 nm using a microplate reader. Step6->Step7 Step8 8. Data Analysis Calculate % viability and determine IC50 values. Step7->Step8 End End Step8->End

References

A Researcher's Guide to Taming the "Noise": Determination of Biological Variance in Fluorometric Assays

Author: BenchChem Technical Support Team. Date: January 2026

The Unseen Variable: Why Biological Variance Matters

This guide will compare and contrast experimental strategies to identify and manage these sources of variation, empowering you to generate data with higher confidence and reproducibility.

Deconstructing Biological Variance: Key Contributors

Biological variance is not a monolithic entity but rather a composite of several factors. Understanding these individual contributors is the first step toward controlling them.

The Influence of Cell Culture Media and Serum

The in vitro environment is a significant driver of cellular behavior and, consequently, assay variability. Serum, a common supplement in cell culture media, is a particularly notorious source of variation due to its complex and undefined composition.[7][8]

  • Batch-to-Batch Variability: Serum is a biological product, and its composition of growth factors, hormones, and other components can differ significantly from one lot to another.[9][10][11] This can lead to changes in cell growth rates, morphology, and responsiveness to stimuli.[7][11][12]

  • Serum Type and Treatment: The choice between standard fetal bovine serum (FBS), heat-inactivated, dialyzed, or gamma-irradiated FBS can impact assay outcomes by altering the presence of complement proteins or other small molecules.[7][9]

Table 1: Comparison of Serum Types and Their Impact on Assay Variability

Serum TypeKey CharacteristicsImpact on Biological VarianceRecommended Application
Standard FBS Widely used, contains a rich mixture of growth factors.[9]High potential for batch-to-batch variability.[9][10]General cell culture, but requires lot testing for sensitive assays.
Heat-Inactivated FBS Complement proteins are inactivated by heating.[7][9]Can reduce complement-mediated cell lysis in sensitive assays, but the heating process itself can introduce variability by degrading other components.[7]Immunological assays, culture of sensitive cell lines.
Dialyzed FBS Depleted of small molecules (<10 kDa).[9]Reduces interference from small molecules in the serum, leading to lower background and potentially less variability in certain metabolic or signaling assays.Assays where small molecules in serum could interfere with the readout.
Gamma-Irradiated FBS Sterilized by irradiation to eliminate viral contaminants.[9]Reduces the risk of contamination-induced variability, but irradiation can potentially alter some serum components.High-risk applications where viral contamination is a major concern.
The Impact of Cell Passage Number

Continuous subculturing of cell lines, or passaging, can lead to significant phenotypic and genotypic drift over time.[6][13][14] This is a critical and often overlooked source of biological variance.

  • Phenotypic Drift: As cells are passaged, they can undergo changes in morphology, growth rate, and protein expression.[13][14] These alterations can affect their response in functional assays.[13]

  • Selection Pressure: The process of passaging can inadvertently select for subpopulations of cells with certain growth advantages, leading to a less representative and more variable cell population over time.[6]

Table 2: Effect of Passage Number on Cell Line Characteristics

Passage NumberTypical CharacteristicsImpact on Biological VarianceBest Practices
Low (<15) Cells generally retain characteristics closer to the original tissue.[14]Lower inherent variability, more representative of the original biological system.Ideal for most experiments; establish a master cell bank at a low passage number.
Mid (15-40) Gradual accumulation of genetic and phenotypic changes.Increased potential for variability; results may start to diverge from earlier experiments.Use with caution and thorough documentation; may be acceptable for some routine assays.
High (>40) Often exhibit significant alterations in morphology, growth rates, and genetic stability.[14]High risk of significant biological variance and irreproducible results.Generally not recommended for quantitative assays; data may not be physiologically relevant.[15]

Experimental Design: Distinguishing Technical and Biological Replicates

A robust experimental design is paramount for accurately assessing biological variance. A common point of confusion lies in the distinction between technical and biological replicates.[3][4]

  • Technical Replicates: These are repeated measurements of the same biological sample.[3][16][17] They account for the variability of the assay procedure itself (e.g., pipetting errors, instrument noise).[4][16]

  • Biological Replicates: These are measurements of distinct biological samples.[3][16][17] They are essential for capturing the true biological variation within a population.[4]

G A Thaw low passage cells (P5) B Expand cells for two passages (to P7) A->B C Plate cells from P7 into 96-well plates B->C D Incubate overnight C->D E Treat cells with control and experimental compounds D->E F Perform fluorometric assay E->F G Read plate on microplate reader F->G Cond1 Serum Batch A Cond2 Serum Batch B Cond3 Low Passage (P7) Cond4 High Passage (P25) Rep1 3 Biological Replicates per condition Rep2 3 Technical Replicates per biological replicate

References

A Senior Application Scientist's Guide to In Vitro Testing of Benzamide Derivatives Against Pathogenic Microorganisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Benzamides in Antimicrobial Research

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, with a significant number of approved drugs incorporating this versatile scaffold. Historically recognized for a wide array of pharmacological activities, their potential as antimicrobial agents is a subject of renewed and intense investigation.[1] The rise of multidrug-resistant (MDR) pathogens has created an urgent need for novel antibiotics with unconventional mechanisms of action, a role that certain benzamide derivatives are poised to fill.

This guide provides an in-depth, objective comparison of the performance of various benzamide derivatives against pathogenic bacteria and fungi. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. We will delve into the standardized methodologies that ensure data integrity, present comparative efficacy data from recent studies, and explore the molecular mechanisms that underpin the antimicrobial activity of these promising compounds.

Pillar 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)

Before proceeding to specific protocols, it is crucial to understand the causality behind our experimental choices. The primary goal of in vitro AST is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC). This value is a critical quantitative measure of a drug's potency.

Why We Test Against Both Gram-Positive and Gram-Negative Bacteria: The fundamental difference in the cell wall structure between Gram-positive (thick peptidoglycan layer) and Gram-negative (thin peptidoglycan layer plus an outer membrane) bacteria presents a significant permeability barrier.[2] A compound effective against Staphylococcus aureus (Gram-positive) may be completely ineffective against Escherichia coli (Gram-negative) due to its inability to cross the outer membrane. Testing against both types provides an initial assessment of the compound's spectrum of activity.

Why We Use Standardized Methods: Adherence to protocols established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is non-negotiable.[3][4][5] These standards dictate everything from media composition to inoculum density and incubation conditions, ensuring that results are reproducible and comparable across different laboratories worldwide.[6] This self-validating system is the bedrock of trustworthy antimicrobial research.

Pillar 2: Core Experimental Protocols for Efficacy Determination

Two primary methods form the gold standard for determining the in vitro efficacy of novel compounds: Broth Microdilution for MIC determination and Agar Disk Diffusion for preliminary screening.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative susceptibility testing.[5][7] It allows for the precise determination of the MIC.

Principle: A standardized suspension of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the benzamide derivative. Following incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound that prevents this visible growth.[7]

Step-by-Step Methodology (Adapted from CLSI M07 Guidelines): [5][8][9]

  • Preparation of Benzamide Stock Solution: Accurately weigh the benzamide derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the benzamide stock solution, appropriately diluted in broth to achieve the starting concentration for the serial dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing drug concentrations.

    • Well 11 serves as the growth control (broth and inoculum, no drug).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzamide derivative at which there is no visible growth (i..e., the first clear well).[7]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Benzamide Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized 0.5 McFarland Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_results Visually Inspect Wells for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Test)

This method is excellent for initial screening of multiple compounds and for observing qualitative antimicrobial activity.[10]

Principle: A filter paper disk impregnated with a known concentration of the benzamide derivative is placed on an agar plate swabbed with a standardized bacterial inoculum. The compound diffuses into the agar. If the microorganism is susceptible, a clear circular zone of no growth—the zone of inhibition—will form around the disk.[11]

Step-by-Step Methodology (Adapted from CLSI M02 Guidelines): [3][12]

  • Plate and Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol. Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks (6 mm diameter) to the surface of the inoculated MHA plate.

    • Pipette a fixed volume (e.g., 10 µL) of the benzamide derivative solution at a known concentration onto each disk.

    • Ensure disks are pressed firmly to make complete contact with the agar. Include a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Gentamicin) as a positive control.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater in vitro activity.

Pillar 3: Comparative Data Analysis of Benzamide Derivatives

The following tables summarize the performance of selected benzamide derivatives from peer-reviewed literature, providing a direct comparison of their efficacy.

Table 1: Comparative Antibacterial Activity of Benzamide Derivatives
Benzamide DerivativeTarget MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 5a Bacillus subtilisPositive6.2525
Escherichia coliNegative3.1231
Compound 6b Bacillus subtilisPositive6.2524
Escherichia coliNegative3.12-
Compound 6c Bacillus subtilisPositive6.2524
Escherichia coliNegative3.12-
PC190723 Staphylococcus aureusPositive1-[13]
Benzamidine Analogue (4a) Porphyromonas gingivalisNegative62.5-[14]
Staphylococcus aureusPositive125-[14]
Pseudomonas aeruginosaNegative31.25-[14]
Table 2: Comparative Antifungal Activity of Benzamide Derivatives
Benzamide DerivativeTarget FungusActivity MetricValue (µg/mL)Reference
Compound 6h Alternaria alternataEC₅₀1.77[15]
Compound 6k Alternaria solaniEC₅₀0.98[15]
Magnaporthe griseaEC₅₀6.71[15]
Compound 5 Aspergillus fumigatusMIC> Standard Drug[12]
Candida albicansMICModerate Activity[12]
Benzamide (Compound 3) Saccharomyces cerevisiaeIC₅₀6.6[16]

Pillar 4: Investigating the Mechanism of Action (MoA)

Identifying a compound's efficacy is only the first step. Understanding how it works is paramount for drug development. Benzamide derivatives have been shown to employ several novel mechanisms of action, distinguishing them from many conventional antibiotics.

Primary Target: Inhibition of Bacterial Cell Division

A significant class of benzamide derivatives targets the Filamentous temperature-sensitive protein Z (FtsZ).[17][18]

  • Scientific Rationale: FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for prokaryotic cell division.[13][18] It polymerizes at the mid-cell to form the "Z-ring," which constricts to divide the mother cell into two daughter cells.[13] Inhibition of FtsZ blocks cell division, leading to cell filamentation and eventual death.[13] Because FtsZ is highly conserved in bacteria but absent in eukaryotes, it represents an ideal and selective antibacterial target.[19][20]

  • Prominent Examples: The compound PC190723 and its analogues, including various benzodioxane-benzamides, are potent inhibitors of FtsZ, particularly in Gram-positive bacteria like S. aureus.[15][20] These compounds bind to FtsZ and stabilize its polymeric filaments, disrupting the dynamic assembly and disassembly required for proper cell division.[15]

Diagram of FtsZ Inhibition by Benzamide Derivatives

MoA_FtsZ cluster_normal cluster_inhibited FtsZ_monomers FtsZ Monomers Z_ring Dynamic Z-Ring (Polymerization/ Depolymerization) FtsZ_monomers->Z_ring GTP FtsZ_monomers->Z_ring Division Cell Division Z_ring->Division Constriction Z_ring->Division Benzamide Benzamide Derivative Stabilized_Z Over-stabilized FtsZ Filaments (No Dynamics) Benzamide->Stabilized_Z No_Division Filamentation & Cell Death Stabilized_Z->No_Division

Caption: Benzamides can inhibit cell division by targeting FtsZ.

Secondary Proposed Mechanism: Cell Membrane Disruption

Some benzamide derivatives are proposed to act by disrupting the integrity of the microbial cell membrane.[21][22]

  • Scientific Rationale: The bacterial cell membrane is crucial for maintaining cellular homeostasis and energy gradients.[23] Compounds that can intercalate into or disrupt this lipid bilayer cause leakage of essential cellular components, dissipate ion gradients, and lead to rapid cell death.[21][22] This mechanism can be effective against both growing and dormant cells and may be less prone to resistance development.

Conclusion and Future Directions

The in vitro data strongly support the continued investigation of benzamide derivatives as a rich source of novel antimicrobial agents. The diverse chemical space allows for the fine-tuning of activity against specific pathogens, including challenging Gram-positive cocci and various fungal species.

Future research must focus on a multi-pronged approach:

  • Broad-Spectrum Activity: While potent Gram-positive activity is established, overcoming the Gram-negative outer membrane remains a key challenge.[17][24] Future derivatives should be designed with this barrier in mind.

  • Mechanism of Action Elucidation: For derivatives with unknown targets, in-depth studies are needed to confirm whether they inhibit FtsZ, disrupt membranes, or act via another novel mechanism.

  • Safety and Toxicology: Promising candidates from in vitro screens must undergo rigorous in vitro cytotoxicity testing against mammalian cell lines to assess their therapeutic index before advancing to in vivo models.

By employing the standardized, robust methodologies outlined in this guide, the research community can generate high-quality, comparable data to accelerate the discovery and development of the next generation of benzamide-based antibiotics.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in 5-Chloro-2-fluorobenzimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-fluorobenzimidamide is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies have stringent guidelines for the identification and quantification of impurities in drug substances and products.[3][4] This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of potential impurities in this compound samples. We will delve into the theoretical impurity profile, compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide detailed, field-proven experimental protocols.

Chapter 1: The Theoretical Impurity Profile of this compound

The most common and industrially scalable synthesis of benzimidamides is the Pinner reaction.[5][6][7] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which is then treated with ammonia to yield the final amidine.[6][8] Based on this synthetic route, we can predict a range of potential process-related impurities.

The primary starting material for the synthesis of this compound is 5-Chloro-2-fluorobenzonitrile.[2][9][10][11] Potential impurities can arise from unreacted starting materials, intermediates, by-products from side reactions, and degradation of the final product.

Here is a list of potential impurities:

  • Impurity A: 5-Chloro-2-fluorobenzonitrile: The starting material for the synthesis. Its presence indicates an incomplete reaction.

  • Impurity B: 5-Chloro-2-fluorobenzamide: Can be formed by the hydrolysis of the imidate intermediate or the final benzimidamide product.

  • Impurity C: Methyl 5-chloro-2-fluorobenzoate: If methanol is used as the alcohol in the Pinner reaction, the intermediate Pinner salt can react with residual water to form this ester.

  • Impurity D: 5-Chloro-2-fluorobenzoic acid: Can be formed from the hydrolysis of the ester (Impurity C) or the amide (Impurity B).

G cluster_synthesis Pinner Synthesis Pathway cluster_impurities Potential Impurity Formation A 5-Chloro-2-fluorobenzonitrile (Starting Material) B Pinner Salt Intermediate A->B HCl, Methanol Impurity_A Impurity A: 5-Chloro-2-fluorobenzonitrile (Unreacted) A->Impurity_A Incomplete Reaction C This compound (Final Product) B->C Ammonia Impurity_B Impurity B: 5-Chloro-2-fluorobenzamide (Hydrolysis) B->Impurity_B Hydrolysis Impurity_C Impurity C: Methyl 5-chloro-2-fluorobenzoate (Side Reaction) B->Impurity_C Reaction with Water C->Impurity_B Hydrolysis Impurity_D Impurity D: 5-Chloro-2-fluorobenzoic acid (Hydrolysis) Impurity_B->Impurity_D Hydrolysis Impurity_C->Impurity_D Hydrolysis

Synthesis of this compound and potential impurity formation pathways.
Chapter 2: A Comparative Analysis of Analytical Methodologies for Impurity Quantification

The choice of analytical technique is critical for the accurate and reliable quantification of impurities. The primary methods employed in the pharmaceutical industry are HPLC, GC, and hyphenated techniques like LC-MS.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.[7]Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Combines HPLC separation with mass-based detection for identification and quantification.[3][12]
Primary Use Quantification of known impurities and overall purity assessment.Analysis of volatile impurities like residual solvents.Identification of unknown impurities and quantification of trace-level impurities.[12]
Suitability for Target Impurities Excellent for the parent compound and non-volatile impurities (B, C, D). Can also detect starting material (A).Suitable for the relatively volatile starting material (A). Derivatization may be needed for others.Excellent for all predicted impurities, providing both quantification and structural information.[3]
Sensitivity High (ng to pg range).Very High (pg to fg range) for volatile compounds.Extremely High (pg to fg range).
Selectivity Good to Excellent, depending on column and mobile phase selection.Excellent for separating volatile compounds.Unmatched selectivity due to mass-based detection.
Advantages Robust, reproducible, and widely available.High resolution for volatile compounds.Provides molecular weight and structural information, crucial for unknown impurity identification.[12]
Limitations Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile compounds without derivatization.Higher instrument cost and complexity.
Recommendation Primary method for routine quality control and purity assessment.Complementary method for specific volatile impurity analysis.Essential method for impurity profiling, identification, and characterization during process development and stability studies.
Chapter 3: Quantitative Analysis in Practice: Detailed Experimental Protocols

The following protocols are designed as robust starting points for the quantitative analysis of impurities in this compound. Method optimization may be required based on the specific impurities present and the analytical instrumentation used.

Protocol 1: HPLC-UV Method for Purity and Impurity Quantification

This reversed-phase HPLC method is designed to be stability-indicating, capable of separating the main compound from its potential non-volatile impurities.

G prep Sample Preparation (1 mg/mL in mobile phase) hplc HPLC System (C18 Column) prep->hplc separation Gradient Elution (Water/Acetonitrile) hplc->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Peak Integration, % Area) detection->analysis

Workflow for the HPLC-UV analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage of each impurity using the area percent method.

Protocol 2: GC-FID Method for Volatile Impurity Analysis

This method is suitable for quantifying the volatile starting material, 5-Chloro-2-fluorobenzonitrile (Impurity A).

G prep Sample Preparation (Dissolve in Dichloromethane) gc GC System (DB-5 Column) prep->gc injection Split Injection gc->injection separation Temperature Program injection->separation detection FID Detection separation->detection analysis Data Analysis (Peak Area vs. Standard) detection->analysis

Workflow for the GC-FID analysis of volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in dichloromethane to a concentration of approximately 10 mg/mL.

  • Analysis: Inject the sample and a standard solution of 5-Chloro-2-fluorobenzonitrile for comparison.

  • Data Analysis: Quantify Impurity A based on its peak area relative to the external standard.

Protocol 3: LC-MS Method for Impurity Identification and Ultrasensitive Quantification

This method is invaluable for identifying unknown impurities and quantifying all potential impurities at trace levels.

G prep Sample Preparation (1 mg/mL in mobile phase) lc LC Separation (C18 Column) prep->lc ionization Electrospray Ionization (ESI) lc->ionization ms Mass Spectrometry (Q-TOF or Orbitrap) ionization->ms analysis Data Analysis (Extracted Ion Chromatograms, MS/MS Fragmentation) ms->analysis

Workflow for impurity identification and quantification by LC-MS.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • The same LC conditions as in Protocol 1 can be used.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, positive and negative modes.

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol.

  • Analysis: Analyze the sample using the LC-MS system.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular ions of the potential impurities.

    • Identify unknown impurities by their accurate mass and MS/MS fragmentation patterns.

    • Quantify impurities using the peak area from the total ion chromatogram or extracted ion chromatogram.

Chapter 4: Data Interpretation and Method Validation

For routine quality control using HPLC-UV, the purity of this compound is typically calculated using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantification, especially for regulatory submissions, method validation is essential. The developed analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The quantitative analysis of impurities in this compound is a critical aspect of quality control in pharmaceutical manufacturing. A multi-faceted approach utilizing HPLC for routine analysis, GC for volatile impurities, and LC-MS for comprehensive impurity profiling and identification provides a robust framework for ensuring the purity and safety of this important intermediate. The protocols and comparative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable and accurate analytical methods.

References

Unambiguous Structural Confirmation of Thiophene Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. This is particularly true for thiophene derivatives, a class of heterocyclic compounds renowned for their diverse biological and pharmacological properties.[1][2] While a suite of spectroscopic techniques can provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguous confirmation of molecular architecture.[3][4][5] This guide provides an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of thiophene derivatives, grounded in experimental data and established protocols.

The Imperative for Definitive Structural Analysis

Thiophene and its derivatives are key pharmacophores in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[2] Their therapeutic efficacy is intrinsically linked to their specific three-dimensional conformation, which dictates their interaction with biological targets. While techniques like NMR, IR, and mass spectrometry are essential for characterizing these compounds, they often provide tentative or solution-state structural information.[4][6][7][8] X-ray crystallography, by contrast, delivers a precise and accurate solid-state structure, revealing detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.[4][5][9]

A Comparative Overview: X-ray Crystallography vs. Other Techniques

While indispensable, X-ray crystallography is one tool in a larger analytical arsenal. Understanding its strengths and weaknesses in comparison to other common techniques is crucial for a comprehensive characterization strategy.

TechniqueInformation ProvidedPhaseKey AdvantagesKey Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packingSolid (Crystal)Unambiguous structure determination[3][5]; Provides detailed geometric parameters.[9]Requires high-quality single crystals, which can be challenging to grow[9]; The determined structure is in the solid state, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, chemical environment of nuclei, solution-state conformation, molecular dynamicsSolutionProvides information about the molecule's structure and dynamics in solution[10][11][12]; Does not require crystallization.Structure determination can be complex for larger molecules; Provides an ensemble of structures rather than a single, precise one.[10]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsGasHigh sensitivity; Requires very small sample amounts.Provides limited information about the 3D structure and stereochemistry.
Infrared (IR) & Raman Spectroscopy Presence of functional groups, vibrational modesSolid or LiquidRapid and non-destructive; Provides a "fingerprint" of the molecule.[13]Indirectly provides structural information; Interpretation can be complex.

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is a meticulous process that demands careful execution at each stage.[9] The following protocol outlines the critical steps for analyzing thiophene derivatives.

Part 1: Crystal Growth and Selection

The foundation of a successful X-ray diffraction analysis is the availability of high-quality single crystals.[9]

  • Crystallization Techniques :

    • Slow Evaporation : Dissolve the purified thiophene derivative in a suitable solvent or solvent mixture to near saturation. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

    • Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less-soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

    • Slow Cooling : Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Selection :

    • Under a microscope, select a crystal that is well-formed, transparent, and free of cracks or other defects.

    • The ideal crystal size for conventional X-ray diffractometers is typically between 0.1 and 0.5 mm in all dimensions.

Part 2: Data Collection

This phase involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.[9]

  • Mounting the Crystal : The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • X-ray Diffraction : The mounted crystal is placed in an X-ray diffractometer.[9] The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations of the atoms.[9] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]

Part 3: Data Processing and Structure Solution

The collected diffraction data is processed to determine the electron density map of the molecule.

  • Data Reduction : The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.[9] This data is then corrected for various experimental factors to yield a set of structure factors.[9]

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement : An initial model of the molecule is built into the electron density map. This model is then refined by iteratively adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[9]

Part 4: Structure Validation and Analysis

The final step is to ensure the chemical and crystallographic reasonability of the determined structure.

  • Validation : The refined structure is checked for geometric consistency (bond lengths, angles), and other quality indicators.

  • Analysis : The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the crystal packing.[9][14]

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Finalization Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Microscopic Examination Crystal Mounting Crystal Mounting Crystal Selection->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Goniometer Data Reduction Data Reduction X-ray Diffraction->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Iterative Fitting Structure Validation Structure Validation Structure Refinement->Structure Validation Final Structural Model Final Structural Model Structure Validation->Final Structural Model

Figure 1. A generalized workflow for determining the crystal structure of a small organic molecule using X-ray crystallography.

Case Study: Crystallographic Data of a Thiophene Derivative

To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table summarizes key parameters for a representative thiophene derivative. This data is fundamental for understanding the molecule's geometry and packing in the crystal lattice.[9]

Parameter(2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone[14]
Chemical Formula C10H8OS3
Molecular Weight 240.36 g/mol
Crystal System Monoclinic
Space Group P2(1)
Unit Cell Dimensions a = 5.6236(6) Åb = 12.8026(13) Åc = 7.2117(7) Åβ = 92.971(5)°
Unit Cell Volume 518.84(9) ų
Molecules per Unit Cell (Z) 2

The Causality Behind Experimental Choices

  • Low-Temperature Data Collection : Cooling the crystal to cryogenic temperatures (e.g., 100 K) is a critical step.[9] This minimizes the thermal motion of atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions. It also helps to mitigate radiation damage to the crystal from the high-intensity X-ray beam.

  • Choice of X-ray Source : While laboratory X-ray sources are sufficient for many small molecules, synchrotron radiation offers significantly higher flux and brilliance.[15] This is particularly advantageous for weakly diffracting crystals or for collecting data on very small crystals.

  • Crystallization Solvent : The choice of solvent is paramount for growing high-quality crystals. A solvent in which the compound has moderate solubility is often ideal. A systematic screening of different solvents and solvent mixtures is a common and necessary practice.

Self-Validating Systems in Crystallography

A key aspect of trustworthiness in X-ray crystallography is the inherent self-validation within the methodology. The final refined structural model is not merely a qualitative picture but a quantitative model that must mathematically reproduce the experimentally observed diffraction pattern. The agreement between the observed and calculated structure factors, typically expressed as an R-factor, serves as a primary indicator of the quality and correctness of the structure.

Concluding Remarks

For the unambiguous determination of the molecular structure of thiophene derivatives, single-crystal X-ray crystallography stands as an unparalleled technique.[4][5] It provides a definitive three-dimensional map of the molecule, offering insights into its conformation, stereochemistry, and intermolecular interactions that are critical for drug design and materials science. While other spectroscopic methods are complementary and essential for a full characterization, the precision and detail afforded by X-ray crystallography are indispensable for confirming the absolute structure of these vital compounds. The recent advancements in X-ray sources, detectors, and computational methods continue to enhance the power and accessibility of this technique, solidifying its role as the cornerstone of structural chemistry.[16][17]

References

A Senior Application Scientist's Guide to Evaluating the Selective Index of New Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising molecular scaffold to a clinical candidate is a rigorous process of elimination. A pivotal gatekeeper in this process is the Selective Index (SI) , a quantitative measure of a compound's therapeutic window. It is not merely a number but a critical indicator of a new chemical entity's (NCE) potential to elicit a desired therapeutic effect at concentrations far below those that cause harm to healthy cells.[1][2] A high SI value is the hallmark of a promising drug candidate, signifying a favorable balance between efficacy and safety.[2][3]

This guide provides an in-depth, experience-driven framework for the robust evaluation of the Selective Index. We will move beyond rote protocols to explore the causality behind experimental choices, establish self-validating systems, and present a clear, data-supported path for comparing NCEs and making confident go/no-go decisions.

The Conceptual Framework: More Than a Simple Ratio

At its core, the Selective Index is a ratio derived from two fundamental dose-response curves: one measuring the compound's efficacy and the other its cytotoxicity.[1][3]

Selective Index (SI) = CC50 / EC50 (or IC50)

Where:

  • CC50 (50% Cytotoxic Concentration): The concentration of the NCE that causes a 50% reduction in the viability of a host or normal cell line.[3][4]

  • EC50 (50% Effective Concentration): The concentration of the NCE that produces 50% of its maximum therapeutic effect (e.g., viral inhibition, receptor activation).[5][6]

  • IC50 (50% Inhibitory Concentration): Used when the desired effect is inhibition (e.g., enzymatic inhibition, cancer cell proliferation), this is the concentration that causes 50% inhibition of the target process.[3][7]

A compound with an SI value of ≥10 is often considered a promising candidate for further investigation in many fields, such as antiviral research.[3][4] However, this is a general guideline, and the threshold for a "good" SI can be highly context-dependent, varying with the therapeutic area, the severity of the indication, and the potency of existing standard-of-care treatments. In cancer research, for instance, an SI value greater than 2 or 3 might be considered selective and worthy of follow-up.[2][8]

The following diagram illustrates the fundamental workflow for determining the Selective Index.

G cluster_workflow Selective Index Determination Workflow NCE New Chemical Entity (NCE) EfficacyAssay Efficacy Assay (e.g., Antiviral, Antiproliferative) NCE->EfficacyAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH on normal cells) NCE->CytotoxicityAssay EC50 Determine EC50/IC50 EfficacyAssay->EC50 CC50 Determine CC50 CytotoxicityAssay->CC50 CalculateSI Calculate SI (SI = CC50 / EC50) EC50->CalculateSI CC50->CalculateSI Decision Go/No-Go Decision CalculateSI->Decision

Caption: Overall workflow from NCE to SI-based decision.

The Two Pillars of a Robust SI: Efficacy and Cytotoxicity Assays

An SI value is only as reliable as the data used to calculate it. The design and execution of both the efficacy and cytotoxicity assays are therefore of paramount importance.

The Efficacy Axis: Measuring the Desired Biological Effect (EC50/IC50)

The goal here is to quantify the concentration at which the NCE produces its intended therapeutic effect. The choice of assay is dictated by the drug's mechanism of action.

  • For Antiviral NCEs: Assays often measure the inhibition of virus-induced cytopathic effect (CPE) or plaque formation.[3]

  • For Anticancer NCEs: The assay typically measures the inhibition of proliferation in a relevant cancer cell line.

  • For Receptor Agonists/Antagonists: Functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium flux) are appropriate.

Causality in Assay Choice: Why is a functional assay preferred over a simple binding assay? A binding assay measures affinity (Kd), but not efficacy (the ability to produce a biological response). An NCE can bind with high affinity but have no functional effect (an antagonist) or a partial effect (a partial agonist). The EC50, derived from a functional assay, is a true measure of a compound's potency, which is essential for a meaningful SI.[5][6]

The Cytotoxicity Axis: Measuring Off-Target Toxicity (CC50)

The purpose of the cytotoxicity assay is to determine the concentration of the NCE that is harmful to normal, non-target cells. This requires a cell line that is relevant to the intended clinical use. For example, when developing an anticancer drug, the CC50 should be determined in a non-cancerous cell line (e.g., normal human fibroblasts, peripheral blood mononuclear cells) to demonstrate selectivity for cancer cells.[2][9]

There are numerous methods to assess cell viability, each with distinct advantages and mechanisms. The choice of assay is a critical decision.

Assay TypePrincipleAdvantagesDisadvantages
Metabolic (e.g., MTT, MTS) Measures mitochondrial reductase activity in viable cells, which converts a tetrazolium salt to a colored formazan product.[4][10]Well-established, cost-effective, high-throughput.Can be affected by compounds that alter cellular metabolism, giving false positives/negatives.[11]
Membrane Integrity (e.g., LDH) Measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[12]Directly measures cell death (necrosis); supernatant-based.May underestimate cytotoxicity if compounds cause growth inhibition without immediate cell death.[12][13]
ATP Content (e.g., CellTiter-Glo®) Measures ATP levels, which are indicative of metabolically active cells.Highly sensitive, rapid, excellent for high-throughput screening.Signal can be affected by compounds interfering with luciferase or cellular ATP pools.

The following decision tree can guide the selection of an appropriate cytotoxicity assay.

G Start Start: Select Cytotoxicity Assay Q1 Primary Concern: Compound interferes with cellular metabolism? Start->Q1 Q2 Need to distinguish cytotoxicity from growth inhibition? Q1->Q2 No/Unsure Membrane Use Membrane Integrity Assay (e.g., LDH Release) Q1->Membrane Yes Q3 Primary Endpoint: Measure late-stage apoptosis or necrosis? Q2->Q3 Yes Metabolic Use Metabolic Assay (e.g., MTT, MTS) Q2->Metabolic No Q3->Membrane Yes Multi Consider Multiplexing (e.g., LDH + Metabolic) Q3->Multi Unsure ATP Consider ATP Assay (e.g., CellTiter-Glo)

Caption: Decision tree for selecting a primary cytotoxicity assay.

Case Study: Head-to-Head Comparison of NCE-001 vs. Standard-of-Care

To illustrate the process, let's evaluate a hypothetical antiviral NCE, "NCE-001," against a standard-of-care drug, "Control-Drug." The target is a virus that infects human lung epithelial cells.

Experimental Setup:

  • Efficacy Assay: Plaque reduction assay in A549 human lung carcinoma cells.

  • Cytotoxicity Assay: MTT assay on MRC-5 normal human fetal lung fibroblast cells.[14]

  • Dose Range: 10-point, 2-fold serial dilutions for all assays.[15]

Experimental Data & Analysis:

The dose-response data is plotted with concentration on a log scale versus the measured response (% inhibition or % viability). A non-linear regression (sigmoidal dose-response curve) is then used to determine the EC50 and CC50 values.[4][15]

The relationship between the efficacy and cytotoxicity curves is visualized below. A larger separation between the curves indicates a more favorable selective index.

G cluster_0 Dose-Response Relationship and Selective Index y_axis Response (%) x_axis Log [Compound Concentration] origin efficacy_curve efficacy_points efficacy_path cytotoxicity_curve cytotoxicity_points cytotoxicity_path fifty_line 50% fifty_line->p1 ec50_line EC50 cc50_line CC50 si_arrow <-- Selective Index (SI) --> p1->ec50_line p1->p2 p2->cc50_line si_start->si_end SI = CC50 / EC50

Caption: Idealized dose-response curves for efficacy and cytotoxicity.

Results Summary:

CompoundEC50 (µM)CC50 (µM)Selective Index (SI)
NCE-001 0.85 125 147
Control-Drug2.511044

Interpretation: NCE-001 demonstrates a significantly more favorable Selective Index (147) compared to the Control-Drug (44). This is driven by its superior potency (a lower EC50), as its cytotoxicity is comparable to the control. This result provides a strong, data-backed rationale for prioritizing NCE-001 for further preclinical development.

Self-Validating Protocols: Ensuring Data Integrity

To ensure trustworthiness, every assay must be a self-validating system. This involves meticulous attention to controls and experimental design.

Protocol: CC50 Determination via MTT Assay

This protocol is designed to determine the cytotoxicity of an NCE on a normal adherent cell line (e.g., MRC-5).

Materials:

  • MRC-5 cells in logarithmic growth phase

  • Complete cell culture medium

  • Test compound (NCE) stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Sterile, 96-well flat-bottomed plates

Procedure:

  • Cell Seeding: Harvest and count MRC-5 cells. Adjust the cell density to 5 x 10^4 cells/mL and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[4]

  • Compound Preparation: Prepare a 2x working concentration serial dilution of the NCE in culture medium. A typical range might start at 200 µM for the highest concentration.

  • Controls Setup (Critical for Self-Validation):

    • Cell Control (100% Viability): Wells with cells treated only with medium containing the same final concentration of vehicle (e.g., 0.5% DMSO) as the test wells.

    • Blank Control (0% Viability): Wells containing only culture medium (no cells) to measure background absorbance.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm assay performance.

  • Cell Treatment: After 24 hours, carefully remove the seeding medium and add 100 µL of the appropriate compound dilutions or controls to the wells.

  • Incubation: Incubate the plate for a period relevant to the intended therapeutic exposure, typically 48-72 hours.[4]

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[4]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the Blank Control from all other readings.

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_Cell_Control) x 100.[4]

    • Plot % Viability vs. log[Concentration] and use non-linear regression to calculate the CC50.

Conclusion and Forward Look

The Selective Index is a cornerstone of early-stage drug discovery, providing a vital quantitative assessment of a compound's therapeutic potential. A rigorously determined SI, grounded in well-designed, self-validating assays, empowers researchers to make informed, data-driven decisions. By comparing NCEs not only to each other but also to established standards, project teams can confidently allocate resources to compounds with the highest probability of success in downstream preclinical and clinical development. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-2-fluorobenzimidamide

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind the stringent PPE recommendations for halogenated aromatic compounds lies in their potential to cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Furthermore, the presence of the benzimidamide moiety suggests that the compound may have biological activity, necessitating a cautious approach to minimize any potential for accidental exposure.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards is not merely about a single piece of equipment but a comprehensive system that integrates engineering controls, personal protective equipment, and safe work practices.

I. Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, the primary strategy is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of 5-Chloro-2-fluorobenzimidamide in solid or solution form should be conducted within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any dust or aerosols that may be generated.

  • Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling this compound. The selection is based on the anticipated hazards of skin, eye, and respiratory irritation, as well as potential unknown toxicities.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or, preferably, chemical splash goggles. A face shield may be necessary for splash hazards.[7]Protects against accidental splashes of solutions or contact with airborne particles. Standard prescription glasses are not a substitute for safety glasses.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A fully buttoned laboratory coat.[5][7]Prevents direct skin contact with the chemical. Double gloving is recommended for extended operations or when handling concentrated solutions. The lab coat should have tight-fitting cuffs to prevent exposure to the wrists and arms.[9]
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a fume hood or if there is a risk of aerosol generation.[5]Protects against the inhalation of fine powders or aerosols. The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment.

III. Procedural Workflow for Safe Handling

A systematic approach to donning, using, and doffing PPE is crucial to prevent cross-contamination and ensure the integrity of your protection.

A. Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Don a clean, buttoned laboratory coat.

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a positive and negative pressure seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles or glasses.

  • Gloves: Don the first pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

B. Doffing PPE: The Decontamination Sequence
  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward.

  • Eye and Face Protection: Remove your safety goggles or glasses.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Assemble All Necessary PPE prep_1->prep_2 prep_3 Verify Fume Hood Operation prep_2->prep_3 handling_1 Don PPE in Correct Sequence prep_3->handling_1 Proceed to Handling handling_2 Weigh/Transfer Compound in Fume Hood handling_1->handling_2 handling_3 Keep Container Tightly Closed When Not in Use handling_2->handling_3 disposal_1 Segregate Waste into Labeled Hazardous Waste Containers handling_3->disposal_1 Proceed to Disposal disposal_2 Doff PPE in Correct Sequence disposal_1->disposal_2 disposal_3 Dispose of Contaminated PPE as Hazardous Waste disposal_2->disposal_3

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

IV. Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[2][5] The container should be kept closed when not in use and stored in a secondary containment vessel.

  • Contaminated Materials: All disposable PPE, such as gloves, and any other materials that have come into contact with the compound (e.g., weigh boats, pipette tips) must be disposed of as hazardous waste.[10]

  • Regulatory Compliance: Disposal of hazardous waste must be in strict accordance with all local, state, and federal regulations.[8][11]

Decision Tree for PPE Selection

The level of PPE required can vary based on the specific task. This diagram provides a logical framework for making those decisions.

PPE Selection Decision Tree start Handling this compound? q1 Is the compound in solid form and being weighed/transferred? start->q1 q2 Is there a risk of splashing? q1->q2 No ppe2 Enhanced PPE: - Standard PPE - NIOSH-approved Respirator q1->ppe2 Yes ppe1 Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves q2->ppe1 No ppe3 Maximum Protection: - Chemical Splash Goggles - Face Shield - Lab Coat - Double Nitrile Gloves q2->ppe3 Yes

Caption: A decision tree to guide the selection of appropriate PPE based on the experimental procedure.

V. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research environment. The principles of expertise, experience, and trustworthiness are the cornerstones of our commitment to providing you with the information you need to conduct your groundbreaking work safely and effectively.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.